molecular formula C7H6BrNO2S B1380554 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide CAS No. 1341040-15-0

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Cat. No.: B1380554
CAS No.: 1341040-15-0
M. Wt: 248.1 g/mol
InChI Key: DGGJJLFEMYWPIT-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide is a useful research compound. Its molecular formula is C7H6BrNO2S and its molecular weight is 248.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGJJLFEMYWPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound belonging to the benzisothiazole class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1] The incorporation of a bromine atom and a sulfone group within the dihydrobenzisothiazole scaffold can significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work. This document will delve into the compound's identity, its predicted physicochemical characteristics, and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Compound Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and structural elucidation.

IdentifierValueSource
Chemical Name 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxideN/A
CAS Number 1341040-15-0[2][3][4]
Molecular Formula C₇H₆BrNO₂S[2][4]
Molecular Weight 248.10 g/mol [2][3]
SMILES O=S1(=O)NCC2=CC(Br)=CC=C12N/A
InChI InChI=1S/C7H6BrNO2S/c8-5-2-3-7-6(4-5)1-9-12(7,10)11/h2-4H,1H2,(H,9,10,11)N/A

Structural Diagram:

Caption: Chemical structure of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Software
Melting Point (°C) 180-220Group Contribution Methods
Boiling Point (°C) > 400 (decomposes)N/A
LogP 1.5 - 2.5ALOGPS, ChemDraw
Aqueous Solubility (mg/L) 50 - 200ALOGPS
pKa (acidic) 8.5 - 9.5 (NH)ACD/pKa DB

Expertise & Experience Insight: The predicted LogP value suggests that the compound possesses moderate lipophilicity, a key factor influencing membrane permeability and oral absorption. The predicted aqueous solubility is relatively low, which is a common challenge for many drug candidates and may necessitate formulation strategies to enhance bioavailability. The sulfonamide nitrogen is predicted to be weakly acidic, which will influence its ionization state at physiological pH.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be validated through rigorous experimental determination. The following section outlines detailed, self-validating protocols for key physicochemical parameters.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Workflow for Melting Point Determination:

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample under vacuum prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to ~15°C below predicted MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record temperature at onset of melting meas3->meas4 meas5 Record temperature at complete liquefaction meas4->meas5 analysis1 Report the melting range meas5->analysis1 analysis2 Compare with predicted value analysis3 Assess purity based on range width

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

    • Finely pulverize a small amount of the crystalline solid to ensure uniform heat distribution.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm. Consistent sample packing is crucial for reproducible results.

  • Instrumentation and Measurement:

    • Utilize a calibrated digital melting point apparatus.

    • Perform a preliminary rapid determination to get an approximate melting point range.

    • For an accurate measurement, heat the sample at a rate of 1-2 °C per minute when approaching the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

  • Trustworthiness (Self-Validation):

    • Repeat the measurement at least two more times with fresh samples. The results should be consistent within a narrow range (e.g., ± 0.5 °C) for a pure compound.

    • A broad melting range (greater than 2 °C) may indicate the presence of impurities.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that affects drug absorption and distribution. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Workflow for Shake-Flask Solubility Measurement:

solubility_workflow cluster_prep Equilibration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis prep1 Add excess solid to aqueous buffer (pH 7.4) prep2 Agitate at a constant temperature (e.g., 25°C or 37°C) prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 samp1 Withdraw an aliquot of the supernatant prep3->samp1 samp2 Filter through a 0.22 µm syringe filter samp1->samp2 samp3 Dilute the filtrate appropriately samp2->samp3 samp4 Quantify concentration using a validated HPLC-UV method samp3->samp4 analysis1 Calculate the solubility from the concentration samp4->analysis1 analysis2 Express in mg/L or µg/mL

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Equilibration:

    • Add an excess amount of solid 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is essential to ensure that a saturated solution is achieved.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A calibration curve with known concentrations of the compound should be prepared in the same buffer.

  • Trustworthiness (Self-Validation):

    • Perform the experiment in triplicate.

    • To confirm that equilibrium has been reached, take samples at different time points (e.g., 24 and 48 hours) and verify that the measured concentration does not significantly change.

pKa Determination

The pKa value(s) of a compound dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a reliable method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration:

pka_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a known amount of compound in a suitable solvent prep2 Add a known volume of standardized acid or base prep1->prep2 titr1 Titrate with a standardized titrant (acid or base) prep2->titr1 prep3 Calibrate pH meter with standard buffers titr2 Record pH after each addition of titrant titr1->titr2 titr3 Continue titration past the equivalence point titr2->titr3 analysis1 Plot pH versus volume of titrant titr3->analysis1 analysis2 Determine the equivalence point(s) analysis3 Calculate the pKa at the half-equivalence point

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh a sample of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO may be necessary if the aqueous solubility is low).

    • Calibrate a pH meter using at least three standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

    • Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by analyzing the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point.

  • Trustworthiness (Self-Validation):

    • Perform the titration in both the forward and reverse directions (i.e., titrating with acid and then back-titrating with base) to check for hysteresis, which could indicate a slow equilibrium or degradation.

    • The determined pKa should be independent of the initial concentration of the compound.

Stability Profile

Understanding the chemical stability of a compound is paramount for its development as a drug. Benzisothiazole derivatives can be susceptible to degradation under certain conditions.

Key Considerations for Stability Assessment:

  • pH Stability: Investigate the stability of the compound in aqueous solutions at various pH values (e.g., pH 2, 7.4, and 9) over time. This is crucial for understanding its stability in the gastrointestinal tract and in formulation.

  • Oxidative Stability: Benzisothiazole derivatives can be susceptible to oxidation.[5] The stability in the presence of oxidizing agents should be evaluated.

  • Photostability: Assess the degradation of the compound upon exposure to light, following ICH guidelines.

A typical stability study would involve incubating the compound under these different conditions and monitoring its concentration over time using a stability-indicating HPLC method.

Safety and Handling

While specific toxicological data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is not available, it is prudent to handle it with the care afforded to all new chemical entities.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. While experimental data for this specific molecule is limited, this guide offers a robust framework for its characterization, combining in silico predictions with detailed, field-proven experimental protocols. A thorough understanding and experimental validation of these properties are critical first steps in the journey of developing this and other novel compounds into safe and effective therapeutic agents.

References

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (URL: [Link])

  • THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK - ResearchGate. (URL: [Link])

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC - PubMed Central. (URL: [Link])

  • 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - ResearchGate. (URL: [Link])

  • 1,2-Benzisothiazol-3-amine 1,1-dioxide | C7H6N2O2S | CID 64786 - PubChem. (URL: [Link])

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (URL: [Link])

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: [Link])

  • Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. (URL: [Link])

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - ResearchGate. (URL: [Link])

  • 1,2-Benzisothiazole, 3-(hexahydro-1H-azepin-1-yl)-, 1,1-dioxide - PubChem. (URL: [Link])

  • Synthesis of 6-bromo-2-amino-1,3-benzothiazol - ResearchGate. (URL: [Link])

  • 1,2-Benzisothiazol-3(2H)-one, 2-[(methylthio)methyl]-, 1,1-dioxide - CAS Common Chemistry. (URL: [Link])

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide - the NIST WebBook. (URL: [Link])

  • 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide - the NIST WebBook. (URL: [Link])

  • 7-Bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide - PubChem - NIH. (URL: [Link])

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (URL: [Link])

  • 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt - PubChem. (URL: [Link])

  • Cas 119591-34-3,1,2-Benzisothiazol-3(2H) - LookChem. (URL: [Link])

Sources

characterization data for 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of This compound (CAS 1341040-15-0). The benzisothiazole 1,1-dioxide scaffold is a significant structural motif in medicinal chemistry, forming the core of various pharmacologically active agents.[1] As such, rigorous and unambiguous structural confirmation of new analogues is paramount for advancing drug discovery and development programs. This document moves beyond a simple recitation of data, offering a validated, multi-technique workflow grounded in first principles. We will detail the logic behind the experimental sequence, predict the expected analytical outcomes based on the compound's unique structure, and provide step-by-step protocols. This guide is intended for researchers, chemists, and quality control specialists who require a self-validating system for the synthesis and characterization of this and structurally related compounds.

Core Molecular Profile and Physicochemical Properties

A foundational step in any characterization project is to consolidate the known and predicted properties of the target molecule. This data serves as the primary reference against which all subsequent experimental results will be compared.

PropertyValueSource
Chemical Name This compound-
Synonym(s) 6-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxideJ&K Scientific[2]
CAS Number 1341040-15-0ChemUniverse[3]
Molecular Formula C₇H₆BrNO₂SChemUniverse[3]
Molecular Weight 248.1 g/mol ChemUniverse[3]
Physical State Solid (Predicted)Fluorochem[4]
Purity (Typical) ≥95%Fluorochem[4]

Recommended Analytical Workflow

A robust characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow presented below is designed to efficiently and definitively confirm the structure and purity of the target compound, moving from broad confirmation to fine structural detail.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Syn Proposed Synthesis Pur Chromatography & Recrystallization Syn->Pur Crude Product MS Mass Spectrometry (Confirm MW & Isotope Pattern) Pur->MS Purified Sample IR IR Spectroscopy (Identify Functional Groups) MS->IR NMR NMR Spectroscopy (Definitive Structure) IR->NMR EA Elemental Analysis (Confirm Purity & Composition) NMR->EA

Caption: Integrated workflow for synthesis and characterization.

Synthesis and Purification Strategy

While a specific synthesis for this exact molecule is not detailed in current literature, a reliable route can be proposed based on established chemistry for benzisothiazole derivatives.[5] The most logical approach involves the synthesis of a 2-amino-5-bromotoluene precursor, followed by sulfonation and oxidative cyclization.

Proposed Synthetic Protocol
  • Starting Material: 2-Amino-5-bromotoluene.

  • Chlorosulfonylation: React the starting material with chlorosulfonic acid. The amino group directs the sulfonyl chloride group to the ortho position.

  • Cyclization: Treatment of the resulting 2-(aminomethyl)-4-bromobenzene-1-sulfonyl chloride with a non-nucleophilic base will induce intramolecular cyclization, where the amine nitrogen displaces the chloride on the sulfonyl group to form the desired 2,3-dihydro-1,2-benzisothiazole ring system.

  • Work-up and Purification: The crude product is subjected to an aqueous work-up to remove inorganic salts. Purification is critical for accurate characterization. This is best achieved via flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield an analytically pure solid.

Spectroscopic and Analytical Characterization

This section details the core analytical techniques required to validate the structure and purity of the synthesized material.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and verify the presence of bromine through its characteristic isotopic pattern.

Experimental Protocol (High-Resolution ESI-MS):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion. Given the acidic N-H proton, negative mode ([M-H]⁻) is predicted to be highly sensitive.

Expected Results: The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), will result in a pair of molecular ion peaks of nearly equal intensity, separated by approximately 2 m/z units.

IonCalculated Exact Mass (Da)Observed Mass (Expected)
[C₇H₅⁷⁹BrNO₂S]⁻245.9281± 5 ppm
[C₇H₅⁸¹BrNO₂S]⁻247.9260± 5 ppm

The observation of this distinct 1:1 isotopic doublet is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule. Molecular vibrations are stimulated by the absorption of infrared radiation, providing a "fingerprint" of the molecule's covalent bonds.[6]

Experimental Protocol (ATR-IR):

  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions: The structure contains several IR-active functional groups whose vibrational frequencies can be reliably predicted.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3300-3200N-H StretchSulfonamide (N-H)Sharp, medium
~3100-3000Aromatic C-H StretchBenzene RingWeak to medium
~2960-2850Aliphatic C-H StretchMethylene (-CH₂-)Weak to medium
~1600, ~1475C=C Aromatic Ring StretchBenzene RingMedium, sharp
~1350-1300 Asymmetric SO₂ Stretch Sulfonamide (SO₂) Strong, sharp
~1180-1150 Symmetric SO₂ Stretch Sulfonamide (SO₂) Strong, sharp

The two strong, sharp peaks for the sulfonyl group (SO₂) are the most diagnostic signals in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide the definitive, unambiguous structural elucidation of the molecule in solution by mapping the hydrogen (¹H) and carbon (¹³C) atomic framework.

Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to ensure the N-H proton is observable.

  • Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

Predicted ¹H NMR Spectrum (in DMSO-d₆): The molecule's asymmetry will result in distinct signals for each proton.

G img_node

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. In the absence of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to forecast the ¹H NMR, ¹³C NMR, IR, and mass spectrometry characteristics. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering a robust framework for the identification and characterization of this and similar heterocyclic compounds.

Introduction: The Significance of the Benzisothiazole Scaffold

The 1,2-benzisothiazole 1,1-dioxide core is a privileged scaffold in medicinal chemistry, most famously represented by saccharin, a well-known artificial sweetener.[1] Derivatives of this heterocyclic system have been explored for a range of biological activities. The introduction of a bromine atom at the 6-position and the saturation of the isothiazole ring to a 2,3-dihydro form are expected to significantly modulate the molecule's physicochemical and pharmacological properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification in synthetic and biological studies.

This guide will provide a comprehensive, albeit predictive, analysis of the key spectroscopic features of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, rooted in the established principles of spectroscopic interpretation and data from analogous structures.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is one of the most powerful tools for the structural elucidation of organic molecules. For 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, the spectrum is anticipated to be characterized by signals in both the aromatic and aliphatic regions.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data is summarized in the table below, with a detailed rationale following.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-7~7.8 - 8.0dJ ≈ 1.5 - 2.0
H-5~7.6 - 7.8ddJ ≈ 8.5, 1.5 - 2.0
H-4~7.4 - 7.6dJ ≈ 8.5
H-2 (CH₂)~3.4 - 3.7tJ ≈ 6.0 - 7.0
H-3 (CH₂)~3.1 - 3.4tJ ≈ 6.0 - 7.0
NHVariable, broads-

Rationale for Predictions:

  • Aromatic Protons (H-4, H-5, and H-7): The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the sulfonyl group and the bromine atom. Data from related benzisothiazole and benzothiadiazine 1,1-dioxide derivatives suggest that the proton ortho to the sulfonyl group (H-7) will be the most deshielded.[2] The bromine at C-6 will further influence the electronic environment. The expected splitting pattern is a classic three-proton system on a substituted benzene ring. H-7 is expected to appear as a doublet due to coupling with H-5. H-5 should be a doublet of doublets, coupling to both H-7 and H-4. H-4 will likely be a doublet, coupling with H-5.

  • Aliphatic Protons (H-2 and H-3): The methylene protons of the dihydroisothiazole ring are expected to appear as two triplets, assuming free rotation around the C2-C3 bond. The protons at C-2, being adjacent to the nitrogen of the sulfonamide, are predicted to be slightly more deshielded than the protons at C-3, which are adjacent to the sulfonyl group. This is based on general trends observed in cyclic sulfonamides.[3]

  • NH Proton: The chemical shift of the sulfonamide proton is highly variable and dependent on factors such as solvent and concentration. It is expected to appear as a broad singlet. In aprotic solvents like DMSO-d₆, this signal can be observed at a downfield chemical shift, often above 10 ppm.[3]

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the predicted assignment of the proton signals to the molecular structure.

Caption: Predicted ¹H NMR assignments for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Other Predicted Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information for structural confirmation. The predicted chemical shifts are presented below.

CarbonPredicted Chemical Shift (δ, ppm)
C=O-
C-S~50 - 60
C-N~40 - 50
Aromatic C-Br~115 - 125
Aromatic C-H~120 - 135
Aromatic C-S~135 - 145
Aromatic C-N~130 - 140

Rationale for Predictions:

The chemical shifts are estimated based on data from related benzisothiazole and benzimidazole derivatives.[4] The carbons of the benzene ring will have distinct chemical shifts due to the substitution pattern. The carbon bearing the bromine atom (C-6) is expected to be in the range of 115-125 ppm. The aliphatic carbons, C-2 and C-3, will appear in the upfield region, with the carbon attached to the nitrogen (C-2) likely at a slightly lower field than the carbon attached to the sulfonyl group (C-3).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the sulfonyl group.

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch~3200 - 3400 (broad)
Aromatic C-H Stretch~3000 - 3100
Aliphatic C-H Stretch~2850 - 2960
Asymmetric SO₂ Stretch~1300 - 1350
Symmetric SO₂ Stretch~1140 - 1180
C=C Aromatic Stretch~1450 - 1600

Rationale for Predictions:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. These are typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[2] The N-H stretch of the sulfonamide will likely appear as a broad band in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

IonPredicted m/z
[M]⁺261/263 (approx. 1:1 ratio)
[M-SO₂]⁺197/199
[M-Br]⁺182

Rationale for Predictions:

The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 261 and 263. A common fragmentation pathway for sulfonyl-containing compounds is the loss of SO₂ (64 mass units). Another likely fragmentation is the loss of the bromine radical.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers aiming to synthesize and characterize this compound, the following is a recommended protocol for acquiring high-quality ¹H NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to clearly observe the NH proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

    • For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. By leveraging data from analogous compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This information serves as a foundational resource for scientists working on the synthesis and characterization of this and related heterocyclic molecules, facilitating their identification and furthering research in medicinal chemistry and drug development.

References

  • BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
  • Beilstein J. Org. Chem. (2023).
  • MDPI. (2022). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Molecules.
  • MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry.
  • ScholarWorks@UARK. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science.

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An In-Depth Technical Guide to the Crystal Structure Analysis of 1,2-Benzisothiazole 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Significance of a Privileged Scaffold

The 1,2-benzisothiazole 1,1-dioxide core, the foundational structure of saccharin, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The rigid, planar nature of the bicyclic system, combined with the strong hydrogen bond accepting capabilities of the sulfonyl and carbonyl groups, allows these molecules to engage with biological targets through specific and potent non-covalent interactions.[3] Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to deciphering their mechanism of action, optimizing their biological activity, and engineering their physicochemical properties for improved therapeutic performance.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of crystal structure analysis as applied to this important class of compounds. We will move beyond rote protocols to explore the causal relationships behind experimental choices, ensuring a deep, actionable understanding of the entire workflow, from crystal growth to the final structural interpretation and its implications for drug design.

Part 1: The Cornerstone of Analysis - Growing High-Quality Single Crystals

The entire process of crystal structure determination hinges on the quality of the single crystal. Single-crystal X-ray diffraction (SCXRD) requires a well-ordered, three-dimensional lattice with minimal defects to produce a clean diffraction pattern.[4] The growth of such crystals is often the most challenging and time-consuming step in the entire analysis.[4]

The Causality of Solvent Selection

The choice of solvent is the most critical variable in crystallization.[5] The ideal solvent is one in which the compound is moderately soluble.[5]

  • High Solubility: If the compound is too soluble, the solution will be far from saturation, and the thermodynamic driving force for crystallization will be weak, often resulting in the formation of many small, unusable crystals or no crystals at all.[5]

  • Low Solubility: If the compound is nearly insoluble, achieving a concentration sufficient for crystal growth becomes impractical.

The goal is to prepare a nearly saturated solution and then slowly induce supersaturation, allowing molecules to methodically assemble into a well-ordered lattice. Common techniques to achieve this include slow evaporation of the solvent, slow cooling of a saturated solution, or vapor/liquid diffusion.[6][7]

Experimental Protocol: Crystal Growth by Slow Evaporation

This protocol is a robust starting point for many 1,2-benzisothiazole 1,1-dioxide derivatives, which are typically stable, solid organic compounds.

Objective: To grow single crystals of a 1,2-benzisothiazole 1,1-dioxide derivative suitable for SCXRD analysis.

Materials:

  • Purified derivative compound (>98% purity is recommended)

  • Selection of analytical grade solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene)

  • Small, clean glass vials (e.g., 4 mL)

  • Glass pipette or syringe

  • Filter (e.g., a small cotton plug in a pipette)

  • Parafilm or a cap with a small pinhole

Step-by-Step Methodology:

  • Purity First: Ensure the compound is as pure as possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[5]

  • Solvent Screening: In a series of small test tubes, assess the solubility of ~5 mg of your compound in ~0.5 mL of various solvents. Identify a solvent where the compound dissolves completely upon gentle warming but shows signs of precipitation upon cooling to room temperature. This is your primary candidate.

  • Prepare a Near-Saturated Solution: Place a small amount of the compound (e.g., 10-20 mg) into a clean vial. Add the chosen solvent dropwise while gently warming and swirling until the solid just dissolves. The goal is to use the minimum amount of solvent necessary.

  • Filtration (Critical Step): Filter the warm, saturated solution through a pipette with a small cotton plug into a new, dust-free vial. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the growth of many small crystals instead of a few large ones.[5]

  • Slow Evaporation Setup: Cover the vial with a cap or parafilm. Pierce a single, small hole in the covering with a needle. This restricts the rate of solvent evaporation, which is crucial. Rapid evaporation leads to rapid precipitation and poor crystal quality.

  • Patience is a Virtue: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization chamber).[5] Do not disturb the vial. Allow it to stand for several days to a week.

  • Harvesting: Once suitable crystals have formed, carefully remove a well-formed crystal from the solution using a loop or a fine needle and immediately proceed to the diffraction experiment.

Part 2: The Crystallographic Workflow - From Diffraction to Structure

Once a suitable crystal is obtained, the process of determining the molecular structure begins. This is a highly automated but technically nuanced workflow that translates the diffraction pattern into a precise 3D atomic model.

The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of small molecules.[4][8] When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots (reflections). The geometry and intensity of these spots contain all the information about the arrangement of atoms in the crystal lattice.[8]

The overall workflow can be visualized as a linear progression from the physical sample to the final, validated structural model.

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Single Crystal Selection Mount Crystal Mounting & Centering Crystal->Mount DataCollection X-ray Data Collection (Diffractometer) Mount->DataCollection Integration Data Integration (Intensities of reflections) DataCollection->Integration Solve Structure Solution (Phase Problem -> Electron Density Map) Integration->Solve Refine Structure Refinement (Fitting atoms to map) Solve->Refine Validation Validation & Final Report (CIF File Generation) Refine->Validation

Caption: The workflow for crystal structure determination.

  • Structure Solution: The "phase problem" is the central challenge. While we can measure the intensities of the diffraction spots, the phase information is lost. Computational methods (e.g., direct methods or Patterson functions) are used to generate an initial electron density map.[9]

  • Structure Refinement: An initial atomic model is placed into the electron density map. A least-squares refinement process then iteratively adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[9]

Part 3: Interpreting the Structure - Beyond the Molecule

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains the precise coordinates of every atom. This data allows for a deep analysis of the molecule's conformation and, just as importantly, how it interacts with its neighbors in the crystal lattice.

Key Crystallographic Parameters

The table below summarizes typical crystallographic data for a hypothetical derivative, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, based on published data for similar structures.[9][10]

ParameterValueSignificance
Chemical FormulaC₈H₇NO₃SConfirms the elemental composition of the crystallized molecule.[10]
Formula Weight197.21 g/mol Molar mass of the compound.[10]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell, the repeating block of the crystal.[10]
Space GroupP2₁/mDefines the symmetry elements (e.g., mirror planes, rotation axes) within the unit cell.[10]
Unit Cell Dimensionsa=7.46 Å, b=6.76 Å, c=8.74 Å, β=103.78°The lengths and angles of the repeating box that builds the crystal.[9]
R-factor (R1)~0.04 (or 4%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)~1.0A statistical measure of the quality of the refinement; values close to 1.0 are ideal.
The Supramolecular Architecture: Intermolecular Interactions

The properties of a drug substance, such as solubility, stability, and dissolution rate, are governed not just by the structure of a single molecule but by how those molecules pack together in the solid state. This packing is directed by a network of non-covalent intermolecular interactions.[11][12] For 1,2-benzisothiazole 1,1-dioxide derivatives, several key interactions are consistently observed.

  • Hydrogen Bonds: While the core scaffold lacks strong traditional hydrogen bond donors (like O-H or N-H, unless substituted), weaker C-H···O hydrogen bonds are prevalent.[9][10] The sulfonyl and carbonyl oxygens are excellent hydrogen bond acceptors, and they frequently interact with aromatic or alkyl C-H groups on neighboring molecules.

  • π-π Stacking: The electron-rich aromatic benzene ring can stack with the corresponding ring of an adjacent molecule, contributing significantly to crystal stability.

  • Halogen Bonding: If the derivative is substituted with a halogen (e.g., F, Cl, Br), this atom can act as an electrophilic region (a 'σ-hole') and interact favorably with a nucleophilic region on a neighboring molecule, such as a sulfonyl oxygen.[13]

G cluster_interactions Types of Intermolecular Interactions MoleculeA Molecule A (e.g., Benzisothiazole Dioxide Derivative) HBond C-H···O Hydrogen Bond MoleculeA->HBond PiStack π-π Stacking MoleculeA->PiStack Halogen Halogen Bond (if applicable) MoleculeA->Halogen MoleculeB Molecule B (Neighboring Molecule) HBond->MoleculeB Dictates Packing & Stability PiStack->MoleculeB Halogen->MoleculeB

Caption: Key intermolecular interactions in derivative crystals.

Part 4: From Structure to Function - Implications for Drug Development

A detailed crystal structure is a roadmap for rational drug design.

  • Structure-Activity Relationship (SAR): By co-crystallizing a derivative within its target enzyme (e.g., HIV-1 Reverse Transcriptase, 5-Lipoxygenase), researchers can visualize the precise binding interactions.[14][15] This allows for the rational design of new derivatives with modified functional groups to enhance binding affinity and selectivity. For instance, observing a C-H···O bond between the drug and a key amino acid residue in the active site provides a clear strategy for optimization.

  • Polymorphism: A single compound can sometimes crystallize in multiple different forms, or polymorphs, each with a unique packing arrangement and distinct physical properties (e.g., solubility, melting point).[16] Crystal structure analysis is the only definitive way to identify and characterize different polymorphs, which is a critical regulatory requirement in drug development to ensure batch-to-batch consistency and predictable bioavailability.

  • Informing Formulation: Knowledge of the intermolecular interactions can guide formulation strategies. A structure dominated by strong, stable hydrogen bonds might indicate lower solubility, prompting the development of amorphous solid dispersions or other solubility-enhancing formulations.

Conclusion and Future Outlook

The crystal structure analysis of 1,2-benzisothiazole 1,1-dioxide derivatives is an indispensable tool in modern drug discovery. It provides the ultimate level of structural detail, offering profound insights into molecular conformation, supramolecular assembly, and the specific interactions that drive biological activity. As synthetic chemistry continues to produce novel derivatives with increasing complexity,[17] the robust and precise application of crystallographic techniques will remain paramount in translating these molecular innovations into effective therapeutic agents. The continued integration of crystallographic data with computational modeling and biophysical assays will further accelerate the journey from the crystal lattice to the clinic.

References

  • Synthesis & characterization of saccharine derivatives. (n.d.). Slideshare.
  • Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. (n.d.). [PDF].
  • Al-Bayati, R. I. H. (2015). Synthesis and Characterization of New Saccharin Derivatives.International Journal of Multidisciplinary and Current Research, 3.
  • Guddat, L. W., et al. (2019). Synthesis of Novel Saccharin Derivatives.Molecules, 24(23), 4384.
  • Guddat, L. W., et al. (2019). Synthesis of Novel Saccharin Derivatives.ResearchGate.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination.AZoLifeSciences.
  • Tyszka-Czochara, M., et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.Pharmaceuticals, 15(10), 1234.
  • Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.Acta Crystallographica Section E: Structure Reports Online, 64(4), o724.
  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography.
  • Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1.Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI.
  • Siddiqui, W. A., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.ResearchGate.
  • Miller, J. T., et al. (2018). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities.Viruses, 10(11), 606.
  • Püspök, L., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(18), 4252. Available at: [Link]

  • 1,2-Benzisothiazol-3-amine 1,1-dioxide. (n.d.). PubChem.
  • Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. (2023). CrystEngComm.
  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?Faraday Discussions, 203, 9-32.
  • Price, S. L. (2009). How molecules stick together in organic crystals: weak intermolecular interactions.Chemical Society Reviews, 38(8), 2202-2215.
  • Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative. (n.d.). OUCI.
  • Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. (2021). Semantic Scholar.

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A Technical Guide to the Physicochemical Characterization of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the aqueous solubility and chemical stability of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. While specific experimental data for this compound is not extensively published, its structural similarity to saccharin and the broader class of sulfonamides allows for the formulation of a robust, first-principles-based analytical strategy. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for solubility assessment and the execution of forced degradation studies. We will explore the causality behind experimental design, from solvent selection to the development of stability-indicating analytical methods, ensuring a self-validating approach to characterization. All methodologies are grounded in established regulatory principles, such as those outlined by the International Council for Harmonisation (ICH), to ensure the generation of reliable and submission-quality data.

Introduction and Molecular Context

6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (CAS 1341040-15-0) is a heterocyclic compound featuring a benzisothiazole dioxide core.[1][2] This core structure is notably shared with saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a well-characterized artificial sweetener.[3][4] The presence of the sulfonamide-like moiety within the five-membered ring and a bromine atom on the benzene ring are the defining features that will govern its physicochemical properties.

In pharmaceutical development, a thorough understanding of a compound's solubility and stability is paramount. Solubility fundamentally influences bioavailability and dictates the feasibility of various formulation strategies, particularly for oral dosage forms.[5][] Stability, the capacity of the molecule to resist chemical change over time, is critical for ensuring safety, efficacy, and shelf-life.[7][8]

This guide will therefore not present a static data sheet, but rather a strategic workflow for the complete physicochemical characterization of this molecule and others like it. We will proceed by detailing the necessary protocols to empirically determine its solubility profile and then outline a comprehensive stability testing program using forced degradation.

Solubility Determination: A Multipronged Approach

The aqueous solubility of a drug candidate is a critical parameter that can influence its entire development trajectory. For 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, the presence of the lipophilic bromo-substituent and the largely non-ionizable dihydro-benzisothiazole dioxide core suggest that aqueous solubility may be limited. Therefore, a precise determination is essential. We will approach this by determining both thermodynamic and kinetic solubility.

Causality of Method Selection
  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound. It is the "gold standard" measurement, crucial for biopharmaceutical classification (BCS) and for understanding the absolute dissolution driving force.[9] The shake-flask method, though time-consuming, is the most reliable for this determination.[10]

  • Kinetic Solubility: This is a measure of how much of a compound, typically dissolved in an organic solvent like DMSO, can remain in an aqueous buffer before it precipitates.[10] This high-throughput screening method is invaluable in early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[11] Nephelometry, which measures turbidity from precipitation, is an effective technique for this purpose.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to achieve a true equilibrium between the solid and dissolved states of the compound.

  • Preparation: Add an excess amount of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastrointestinal conditions. A visual excess of solid material must remain.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[11]

  • Validation: The solid material remaining at the end of the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not converted to a different polymorphic or solvated form during the experiment.

Experimental Protocol: Kinetic Solubility via Nephelometry
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.[11]

  • Precipitation Monitoring: Use a laser nephelometer to monitor the plate over time. The instrument measures the scattering of light caused by suspended particles. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Data Presentation and Interpretation

The results from these experiments should be compiled into a clear, comparative table.

Parameter pH 1.2 Buffer pH 4.5 Buffer pH 6.8 Buffer pH 7.4 Buffer Solvent
Thermodynamic Solubility (µg/mL) at 25°C Water
Thermodynamic Solubility (µg/mL) at 37°C Water
Kinetic Solubility (µM) at 25°C 2% DMSO (aq)
Qualitative Solubility in Organic Solvents DMSO, DMF, MeOH, ACN

Table 1: Template for summarizing solubility data for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Workflow Visualization

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) T_Start Add excess compound to buffer vials T_Equil Agitate at constant T (24-48h) T_Start->T_Equil T_Sep Centrifuge & Filter (0.22 µm) T_Equil->T_Sep T_Quant Quantify Supernatant (HPLC-UV) T_Sep->T_Quant T_Solid Analyze remaining solid (XRPD/DSC) T_Sep->T_Solid End Solubility Profile T_Quant->End K_Start Prepare 10 mM stock in DMSO K_Dilute Serial dilution in aqueous buffer K_Start->K_Dilute K_Measure Measure turbidity (Nephelometer) K_Dilute->K_Measure K_Result Identify precipitation concentration K_Measure->K_Result K_Result->End Start Compound Start->T_Start Start->K_Start

Solubility Determination Workflow.

Stability Assessment and Degradation Pathway Elucidation

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance might change under various environmental conditions.[12] Forced degradation (or stress testing) is the cornerstone of this process.[8] By intentionally exposing the compound to conditions more severe than those expected during storage, we can rapidly identify potential degradation products and establish degradation pathways.[7][13] This information is crucial for developing stability-indicating analytical methods.[14][15]

Causality of Stress Conditions

The choice of stress conditions is based on ICH guidelines and the chemical nature of the molecule.[16]

  • Hydrolysis: The sulfonamide-like C-N-S bonds in the heterocyclic ring are potential sites for hydrolysis under acidic or basic conditions, which could lead to ring-opening. This is a common degradation pathway for saccharin, which hydrolyzes to 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid.[4][17]

  • Oxidation: The sulfur atom is in its highest oxidation state (VI), but other parts of the molecule, such as the benzene ring, could be susceptible to oxidative degradation.

  • Photolysis: Aromatic systems can absorb UV light, leading to photodegradation. ICH Q1B provides a standardized approach to photostability testing.[16]

  • Thermal: High temperature is used to accelerate thermally-driven degradation processes.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the parent compound.[7][16] If degradation is too extensive, the conditions should be made milder.

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Pull time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. Pull time points. Neutralize samples before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature. Pull time points.

  • Thermal Degradation: Store the solution and solid compound in an oven at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solution and solid compound to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control sample must be run in parallel.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using a suitable stability-indicating method (see Section 3.3).

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[15]

  • Column and Mobile Phase Screening: Start with a reverse-phase C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve good separation between the parent peak and the degradation products formed during the forced degradation studies.

  • Method Optimization: Optimize gradient, flow rate, and column temperature to achieve the best resolution and peak shape.

  • Detection: Use a photodiode array (PDA) detector to assess peak purity across all stressed samples. The ability to see the full UV spectrum of each peak helps confirm that a peak is homogenous and not co-eluting with a degradant.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is demonstrating specificity by showing that the parent peak is resolved from all degradation products.

Data Presentation and Interpretation

Summarize the findings from the forced degradation studies in a comprehensive table.

Stress Condition Duration/Intensity % Degradation (Parent) No. of Degradants Major Degradant Peak(s) (RT) Mass Balance (%)
0.1 M HCl 24h @ 60°C
0.1 M NaOH 8h @ RT
3% H₂O₂ 24h @ RT
Thermal (Solid) 7 days @ 80°C
Photolytic (Solution) ICH Q1B

Table 2: Template for summarizing forced degradation results.

Workflow Visualization

G cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis & Method Development Acid Acid Hydrolysis Analyze Analyze Stressed Samples vs. Control Acid->Analyze Base Base Hydrolysis Base->Analyze Ox Oxidation (H₂O₂) Ox->Analyze Photo Photolysis (ICH Q1B) Photo->Analyze Thermal Thermal Stress Thermal->Analyze HPLC_Dev Develop Stability-Indicating HPLC-PDA Method HPLC_Dev->Analyze Purity Assess Peak Purity (PDA Detector) Analyze->Purity ID Characterize Degradants (LC-MS) Purity->ID Result Stability Profile & Degradation Pathway ID->Result Start Compound Start->Acid Start->Base Start->Ox Start->Photo Start->Thermal

Sources

The Synthesis of 1,2-Benzisothiazole 1,1-Dioxides: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2-benzisothiazole 1,1-dioxide scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and specialty materials. The most famous member of this class is saccharin, the first commercially available artificial sweetener. The inherent stability and unique electronic properties of this heterocyclic system have driven the development of a diverse array of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 1,2-benzisothiazole 1,1-dioxides, offering insights into the mechanistic underpinnings of these transformations and providing detailed experimental protocols for their execution.

I. Strategic Approaches to the 1,2-Benzisothiazole 1,1-Dioxide Core

The synthesis of the 1,2-benzisothiazole 1,1-dioxide ring system can be broadly categorized into two main strategies: the functionalization of a pre-existing benzisothiazole core, most commonly saccharin, and the de novo construction of the heterocyclic ring from acyclic precursors. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Derivatization of the Saccharin Backbone

Saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) serves as a readily available and cost-effective starting material for the synthesis of a wide variety of derivatives.[1][2] These modifications can be targeted at the nitrogen atom, the exocyclic oxygen, or the aromatic ring.

Alkylation, acylation, and related modifications of the saccharin nitrogen are well-established methods for introducing diversity.[1] The acidic nature of the N-H proton facilitates its removal by a base, followed by nucleophilic attack on an electrophile. Similarly, the exocyclic oxygen can be functionalized, though this is less common.

Introducing substituents onto the benzene ring of saccharin allows for the modulation of its electronic and steric properties while retaining the core pharmacophore. One powerful technique for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to attach a wide range of moieties to an azide-functionalized saccharin precursor.[2]

De Novo Synthesis of the 1,2-Benzisothiazole 1,1-Dioxide Ring

II. Key Synthetic Methodologies and Mechanistic Insights

This section details the most significant and widely employed synthetic routes for the preparation of 1,2-benzisothiazole 1,1-dioxides, with a focus on the underlying reaction mechanisms.

Synthesis from Saccharin and Organometallic Reagents

A powerful method for the synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides involves the reaction of saccharin or its derivatives with organolithium or Grignard reagents.[3][4] This approach allows for the introduction of a wide variety of alkyl and aryl groups at the 3-position.

The reaction proceeds via nucleophilic addition of the organometallic reagent to the carbonyl group of saccharin. The resulting tetrahedral intermediate can then undergo dehydration to yield the desired 3-substituted product. Alternatively, the use of pseudo-saccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) allows for a direct nucleophilic substitution of the chloride by the organometallic reagent.[3][5]

Reaction Workflow: Synthesis from Saccharin and Organolithium Reagents

G saccharin Saccharin intermediate Tetrahedral Intermediate saccharin->intermediate + R-Li organolithium Organolithium Reagent (R-Li) organolithium->intermediate dehydration Dehydration intermediate->dehydration product 3-Substituted 1,2-Benzisothiazole 1,1-Dioxide dehydration->product

Caption: Synthesis of 3-substituted derivatives from saccharin.

Ring Contraction of 1,2,3-Benzothiadiazine 1,1-Dioxides

An intriguing and less conventional approach to 1,2-benzisothiazole 1,1-dioxides involves the base-mediated ring contraction of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides.[6] This reaction provides access to a range of substituted benzisothiazoles that may be difficult to obtain through other methods.

The proposed mechanism involves the deprotonation at the C4 position of the dihydrobenzothiadiazine ring, followed by a ring-opening to form an acylimine intermediate. Subsequent intramolecular Michael addition and protonation lead to the formation of the thermodynamically more stable five-membered 1,2-benzisothiazole 1,1-dioxide ring system.[6]

Mechanism: Ring Contraction of a Dihydrobenzothiadiazine 1,1-Dioxide

G start 3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxide deprotonation Deprotonation at C4 start->deprotonation Base (e.g., NaOH) ring_opening Ring Opening deprotonation->ring_opening intermediate Acylimine Intermediate ring_opening->intermediate cyclization Intramolecular Michael Addition intermediate->cyclization protonation Protonation cyclization->protonation product 1,2-Benzisothiazole 1,1-Dioxide protonation->product

Caption: Proposed mechanism for the ring contraction pathway.

DBU-Promoted Cyclization of 2-(Aminosulfonyl)benzothioamides

A modern and efficient method for the synthesis of 2-alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides involves the DBU-promoted cyclization of 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides. This approach is notable for its use of a catalytic amount of a strong, non-nucleophilic base and generally good yields.

The reaction is believed to proceed through a base-catalyzed intramolecular cyclization. DBU facilitates the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon to form the five-membered ring.

Reaction Scheme: DBU-Promoted Cyclization

G start 2-[(Alkylamino)sulfonyl]-N-methylbenzothioamide product 2-Alkyl-1,2-benzothiazole-3(2H)-thione 1,1-Dioxide start->product Toluene, reflux dbu DBU (cat.) dbu->product

Caption: DBU-catalyzed synthesis of thiosaccharin analogs.

Synthesis from 2-Aminobenzenesulfonamides

A foundational approach to the synthesis of the parent 1,2-benzisothiazole 1,1-dioxide involves the cyclization of 2-aminobenzenesulfonamide derivatives. This strategy is particularly useful for preparing compounds with specific substitution patterns on the benzene ring. The cyclization can be effected through various methods, including diazotization followed by an intramolecular cyclization.

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular 1,2-benzisothiazole 1,1-dioxide derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key synthetic methods.

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
From Saccharin & Organometallics Saccharin, Pseudo-saccharyl chlorideOrganolithium or Grignard reagentsReadily available starting material, wide range of C3 substituentsRequires anhydrous conditions, potential for side reactionsModerate to Good
Ring Contraction 3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxidesStrong base (e.g., NaOH)Access to unique substitution patternsStarting materials may not be readily availableModerate
DBU-Promoted Cyclization 2-[(Alkylamino)sulfonyl]-N-methylbenzothioamidesDBU (catalytic)Mild conditions, good yieldsMulti-step synthesis of starting materialModerate to Good
From 2-Aminobenzenesulfonamides 2-Aminobenzenesulfonamide derivativesDiazotizing agentsGood for specific aromatic substitutionMay require harsh conditionsVariable
From Dithiodibenzoic Acid 2,2'-Dithiodibenzoic acidChlorinating agents, ammoniaInexpensive starting materialHarsh reagents, multi-step processModerate
From o-Halobenzonitriles o-HalobenzonitrilesSulfur source, oxidizing agentsImproved efficiency over classical methodsUse of hazardous reagentsGood

IV. Detailed Experimental Protocols

This section provides representative, step-by-step experimental protocols for the synthesis of 1,2-benzisothiazole 1,1-dioxide derivatives via the key methodologies discussed.

Protocol 1: Synthesis of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide from Saccharin and Phenyllithium
  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of saccharin (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Organolithium Reagent: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of phenyllithium (1.1 eq) in cyclohexane/ether is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-phenyl-1,2-benzisothiazole 1,1-dioxide.

Protocol 2: Synthesis of 2-Methyl-1,2-benzothiazole-3(2H)-thione 1,1-Dioxide via DBU-Promoted Cyclization
  • Reaction Setup: To a solution of 2-[(methylamino)sulfonyl]-N-methylbenzothioamide (1.0 eq) in toluene is added a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

  • Heating and Monitoring: The reaction mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic solution is washed sequentially with 1% aqueous HCl, water, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by column chromatography on silica gel to yield the desired 2-methyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxide.

V. Conclusion

The synthesis of 1,2-benzisothiazole 1,1-dioxides is a rich and evolving field of organic chemistry. While classical methods starting from saccharin remain highly relevant, modern synthetic strategies, including catalytic and ring-contraction reactions, have expanded the toolbox for accessing novel and complex derivatives. A thorough understanding of the underlying mechanisms of these transformations is crucial for the rational design and efficient execution of synthetic routes to this important class of heterocyclic compounds. The protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of 1,2-benzisothiazole 1,1-dioxides.

VI. References

  • Abramovitch, R. A., & Smith, E. M. (1974). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 2589-2594. [Link]

  • Pál, Z., & Fülöp, F. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 635-667. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2013). Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium. Archiv der Pharmazie, 346(10), 731-739. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of DBU-catalyzed condensation/cyclization between o-haloanilines and carbon disulfide. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Organic Preparations and Procedures International, 43(4), 375-378. [Link]

  • Li, J., et al. (2019). Synthesis of benzo[f][3][6]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 55(72), 10768-10771. [Link]

  • Chen, J., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(19), 3562. [Link]

  • Qi, C., et al. (2014). DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone. Beilstein Journal of Organic Chemistry, 10, 2568-2574. [Link]

  • Abdel-Wahab, B. F., & Abdel-Latif, E. (2006). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H)-one-1,1-dioxide. Journal of Heterocyclic Chemistry, 43(2), 347-352. [Link]

  • Khan, I., et al. (2017). 1,2-Benzisothiazole 1,1-Dioxide (Saccharinate)-Based Compounds Synthesis, Reactivity and Applications. In Horizons in World Physics. [Link]

  • Jiang, H., et al. (2017). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Molecules, 22(11), 1909. [Link]

  • Krutikov, V. I., & Zolotukhina, M. M. (1995). 2H-1,2,4-benzothiadiazine 1,1-dioxides 2. A condensation of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates. Russian Journal of General Chemistry, 65(5), 738-740. [Link]

  • Togo, H., & Hoshina, Y. (2001). New Synthetic Method to 1,2-Benzisothiazoline-3-one-1,1-dioxides and 1,2-Benzisothiazoline-3-one-1-oxides from N-Alkyl(o-methyl)arenesulfonamides. HETEROCYCLES, 55(9), 1661-1664. [Link]

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. Molecules, 29(10), 2267. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 60(1-2), 1-28. [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2012). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Journal of Saudi Chemical Society, 16(4), 451-468. [Link]

  • Siddiqui, H. L., et al. (2010). Comparative study of synthetic methods for the synthesis of 1,2-benzothiazine carboxamide class of drugs. Journal of the Serbian Chemical Society, 75(1), 27-34. [Link]

  • Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326-7332. [Link]

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The 1,2-Benzisothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the 1,2-Benzisothiazole Core

The 1,2-benzisothiazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2] The unique arrangement of a benzene ring fused to an isothiazole ring endows the 1,2-benzisothiazole scaffold with a specific set of electronic and steric properties, making it a versatile template for the design of novel therapeutic agents.[2] Its derivatives have shown significant promise and clinical success in treating a wide range of conditions, including infections, cancer, inflammation, viral diseases, and neurological disorders.[1][3] This guide provides a comprehensive exploration of the 1,2-benzisothiazole core, from its fundamental physicochemical properties and synthesis to its diverse pharmacological applications and the critical structure-activity relationships that govern its biological effects.

Physicochemical Properties and Structural Features

The 1,2-benzisothiazole scaffold is an organic compound containing a benzene ring fused to a thiazole ring.[4][5] The parent compound, 1,2-benzisothiazole, is a solid at room temperature with a melting point of approximately 38°C.[6] A particularly important derivative is 1,2-benzisothiazol-3(2H)-one (BIT), which exists as an off-white to yellowish solid with a melting point in the range of 154-158°C.[7][8]

The physicochemical properties of 1,2-benzisothiazole derivatives can be significantly modulated by the introduction of various substituents, which in turn influences their pharmacokinetic and pharmacodynamic profiles. Key properties of the core scaffold are summarized below:

PropertyValue (for 1,2-benzisothiazol-3(2H)-one)Source
Molecular Weight151.19 g/mol [7]
Melting Point154-158 °C[8]
Boiling Point~360 °C (estimate)[8]
Water Solubility1.288 g/L at 20°C[8]
logP0.7 at 20°C[8]

These properties, particularly lipophilicity (logP) and water solubility, are critical considerations in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The aromatic nature of the bicyclic system and the presence of nitrogen and sulfur heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding, and π-π stacking, which are crucial for target binding.[2]

Synthesis of the 1,2-Benzisothiazole Scaffold: Enabling Chemical Diversity

The synthetic accessibility of the 1,2-benzisothiazole core is a key factor in its widespread use in drug discovery, allowing for the creation of large and diverse chemical libraries for screening.[1] Several synthetic strategies have been developed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Routes

A traditional and historically significant method for synthesizing 1,2-benzisothiazolin-3-one involves a multi-step process starting from 2,2'-dithiodibenzoic acid.[9] This route, while effective, can be lengthy and may require harsh reagents.[9]

More contemporary and efficient methods often start from readily available precursors like o-chlorobenzonitrile.[9] One such pathway involves reacting o-chlorobenzonitrile with a sulfur source, such as anhydrous sodium hydrosulfide, to form o-mercaptobenzonitrile, which is then cyclized.[9]

Another efficient approach involves the cyclization of 2-(alkylthio)benzaldehydes or 2-(alkylthio)benzonitriles.[1][10] These starting materials can be cyclized through reactions with halogenating agents like sulfuryl chloride.[9][10] The reaction of a 2-halobenzonitrile with an alkanethiol in the presence of a base yields a 2-(alkylthio)benzonitrile, which can then be treated with a halogenating agent to afford the 1,2-benzisothiazolin-3-one product.[9]

Transition-metal catalysis has also been employed to facilitate the intramolecular S-N bond formation, providing an efficient route to the core structure.[11] For example, cobalt-catalyzed cyclization of 2-mercaptobenzamides in water has been shown to produce 1,2-benzisothiazol-3(2H)-ones in good to excellent yields.[11]

Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-dithio-bis-benzoyl chloride

This protocol outlines a classical synthesis of the 1,2-benzisothiazole core.

Step 1: Preparation of the Reaction Mixture

  • In a suitable reaction vessel under a nitrogen atmosphere, suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).[9]

Step 2: Chlorination

  • Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.[9]

Step 3: Cyclization with Ammonia

  • Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.[9]

  • Continue stirring for one hour after the addition is complete.[9]

Step 4: Isolation and Purification

  • Isolate the resulting solid by filtration.[9]

  • Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.[9]

  • Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one.[1]

G cluster_synthesis Synthetic Pathways to 1,2-Benzisothiazole Core A 2,2'-Dithiodibenzoic Acid D 1,2-Benzisothiazole Scaffold A->D Multi-step classical synthesis B o-Chlorobenzonitrile B->D Reaction with sulfur source & cyclization C 2-(Alkylthio)benzaldehydes C->D Cyclization with halogenating agents

Caption: Key synthetic precursors for the 1,2-benzisothiazole scaffold.

Pharmacological Applications and Mechanisms of Action

The versatility of the 1,2-benzisothiazole scaffold is evident in the wide array of biological activities exhibited by its derivatives.[3]

Antimicrobial and Antifungal Activity

1,2-Benzisothiazole derivatives are well-established as potent antimicrobial and antifungal agents.[1] The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial biocide.[3] Structure-activity relationship (SAR) studies have shown that the antimicrobial potency of these compounds is often linked to their lipophilicity.[3] They have demonstrated efficacy against a variety of Gram-positive bacteria, yeasts, and dermatophytes.[3]

Anticancer Activity

A significant area of research has focused on the development of 1,2-benzisothiazole derivatives as anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression. For example, derivatives of 1,2-benzisothiazol-3-one have been identified as inhibitors of caspase-3, a critical enzyme in the apoptotic pathway.[3]

Antiviral Activity

Recent studies have highlighted the potential of 1,2-benzisothiazole derivatives as antiviral agents, particularly against HIV.[12][13] Certain benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, targeting both the DNA polymerase and ribonuclease H activities of the enzyme.[12][13] This dual-inhibition mechanism is a promising strategy for overcoming drug resistance.

Neuroprotective and Antipsychotic Activity

The 1,2-benzisothiazole core is a key structural component in several compounds investigated for their neuroprotective and antipsychotic properties.[2] For instance, piperazine derivatives of 1,2-benzisothiazole have been evaluated as potential antipsychotic agents.[2][14]

Enzyme Inhibition

The ability of 1,2-benzisothiazole derivatives to inhibit a variety of enzymes underscores their therapeutic potential.[3] Beyond caspase-3 and HIV-1 reverse transcriptase, these compounds have also been investigated as inhibitors of carbonic anhydrase IX, an enzyme implicated in cancer.[2]

G center 1,2-Benzisothiazole Scaffold antimicrobial Antimicrobial center->antimicrobial anticancer Anticancer center->anticancer antiviral Antiviral center->antiviral neuroprotective Neuroprotective center->neuroprotective

Caption: Diverse biological activities of the 1,2-benzisothiazole scaffold.

Structure-Activity Relationships (SAR)

The biological activity of 1,2-benzisothiazole derivatives is intrinsically linked to their chemical structure.[2] Systematic modifications at various positions of the scaffold have allowed for the fine-tuning of their pharmacological profiles.

  • N-2 Position: The N-2 position of the 1,2-benzisothiazole ring is a crucial site for structural modification. The nature of the substituent at this position significantly influences the compound's biological activity. For example, the introduction of N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl groups has been shown to confer antibacterial activity against Gram-positive microorganisms.[2]

  • C-3 Position: The C-3 position is another key determinant of biological activity. Variations in the functional group at this position can lead to a diverse range of pharmacological effects. The presence of a nitrile group at the C-3 position, as in 1,2-benzisothiazole-3-carbonitrile, can enhance the molecule's reactivity and biological activity.[2]

Preliminary SAR studies on 1,2-benzisothiazol-3(2H)-one derivatives have also highlighted the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal antifungal activity.[2]

Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay: Caspase-3 Inhibition

This assay determines the ability of a 1,2-benzisothiazole compound to inhibit the activity of caspase-3.[3]

1. Cell Lysis:

  • Culture cells and then lyse them to release their contents, including caspase-3.[3]

  • Determine the protein concentration of the lysate.[3]

2. Enzyme Reaction Setup:

  • In a 96-well plate, add the cell lysate (containing 50-200 µg of protein) to a reaction buffer.[3]

3. Inhibitor Addition:

  • Add the 1,2-benzisothiazole compound to be tested to the wells at various concentrations.[3]

4. Substrate Addition:

  • Initiate the reaction by adding a colorimetric substrate, such as DEVD-pNA (final concentration 200 µM).[3]

5. Incubation and Measurement:

  • Incubate the plate at 37°C for 1-2 hours.[3]

  • Measure the absorbance at the appropriate wavelength to determine the extent of substrate cleavage and, consequently, the inhibitory activity of the compound.

G cluster_workflow In Vitro Enzyme Inhibition Assay Workflow A Cell Lysis & Protein Quantification B Reaction Setup in 96-well Plate (Cell Lysate + Buffer) A->B C Addition of 1,2-Benzisothiazole Compound (Inhibitor) B->C D Addition of Colorimetric Substrate (e.g., DEVD-pNA) C->D E Incubation at 37°C D->E F Absorbance Measurement & Data Analysis E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The 1,2-benzisothiazole core continues to be a highly versatile and valuable scaffold in drug discovery. Its privileged structural nature, combined with its synthetic tractability, has led to the development of a multitude of derivatives with a wide range of therapeutic applications. The diverse biological activities, including antimicrobial, anticancer, antiviral, and neuroprotective effects, underscore the immense potential of this heterocyclic system.[3]

Future research will likely focus on the design of novel 1,2-benzisothiazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the mechanisms of action and the continued exploration of structure-activity relationships will be crucial for the rational design of next-generation therapeutics based on this remarkable scaffold. The exploration of new synthetic methodologies will also play a vital role in expanding the accessible chemical space of 1,2-benzisothiazole derivatives, paving the way for the discovery of new and effective treatments for a wide range of diseases.

References

  • The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide - Benchchem.
  • The 1,2-Benzisothiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole - Benchchem.
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents | Journal of Medicinal Chemistry - ACS Publications.
  • 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 - Benchchem.
  • Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity - PubMed. Available at: [Link]

  • Synthesis of 1,2‐benzisothiazol‐3(2H)‐one derivatives - ResearchGate. Available at: [Link]

  • 1,2 BENZISOTHIAZOLIN 20% (BIT 20%) | - atamankimya.com. Available at: [Link]

  • 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem. Available at: [Link]

  • Benzisothiazole | C7H5NS | CID 9225 - PubChem - NIH. Available at: [Link]

  • EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents.
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  • The Elusive Natural Origins of 1,2- Benzisothiazoles: A Technical Guide to Discovery and Isolation of Related Sulfur- Nitrogen Heterocycles - Benchchem.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. Available at: [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view - PubMed. Available at: [Link]

  • Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808) - FooDB. Available at: [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - MDPI. Available at: [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PubMed. Available at: [Link]

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Methodological & Application

Synthesis Protocol for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound belonging to the class of benzisothiazole dioxides. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The sulfonamide group, constrained within a cyclic system (a sultam), offers a unique three-dimensional structure for molecular recognition by biological targets. This application note provides a detailed, step-by-step protocol for the synthesis of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, designed for researchers and scientists in organic synthesis and drug discovery.

The proposed synthesis is a two-step process commencing with the bromination of a commercially available precursor, followed by an acid-catalyzed intramolecular cyclization. This guide emphasizes the rationale behind the procedural steps, safety precautions, and methods for purification and characterization.

Chemical Reaction Scheme

The overall synthetic pathway is depicted below:

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization A 2-Aminobenzenesulfonamide B 2-Amino-5-bromobenzenesulfonamide A->B N-Bromosuccinimide (NBS) Acetonitrile, rt C 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide B->C Formaldehyde, HCl Dioxane, Reflux

Caption: Synthetic workflow for 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Part 1: Synthesis of 2-Amino-5-bromobenzenesulfonamide

Principle and Mechanism

The synthesis of the key intermediate, 2-amino-5-bromobenzenesulfonamide, is achieved through the electrophilic aromatic substitution of 2-aminobenzenesulfonamide. The amino group is a strong activating group and an ortho-, para-director. Due to steric hindrance from the adjacent sulfonamide group, the electrophilic attack by the bromine cation (generated from N-bromosuccinimide) occurs predominantly at the para-position relative to the amino group.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-AminobenzenesulfonamideReagentPlus®, ≥99%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, 99.8%Sigma-Aldrich
Deionized Water (H₂O)
Saturated Sodium Bicarbonate (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzenesulfonamide (10.0 g, 58.1 mmol) in anhydrous acetonitrile (100 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (10.3 g, 58.1 mmol) portion-wise over 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-amino-5-bromobenzenesulfonamide can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid.

Part 2: Synthesis of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Principle and Mechanism

The final step involves an acid-catalyzed condensation reaction between 2-amino-5-bromobenzenesulfonamide and formaldehyde. The reaction proceeds via initial formation of a hydroxymethyl intermediate from the reaction of the amino group with formaldehyde. Subsequent intramolecular cyclization is promoted by the acidic conditions, leading to the formation of the desired sultam ring. This type of reaction is a classic example of heterocycle synthesis from ortho-disubstituted benzene derivatives. The reaction of amines with formaldehyde can lead to the formation of N-hydroxymethyl compounds, which can then undergo further reactions.[1][2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-bromobenzenesulfonamideAs synthesized
Formaldehyde (37 wt. % in H₂O)ACS reagentSigma-Aldrich
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)37%Sigma-Aldrich
Deionized Water (H₂O)
Ethanol (EtOH)95%
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-bromobenzenesulfonamide (5.0 g, 19.9 mmol) in 1,4-dioxane (50 mL).

  • Addition of Reagents: To the suspension, add formaldehyde solution (37 wt. %, 1.8 mL, 23.9 mmol) followed by the dropwise addition of concentrated hydrochloric acid (2 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 8-12 hours. The reaction should become homogeneous as it progresses.

  • Reaction Monitoring: Monitor the reaction by TLC (1:1 hexane/ethyl acetate) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water (200 mL) with stirring. A precipitate will form.

  • Isolation of Product: Collect the solid product by vacuum filtration and wash with cold water (3 x 30 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and coupling constants.

  • Mass Spectrometry: Determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups, particularly the sulfonamide SO₂ stretching frequencies.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.

  • Formaldehyde is a known carcinogen and should be handled with extreme caution.

  • Concentrated hydrochloric acid is highly corrosive.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete bromination in Step 1Inactive NBS or insufficient reaction time.Use freshly opened NBS. Extend the reaction time and monitor by TLC.
Low yield in cyclization (Step 2)Incomplete reaction or product loss during work-up.Ensure the reaction goes to completion by monitoring with TLC. Be careful during the precipitation and filtration steps.
Formation of side productsReaction temperature too high or prolonged heating.Maintain the recommended reflux temperature. Do not exceed the suggested reaction time significantly.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. By following these procedures, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and biological sciences.

References

  • MySkinRecipes. 2-Amino-5-bromobenzenesulfonamide. [Link]

  • Tome, A. C., & Almeida, P. (Year). Synthesis of 6-nitrosaccharin. The Royal Society of Chemistry.
  • Falbe, J., & Regitz, M. (Eds.). (2014). RÖMPP Lexikon Chemie, 10. Auflage, 1996-1999: Band 5: Pl-S. Georg Thieme Verlag.
  • Tome, A. C. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Corwin, A. H., & Damerell, V. R. (1943). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of the American Chemical Society, 65(10), 1974–1976.
  • Tomioka, K., & Yamada, K. (2001). Asymmetric Synthesis. Elsevier.
  • Csunderlik, C., & Vlase, T. (2004). Formaldehyde. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Metz, B., et al. (2004). How formaldehyde reacts with amino acids.
  • Kallen, R. G., & Jencks, W. P. (1966). The Mechanism of the Reaction of Amines with Formaldehyde. The Journal of Biological Chemistry, 241(24), 5851-5863.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7847, Formaldehyde. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Toma, T., et al. (1976). Reevaluation of the Reaction of Formaldehyde at Low Concentration With Amino Acids. Agricultural and Biological Chemistry, 40(9), 1777-1783.
  • Falck-Pedersen, E., & Gatchell, D. W. (1997). The Chemical Reactions of Formaldehyde with Amino Acids, Peptides, and Proteins. In Formaldehyde, 1-28. CRC Press.

Sources

The Versatile Role of 6-Bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2-benzisothiazole 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a bromine atom at the 6-position, yielding 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, transforms this already valuable molecule into a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern drug discovery and development, enabling the efficient and precise formation of carbon-carbon and carbon-nitrogen bonds.

This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific synthetic challenges.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the benzisothiazole 1,1-dioxide ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl bromide, making the choice of appropriate catalytic systems crucial for successful transformations. The following sections will delve into four key cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Heck coupling, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.[3][4] This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent in pharmaceuticals and material science.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligand, and base is critical for an efficient reaction. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle, while the base activates the organoboron species for transmetalation.

Suzuki_Miyaura_Mechanism cluster_0 A Pd(0)Ln B Ar-Pd(II)L2-Br A->B Oxidative Addition (Ar-Br) F Ar-Pd(II)L2-Ar' C Ar-Pd(II)L2-OR B->C Base (-HBr) C->F Transmetalation (Ar'-B(OH)2) D Ar-B(OH)2 E [Ar-B(OH)3]- D->E Base E->C F->A Reductive Elimination G Ar-Ar' F->G Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

This protocol describes a representative Suzuki-Miyaura coupling of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide with (4-methoxyphenyl)boronic acid.

Materials:

  • 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(4-methoxyphenyl)-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Causality of Choices:

  • Catalyst (Pd(dppf)Cl₂): This air-stable palladium(II) precatalyst is readily reduced in situ to the active palladium(0) species. The dppf ligand is a robust and versatile ferrocene-based diphosphine that is effective for a wide range of Suzuki-Miyaura couplings.

  • Base (Na₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation. Sodium carbonate is a common choice due to its effectiveness and low cost.

  • Solvent (Dioxane/Water): The biphasic solvent system is essential for dissolving both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High[6]
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O90High[7]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O80Good[5]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[8][9] This reaction has revolutionized the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals.[10]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.

Buchwald_Hartwig_Workflow start Start: Combine Reactants inert Establish Inert Atmosphere (N2 or Ar) start->inert reagents Add: - 6-Bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide - Amine - Palladium Precatalyst - Ligand - Base inert->reagents solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: 6-Amino-substituted Derivative purify->product

Caption: General experimental workflow for a Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 6-morpholino-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

This protocol provides a method for the Buchwald-Hartwig amination of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide with morpholine.

Materials:

  • 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried Schlenk tube.

  • Reagent Addition: Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (XPhos).

  • Substrate and Amine: Add 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide and morpholine.

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired product.

Causality of Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): This combination is a highly active and versatile catalyst system for C-N bond formation. The bulky and electron-rich XPhos ligand facilitates the crucial reductive elimination step.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent unwanted side reactions.

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene100[11]
Pd₂(dba)₃RuPhosK₃PO₄Dioxane100[12]
PEPPSI-IPrNoneK₂CO₃t-Amyl alcohol100[10]

Heck Coupling: Alkenylation of the Aryl Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][14] It is a valuable method for the synthesis of substituted alkenes, which are important intermediates in organic synthesis.

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[15]

Detailed Protocol: Synthesis of 6-styryl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

This protocol outlines the Heck coupling of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide with styrene.

Materials:

  • 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Inert Atmosphere: Combine 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, palladium(II) acetate, and tri(o-tolyl)phosphine in a Schlenk flask.

  • Solvent and Reagents: Add anhydrous DMF, triethylamine, and styrene.

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality of Choices:

  • Catalyst System (Pd(OAc)₂/P(o-tol)₃): This is a classic and effective catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst and influences the regioselectivity of the alkene insertion.

  • Base (Et₃N): A tertiary amine base is used to neutralize the HBr generated during the reaction and to regenerate the Pd(0) catalyst.

  • Solvent (DMF): A polar aprotic solvent like DMF is typically used to facilitate the dissolution of the reactants and the palladium catalyst.

CatalystLigandBaseSolventTemperature (°C)Reference
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF120[13]
Pd/CNoneNaOAcNMP140
Pd(OAc)₂dppfCs₂CO₃Dioxane110[9]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is a highly efficient method for the synthesis of substituted alkynes, which are valuable building blocks in medicinal chemistry and materials science.[18]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmet Ar-Pd(II)L2-C≡CR' OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product Ar-C≡CR' Transmet->Product Alkyne R'C≡CH CuAcetylide Cu(I)-C≡CR' Alkyne->CuAcetylide Base, Cu(I) CuI Cu(I) CuAcetylide->OxAdd CuAcetylide->CuI Transmetalation

Sources

application of 1,2-benzisothiazole 1,1-dioxides in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,2-Benzisothiazole 1,1-Dioxides in Drug Discovery

Introduction: The Rise of a Privileged Scaffold

The 1,2-benzisothiazole 1,1-dioxide core, a heterocyclic structure famously recognized as the basis for saccharin, has transcended its role as the oldest artificial sweetener to become a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable thermal and photostability, coupled with versatile sites for chemical modification, has captured the attention of drug discovery professionals.[1] This scaffold is not merely a synthetic curiosity; its inherent structural features—a rigid bicyclic system, a sulfonamide group capable of critical hydrogen bonding, and an accessible benzene ring for derivatization—provide a robust framework for designing potent and selective therapeutic agents.[2] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects, making this a highly valuable starting point for novel drug development programs.[3][4]

This guide provides an in-depth exploration of the applications of 1,2-benzisothiazole 1,1-dioxides, detailing the mechanistic rationale, key experimental protocols, and quantitative data to empower researchers in their quest for next-generation therapeutics.

Therapeutic Applications & Mechanistic Insights

The versatility of the 1,2-benzisothiazole 1,1-dioxide scaffold allows it to be tailored to interact with a wide array of biological targets. The following sections detail its most significant applications.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Derivatives of this scaffold have been developed to target key nodes in the inflammatory cascade, often with mechanisms that offer advantages over traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Mechanism of Action: The anti-inflammatory effects are not limited to the classical inhibition of cyclooxygenase (COX) enzymes.[3] Advanced derivatives function through more nuanced mechanisms, including:

  • Dual Inhibition of 5-Lipoxygenase (5-LOX) and mPGES-1: By simultaneously blocking these two key enzymes in the arachidonic acid cascade, these compounds can effectively reduce the production of pro-inflammatory leukotrienes and prostaglandin E2. A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues were shown to inhibit both enzymes with IC50 values in the low micromolar range.[5]

  • Inhibition of the JAK/STAT Pathway: Certain saccharin-based compounds have been identified as potent inhibitors of the interferon signaling pathway.[6] They function by suppressing the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, a critical signaling cascade that drives the expression of many pro-inflammatory mediators.[6]

cluster_nucleus Nucleus Interferon Interferon Receptor IFN Receptor Interferon->Receptor JAK JAK Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Dimerizes & Translocates Transcription Pro-inflammatory Gene Transcription Inhibitor Saccharin Derivative (e.g., CU-CPD103) Inhibitor->JAK Inhibits pSTAT1_in p-STAT1 Dimer pSTAT1_in->Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by saccharin derivatives.

Quantitative Data: Dual 5-LOX/mPGES-1 Inhibitors

Compound ID 5-LOX IC50 (µM) mPGES-1 IC50 (µM) Reference

| 3g | 0.6 | 2.1 |[5] |

Anticancer Agents

The unique microenvironment of tumors, often characterized by hypoxia and acidosis, presents a therapeutic window that can be exploited by targeted drugs. Saccharin derivatives have emerged as potent inhibitors of enzymes that enable cancer cells to thrive in these harsh conditions.[7]

Mechanism of Action: The primary anticancer mechanism for this scaffold is the inhibition of Carbonic Anhydrase (CA) , particularly the tumor-associated isoform CA IX .[1][7] CA IX is a transmembrane enzyme that is highly overexpressed in many aggressive cancers. It helps maintain a neutral intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and a proton, exporting the proton to contribute to an acidic extracellular environment. This process facilitates tumor growth, survival, and metastasis. Saccharin binds to the active site of CA IX, blocking its enzymatic function and disrupting the pH balance of the cancer cells, ultimately leading to cell death.[7]

Quantitative Data: Carbonic Anhydrase IX Inhibitors

Compound CA IX Ki (nM) CA II/CA IX Selectivity Index Reference
Saccharin 103 56 [1]

| BTD Derivatives | 19.1 - 408.5 | 2 - 76 |[1] |

Beyond CA IX, certain benzo[d]isothiazole Schiff bases have demonstrated significant antiproliferative activity against various leukemia cell lines, suggesting additional, less understood mechanisms may also be at play.[8]

Antiviral Agents: Targeting HIV-1

The HIV-1 enzyme Reverse Transcriptase (RT) is a cornerstone of antiretroviral therapy.[9] It possesses two distinct catalytic functions essential for viral replication: an RNA/DNA-dependent DNA polymerase activity and a ribonuclease H (RNase H) activity. While numerous drugs target the polymerase function, the RNase H active site remains an unexploited target by approved drugs.[9][10]

Mechanism of Action: High-throughput screening has identified 1,2-benzisothiazole-3(2H)-one (benzisothiazolone) derivatives as a new class of bifunctional HIV-1 RT inhibitors .[9] These compounds are unique in their ability to block both the DNA polymerase and the RNase H activities of the enzyme. This dual inhibition offers a potential advantage in overcoming drug resistance, as the virus would need to simultaneously develop mutations affecting two distinct functions to escape the drug's effect. It is hypothesized that these compounds bind to allosteric sites on the enzyme.[9]

RT HIV-1 Reverse Transcriptase (RT) Polymerase DNA Polymerase Activity RT->Polymerase RNaseH RNase H Activity RT->RNaseH Replication Viral Replication Polymerase->Replication RNaseH->Replication Inhibitor Benzisothiazolone Derivative Inhibitor->Polymerase Inhibits Inhibitor->RNaseH Inhibits

Caption: Dual inhibition of HIV-1 RT activities by benzisothiazolone derivatives.

Quantitative Data: Anti-HIV-1 Activity

Compound ID RT RNase H IC50 (µM) RT Polymerase IC50 (µM) Antiviral EC50 (µM) Reference
1 0.160 5.97 1.68 [10]

| 2 | 0.130 | 2.64 | 2.68 |[10] |

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are complex, multifactorial disorders.[11] The 1,2-benzisothiazole scaffold is being explored for developing multi-target-directed ligands (MTDLs) that can address several pathological aspects simultaneously.[11]

Mechanisms of Action:

  • Cholinesterase and MAO-B Inhibition: For Alzheimer's disease, derivatives have been designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), aiming to restore neurotransmitter levels and reduce oxidative stress.[11]

  • c-Abl Kinase Inhibition: In Parkinson's disease, the activation of c-Abl kinase is associated with the pathology of α-synuclein. Specific benzothiazole compounds have been developed as c-Abl kinase inhibitors, presenting a potential disease-modifying strategy.[12]

  • Antipsychotic Activity: Piperazine derivatives of 1,2-benzisothiazole have been evaluated for potential antipsychotic activity, with some compounds showing potent and selective profiles in central nervous system tests.[13]

Protocols: Synthesis and Biological Evaluation

A core strength of the 1,2-benzisothiazole 1,1-dioxide scaffold is its synthetic tractability. The following protocols provide a framework for its synthesis and subsequent biological characterization.

Protocol 1: General Synthesis from Saccharin

Saccharin serves as an excellent and commercially available starting material for creating diverse libraries of 3-substituted 1,2-benzisothiazole 1,1-dioxides. This protocol describes a general method using organolithium reagents.[14]

Causality: The reaction leverages the electrophilic nature of the carbonyl carbon in the saccharin ring. Strong nucleophiles, such as organolithium reagents, readily attack this carbon. The subsequent workup and dehydration lead to the desired 3-substituted product.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve saccharin (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Add the organolithium reagent (e.g., phenyllithium, n-butyllithium) (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a mixture containing the desired 3-substituted 1,2-benzisothiazole 1,1-dioxide and an open-chain tertiary alcohol.[14] Purification is typically achieved via column chromatography on silica gel.

Start Dissolve Saccharin in Anhydrous THF Cool Cool to -78°C Start->Cool Add Add Organolithium Reagent (R-Li) Cool->Add React Stir at -78°C (1-2 hours) Add->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product 3-Substituted 1,2-Benzisothiazole 1,1-Dioxide Purify->Product

Caption: General workflow for the synthesis of 3-substituted derivatives from saccharin.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the inhibitory potency (IC50) of a compound against a target enzyme. It is adaptable for enzymes like Carbonic Anhydrase, HIV-1 RT, or kinases.[4]

Causality: The assay measures the enzymatic conversion of a substrate into a detectable product (e.g., colorimetric or fluorescent). An effective inhibitor will reduce the rate of this conversion in a concentration-dependent manner, allowing for the calculation of the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (1,2-benzisothiazole 1,1-dioxide derivative) in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well microtiter plate, add the following to each well:

    • Assay buffer (specific to the enzyme of interest).

    • Test compound at the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%).

    • Enzyme solution (at a fixed, predetermined concentration).

  • Controls:

    • Positive Control (100% activity): Buffer, enzyme, and DMSO (no inhibitor).

    • Negative Control (0% activity): Buffer, DMSO, and substrate (no enzyme).

    • Reference Inhibitor Control: A known inhibitor of the enzyme to validate the assay.

  • Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation & Detection: Incubate the plate for a specific period (e.g., 30-60 minutes) at the optimal temperature. Measure the signal (absorbance or fluorescence) using a plate reader at appropriate wavelengths.

  • Data Analysis:

    • Subtract the negative control background from all readings.

    • Normalize the data by setting the positive control as 100% activity and the negative control as 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used preclinical model to assess the acute anti-inflammatory activity of novel compounds.[4]

Causality: Carrageenan is a phlogistic agent that, when injected into the paw of a rodent, induces a biphasic acute inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, requiring the induction of COX-2. A compound that reduces the swelling (edema) in the later phase demonstrates potential anti-inflammatory activity, likely through the inhibition of prostaglandin synthesis.

Step-by-Step Methodology:

  • Animal Acclimation: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), housed under standard laboratory conditions with free access to food and water. Acclimate the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, but allow free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Positive Control: Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg).

    • Test Groups: Receive the 1,2-benzisothiazole 1,1-dioxide derivative at various doses.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vt - V0) / V0] * 100, where Vt is the volume at time 't'.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group: Inhibition (%) = [1 - (Edema_test / Edema_control)] * 100.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The 1,2-benzisothiazole 1,1-dioxide scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility and inherent stability provide a reliable foundation for developing novel therapeutics. From targeted cancer therapies and dual-action antivirals to multi-faceted anti-inflammatory and neuroprotective agents, the applications are both broad and impactful. The ability to fine-tune the scaffold's interactions with specific biological targets through rational design continues to yield promising drug candidates. Future research will likely focus on exploring new derivatization strategies to enhance potency and selectivity, developing novel multi-target agents for complex diseases, and leveraging this privileged structure to tackle emerging therapeutic challenges.

References

  • Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-7. Available at: [Link]

  • Abramovitch, R. A., et al. (1974). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594. Available at: [Link]

  • ResearchGate. (n.d.). 1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications. Request PDF. Available at: [Link]

  • Posa, A., et al. (2024). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (n.d.). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. Available at: [Link]

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  • Scitechdaily.com. (2025). Sweetener saccharin revives old antibiotics by breaking bacterial defences. Available at: [Link]

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Application Notes & Protocols for the Synthesis of 1,2-Benzisothiazole 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1,2-Benzisothiazole 1,1-Dioxide in Modern Drug Discovery

The 1,2-benzisothiazole 1,1-dioxide core, commonly known as saccharin, is a privileged heterocyclic motif in medicinal chemistry.[1][2] While historically recognized as the first commercially available artificial sweetener, its true value for researchers and drug development professionals lies in its unique structural and electronic properties.[2][3][4] The rigid framework, combined with its capacity for hydrogen bonding, makes it an exceptional starting point for the design of potent enzyme inhibitors and receptor ligands.[1] Its derivatives have shown a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7]

The strategic functionalization of the saccharin scaffold is key to modulating its physicochemical properties and biological activity.[8] This guide provides an in-depth exploration of established and innovative experimental procedures for creating diverse derivatives from the 1,2-benzisothiazole 1,1-dioxide core, focusing on N-functionalization, C3-position modification, and benzene ring derivatization. The protocols detailed herein are designed to be robust and reproducible, offering a practical resource for researchers aiming to expand their chemical libraries with novel saccharin analogs.

Part 1: N-Functionalization of the 1,2-Benzisothiazole 1,1-Dioxide Core

Direct substitution at the nitrogen atom of the sulfonamide is the most prevalent and straightforward modification of the saccharin molecule.[1] This section details the primary methodologies for achieving N-alkylation and N-arylation, transforming the parent molecule into a vast array of functionalized derivatives.

N-Alkylation: Foundational and Advanced Methodologies

N-alkylation introduces alkyl groups to the nitrogen of the 1,2-benzisothiazole ring, a fundamental strategy for creating diverse derivatives.[8] This can be achieved through various methods, with the choice of protocol often depending on the nature of the alkylating agent and the desired reaction conditions.

This foundational method relies on the nucleophilic substitution reaction between the sodium salt of saccharin and an alkyl or acyl halide.[1] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: General Synthesis of N-Alkyl Saccharin Derivatives [1]

  • Dissolution: Dissolve sodium saccharin (1.0 equivalent) in dry N,N-dimethylformamide (DMF).

  • Addition of Halo-Compound: Add the desired halo-compound (e.g., iodomethane, allyl bromide, chloroacetone) (1.0 equivalent) dropwise to the solution with continuous stirring.

  • Reaction: Reflux the reaction mixture for 6 hours in a water bath.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water while stirring to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified N-alkyl saccharin derivative.

Table 1: Examples of Classical N-Alkylation of Saccharin

Alkylating AgentProductSolventConditionsYield (%)Reference
IodomethaneN-MethylsaccharinMethanol/WaterRoom Temp, 20 min81[9]
Allyl BromideN-AllylsaccharinDMF90°C, 1 hrNot specified[8]
ChloroacetoneN-AcetonylsaccharinDMFReflux, 6 hrNot specified[1]

Causality Behind Experimental Choices: The choice between classical N-alkylation and the Mitsunobu reaction often hinges on the availability and stability of the alkylating agent. The Mitsunobu reaction expands the scope to a wider range of alcohols, including those that might be sensitive to the conditions required for conversion to a halide. The regioselectivity (N- vs. O-alkylation) in the Mitsunobu reaction can be influenced by the steric hindrance of the alcohol.[10]

Experimental Protocol: N-Alkylation of Saccharin via Mitsunobu Reaction [10][11]

  • Initial Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve saccharin (1.0 equivalent), the desired alcohol (1.0-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF to the reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired N-alkylated saccharin from triphenylphosphine oxide and other byproducts.

Mitsunobu_Alkylation cluster_reactants Reactants cluster_products Products Saccharin Saccharin Intermediate Betaine Intermediate Saccharin->Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Intermediate PPh3 Triphenylphosphine (PPh3) PPh3->Intermediate DEAD DEAD or DIAD DEAD->Intermediate Solvent Anhydrous THF Solvent->Intermediate N_Alkylated_Saccharin N-Alkylated Saccharin Intermediate->N_Alkylated_Saccharin SN2 Displacement Byproducts Triphenylphosphine Oxide + Reduced DEAD/DIAD Intermediate->Byproducts

Caption: Workflow for N-Alkylation of Saccharin via the Mitsunobu Reaction.

N-Arylation via Ullmann Condensation

The introduction of aryl substituents onto the saccharin nitrogen can be effectively achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][13] This method is crucial for synthesizing N-aryl derivatives, which often exhibit significant biological activities.[8] While traditional Ullmann conditions required harsh temperatures, modern protocols with specific ligands allow the reaction to proceed more efficiently under milder conditions.[1][13]

Experimental Protocol: Copper-Catalyzed N-Arylation of Saccharin [8]

  • Reaction Setup: In a reaction vessel, combine 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) (1.0 mmol), the desired arenediazonium tetrafluoroborate (1.2 mmol), copper(I) chloride (CuCl) (0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Solvent Addition: Add a suitable solvent such as DMF or DMSO.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C). Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Ullmann_Arylation cluster_reactants Reactants Saccharin Saccharin N_Arylated_Saccharin N-Arylated Saccharin Saccharin->N_Arylated_Saccharin Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N_Arylated_Saccharin Copper_Catalyst Copper Catalyst (e.g., CuCl) Copper_Catalyst->N_Arylated_Saccharin Catalytic Cycle Base Base (e.g., K₂CO₃) Base->N_Arylated_Saccharin Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Solvent->N_Arylated_Saccharin

Caption: Conceptual Workflow for the Ullmann N-Arylation of Saccharin.

Part 2: Modification of the Heterocyclic Core

Beyond N-functionalization, the saccharin scaffold can be modified at its heterocyclic core, leading to the creation of bioisosteres with potentially novel pharmacological profiles.[1]

Synthesis of Aza-Pseudosaccharins (C3-Functionalization)

Aza-pseudosaccharins are derivatives where the carbonyl oxygen at the C3 position is replaced by a substituted nitrogen atom. This transformation is typically achieved in a one-pot, two-step process involving the conversion of the carbonyl group to a chloro-intermediate, followed by nucleophilic substitution with an amine.[1]

Experimental Protocol: Synthesis of Aza-Pseudosaccharins [1]

  • Formation of Reactive Intermediate: Add saccharin (1.0 equivalent) to a solution of a chlorinating agent (e.g., in situ generated Ph₃PCl₂) to form the reactive intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide.

  • Nucleophilic Substitution: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature until completion, as monitored by TLC.

  • Isolation and Purification: Isolate and purify the product using standard techniques such as column chromatography or recrystallization.

Table 2: Examples of Aza-Pseudosaccharin Synthesis [1]

AmineProductConditionsYield (%)
4-Fluoroaniline3-(4-fluorophenylamino) derivativeNot specified82
Morpholine3-Morpholino derivativeNot specified99
(R)-1-Phenylethanamine3-((R)-1-phenylethylamino) derivativeNot specified95

Part 3: Functionalization of the Benzene Ring

While N- and C3-functionalization are common, derivatization of the benzene moiety of saccharin is a more advanced strategy that preserves the cyclic sulfonamide and lactam groups, which are often crucial for biological interactions.[3] Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been successfully employed to synthesize diverse libraries of saccharin-1,2,3-triazole conjugates, starting from functionalized saccharin building blocks.[3] This approach allows for the introduction of a wide range of substituents onto the aromatic ring, significantly expanding the chemical space for drug discovery.

Characterization of 1,2-Benzisothiazole 1,1-Dioxide Derivatives

The structural elucidation of newly synthesized saccharin derivatives is crucial for confirming their identity and purity. Standard analytical techniques employed for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of the atoms.[10][14][15]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[16]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

  • Melting Point Analysis: Helps to assess the purity of solid compounds.[10]

Safety Precautions

Researchers working with 1,2-benzisothiazole 1,1-dioxide and its derivatives must adhere to strict safety protocols. The parent compound and many of its derivatives can be hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[17][18]

  • Handling: Avoid contact with skin and eyes.[18][19] In case of contact, rinse immediately and thoroughly with water.[17][18] Do not eat, drink, or smoke in the laboratory.[17][18]

  • Storage: Store chemicals in tightly closed containers in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[18]

Always consult the Safety Data Sheet (SDS) for specific compounds before commencing any experimental work.[17][18]

References

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  • Yavari, I., et al. (2005). Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives. Synthesis, 2005(12), 1965-1968. Available from: [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry: An Asian Journal, 2(11), 1340-1355. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis of benzo[f][1][8]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 54(76), 10692-10695. Available from: [Link]

  • Fletcher, S. P. (2015). New Directions in the Mitsunobu Reaction. ePrints, University of Nottingham. Available from: [Link]

  • Mitsunobu reaction - Wikipedia. Available from: [Link]

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  • Bali, M. S., et al. (2014). Synthesis of Novel Saccharin Derivatives. Molecules, 19(9), 13584-13603. Available from: [Link]

  • Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(23), 7853. Available from: [Link]

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  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 122-132. Available from: [Link]

  • Siddiqui, H. L., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o724. Available from: [Link]

  • Abramovitch, R. A., et al. (1974). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594. Available from: [Link]

  • Reichelt, A., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(6), 223-232. Available from: [Link]

  • dos Santos, J. C. S., et al. (2016). Saccharin Derivative Synthesis via[1][10] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduates. Journal of Chemical Education, 93(9), 1645-1648. Available from: [Link]

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Application Notes and Protocols for 6-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as 6-bromosaccharin, as a pivotal intermediate in pharmaceutical synthesis. This document delves into the synthesis, physicochemical properties, and critical applications of this compound, with a particular focus on its role in the synthesis of atypical antipsychotic agents.

Introduction: The Versatile Scaffold of 6-Bromosaccharin

6-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a brominated derivative of saccharin, a well-known artificial sweetener.[1] The presence of the bromine atom on the benzisothiazole ring, combined with the acidic proton on the nitrogen atom, imparts unique reactivity to the molecule, making it a valuable building block in medicinal chemistry. Its rigid bicyclic structure and the potential for functionalization at the nitrogen atom allow for the construction of complex molecules with diverse pharmacological activities.

The primary utility of 6-bromosaccharin in drug development lies in its function as a precursor for the synthesis of key pharmacophores. One of the most notable applications is in the multi-step synthesis of Ziprasidone, an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-bromosaccharin is essential for its effective use in synthesis. While specific experimental data for the 6-bromo derivative is not extensively published, properties can be inferred from its parent compound, saccharin.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₇H₄BrNO₃S[4]
Molecular Weight 262.08 g/mol [4]
Appearance White to light yellow solid[4]
pKa ~1.15 ± 0.30 (Predicted)[4]
Solubility Soluble in many organic solvents[5]

The acidity of the N-H proton (pKa ≈ 1.6 for saccharin) is a key feature, allowing for easy deprotonation to form a nucleophilic anion, which is central to its reactivity in N-alkylation reactions.[6]

Synthesis of 6-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

The synthesis of 6-bromosaccharin can be achieved through a multi-step process starting from readily available materials. The following protocol is based on established synthetic transformations.[4]

Synthetic Workflow Overview

Synthesis_Workflow A Methyl 2-amino-4-bromobenzoate B Diazotization A->B  NaNO₂, HCl   C Sulfonylation B->C  SO₂, CuCl   D Ammonolysis/Cyclization C->D  NH₄OH   E 6-Bromosaccharin D->E  Acidification  

Caption: Synthetic workflow for 6-Bromosaccharin.

Detailed Synthesis Protocol

Materials:

  • Methyl 2-amino-4-bromobenzoate

  • 20% Hydrochloric acid

  • Sodium nitrite

  • Sulfur dioxide

  • Copper(I) chloride

  • Acetic acid

  • Tetrahydrofuran (THF)

  • 28% Ammonium hydroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Concentrated hydrochloric acid

Protocol:

  • Diazotization:

    • Dissolve Methyl 2-amino-4-bromobenzoate (1.0 eq) in 20% hydrochloric acid.[4]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 45 minutes to form the diazonium salt solution.

  • Sulfonylation:

    • In a separate flask, saturate a mixture of acetic acid and water with sulfur dioxide gas at 0 °C.

    • Add copper(I) chloride (catalytic amount) to this solution.[4]

    • Cool the mixture to 0 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring over 30 minutes.

    • Continue stirring at 0 °C for 1 hour.

  • Ammonolysis and Cyclization:

    • Pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain an oily residue.

    • Dissolve the residue in tetrahydrofuran and cool to 0 °C.

    • Add cold 28% ammonium hydroxide solution in batches, keeping the temperature below 10 °C.[4]

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in saturated aqueous sodium bicarbonate solution and wash with diethyl ether to remove non-acidic impurities.

    • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid to precipitate the product.[4]

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

Application in the Synthesis of a Key Ziprasidone Intermediate

A primary application of 6-bromosaccharin is as a starting material for the synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine, a crucial intermediate for the production of Ziprasidone.[2][7] The synthesis involves the N-alkylation of a piperazine derivative with a suitable benzisothiazole precursor. While many reported syntheses of this intermediate start from 3-chloro-1,2-benzisothiazole, a similar pathway can be envisioned starting from 6-bromosaccharin, which would first be converted to a more reactive intermediate.

Proposed Synthetic Pathway

Ziprasidone_Intermediate_Synthesis A 6-Bromosaccharin B Activation (e.g., conversion to 3-chloro derivative) A->B  POCl₃ or SOCl₂   D 1-(6-Bromo-1,2-benzisothiazol-3-yl)piperazine B->D  Nucleophilic Substitution   C Piperazine C->D F Ziprasidone D->F  N-Alkylation   E Coupling Partner (e.g., 5-(2-chloroethyl)-6-chlorooxindole) E->F

Caption: Proposed synthesis of Ziprasidone via a 6-bromosaccharin intermediate.

Protocol for N-Alkylation to form a Piperazine Derivative

This protocol describes a general method for the N-alkylation of piperazine with an activated benzisothiazole derivative, which can be prepared from 6-bromosaccharin. The activation step, for instance, the conversion to 3-chloro-6-bromo-1,2-benzisothiazole, is a standard transformation for saccharin-type compounds.

Materials:

  • Activated 6-bromosaccharin (e.g., 3-chloro-6-bromo-1,2-benzisothiazole)

  • Anhydrous piperazine

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Base (e.g., sodium carbonate, triethylamine) - optional, as piperazine can act as a base.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the activated 6-bromosaccharin (1.0 eq) in the chosen anhydrous solvent.

    • Add an excess of anhydrous piperazine (e.g., 5.0 eq) to the solution. The excess piperazine serves as both a nucleophile and a base to neutralize the generated acid.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 24-48 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up and Isolation:

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine and any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate, ethanol) or by column chromatography on silica gel to yield the pure 1-(6-bromo-1,2-benzisothiazol-3-yl)piperazine.

Characterization and Analytical Protocols

The identity and purity of synthesized 6-bromosaccharin and its derivatives should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 6-bromo-substituted benzene ring will show a characteristic splitting pattern. The N-H proton will appear as a broad singlet, which is exchangeable with D₂O.
¹³C NMR Signals corresponding to the carbon atoms of the benzisothiazole scaffold.
FT-IR Characteristic peaks for the C=O and SO₂ stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine.
HPLC A single major peak indicating the purity of the compound. This is also a key method for monitoring reaction progress.[8]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 6-bromosaccharin and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique chemical structure and reactivity, particularly the acidic N-H proton, allow for its strategic incorporation into complex drug molecules. The protocols and information provided in these application notes are intended to guide researchers in the effective and safe utilization of this compound in their drug discovery and development endeavors.

References

  • Yarnell, A. (2005). "The Synthesis of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry.
  • PrepChem. (n.d.). "Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine."
  • New Drug Approvals. (2013). "Ziprasidone."
  • Temple, D. L., et al. (1986). "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). "3-(1-Piperazinyl)-1,2-benzisothiazole synthesis."
  • ChemicalBook. (2025). "6-BROMOSACCHARINE."
  • ScienceMadness.org. (n.d.). "N-Bromosaccharin."
  • Google Patents. (n.d.). "EP1476162B1 - Controlled synthesis of ziprasidone."
  • Diva-Portal.org. (2021).
  • PubChem. (n.d.). "Ziprasidone."
  • PubMed Central. (n.d.).
  • Pharmazie.com. (n.d.). "Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox."
  • ResearchGate. (n.d.). "Previous and present methods to synthesize 1,2‐benzisothiazol‐3(2H)
  • PubMed Central. (2025). "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2]Thiazin-4-One Derivatives."
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  • PubMed Central. (n.d.).
  • Google Patents. (n.d.). "EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones."
  • Google Patents. (n.d.). "WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof."
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  • ResearchGate. (n.d.). "METHODS OF ANALYSIS OF SACCHARIN."
  • ResearchGate. (n.d.).
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  • CORE. (n.d.).
  • Wikipedia. (n.d.). "Saccharin."
  • PubMed Central. (n.d.). "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5]naphthyrin-5(6H)-one."
  • PubChem. (n.d.). "Saccharin."

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Application Notes and Protocols: A Guide to In Vitro Enzyme Inhibition Assays Using Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzisothiazole Derivatives in Enzyme Inhibition

Enzyme inhibitors are fundamental to drug discovery and development, providing a pathway to modulate biological processes with high specificity and efficacy.[1][2] Among the vast landscape of chemical scaffolds, benzisothiazole derivatives have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities, including potent enzyme inhibition.[2][3][4][5] These heterocyclic compounds have been successfully developed as inhibitors for a range of enzymes implicated in various diseases, from viral infections to cancer.[3][6][7][8]

This guide provides a comprehensive protocol for conducting in vitro enzyme inhibition assays using benzisothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions to ensure robust and reproducible results. We will delve into the causality behind experimental choices, methods for ensuring data integrity, and the interpretation of results, all grounded in authoritative scientific principles.

Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is a laboratory procedure designed to assess the ability of a compound to reduce the activity of a specific enzyme.[1] The fundamental principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the potential inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibitory activity. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10][11]

Visualization of the General Assay Workflow

The following diagram illustrates the generalized workflow for an in vitro enzyme inhibition assay.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup (96-well) - Controls - Inhibitor concentrations reagents->plate_setup inhibitor Prepare Inhibitor Stock (Benzisothiazole Derivative) serial_dil Serial Dilution of Inhibitor inhibitor->serial_dil serial_dil->plate_setup add_enzyme Add Enzyme plate_setup->add_enzyme pre_incubate Pre-incubation (Enzyme + Inhibitor) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate incubate Incubate (Reaction Time) add_substrate->incubate read_plate Read Plate (Spectrophotometer/Fluorometer) incubate->read_plate raw_data Raw Data (Absorbance/Fluorescence) read_plate->raw_data calc_inhibition Calculate % Inhibition raw_data->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 Data Analysis Pipeline rawData Raw Fluorescence Readings subtractBlank Subtract Blank Values rawData->subtractBlank normalizeData Normalize to Controls (Calculate % Inhibition) subtractBlank->normalizeData logTransform Log Transform Inhibitor Concentrations normalizeData->logTransform plotData Plot % Inhibition vs. log[Inhibitor] logTransform->plotData curveFit Non-linear Regression (Sigmoidal Dose-Response) plotData->curveFit getIC50 Determine IC50 curveFit->getIC50

Caption: Pipeline for IC50 value determination from raw assay data.

Determining the Mechanism of Inhibition

To understand how a benzisothiazole derivative inhibits the enzyme, further kinetic studies are necessary. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. [12][13][14]The data can then be plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) to distinguish between competitive, non-competitive, and uncompetitive inhibition. [12][13][14]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax. [12][14]* Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity but not substrate binding. This decreases Vmax but does not change Km. [12][14][15]* Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. [12][14]

Troubleshooting Common Assay Problems

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal - Inactive enzyme (improper storage, freeze-thaw cycles) - Incorrect buffer pH or composition - Omission of a key reagent - Incorrect plate reader settings- Use a fresh aliquot of enzyme; perform an activity check. - Prepare fresh buffer and verify the pH. [16] - Carefully review the pipetting steps. [17] - Confirm the correct excitation/emission wavelengths are set. [16]
High Background Signal - Substrate instability (autohydrolysis) - Contaminated reagents - Light leakage in the plate reader- Run a substrate-only control to check for degradation. - Use fresh, high-purity reagents. [17] - Ensure the plate reader is properly maintained.
High Variability Between Replicates - Pipetting errors - Incomplete mixing of reagents - Temperature gradients across the plate ("edge effects")- Use calibrated pipettes and proper technique. [18][19] - Ensure thorough but gentle mixing after each addition. [19] - Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. [16]
Non-linear Standard Curve - Reagent concentrations are incorrect - Incubation time is too long, leading to substrate depletion or product inhibition - Detector saturation at high signal levels- Double-check all reagent calculations and preparations. [16] - Perform a time-course experiment to determine the optimal linear range. [16] - Reduce the enzyme concentration or incubation time. [20]

Safety Precautions for Handling Benzisothiazole Derivatives

Benzisothiazole derivatives, like all chemicals, should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) for the specific compound you are using. [21][22][23][24][25] General Handling Guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [22][25]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [21][23]* Handling: Avoid contact with skin and eyes. [23][24]Wash hands thoroughly after handling. [21][22]* Storage: Store compounds in a tightly sealed container in a cool, dry place, away from incompatible materials. [24][25]* Disposal: Dispose of chemical waste according to institutional and local regulations. [21]

Conclusion

This guide provides a robust framework for conducting in vitro enzyme inhibition assays with benzisothiazole derivatives. By understanding the underlying principles, following a detailed protocol, and employing rigorous data analysis, researchers can confidently assess the inhibitory potential of these promising compounds. The insights gained from these assays are a critical first step in the journey of drug discovery and development, paving the way for novel therapeutics.

References

  • A graphical method for determining inhibition constants. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2019). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • A quick method for the determination of inhibition constants. (1982). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • A quick method for the determination of inhibition constants. (1982). Biochemical Journal. Retrieved January 19, 2026, from [Link]

  • A graphical method for determining inhibition constants. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2019). PubMed. Retrieved January 19, 2026, from [Link]

  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2019). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Enzyme Kinetics Data Analysis. (2021). YouTube. Retrieved January 19, 2026, from [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000). ACS Publications. Retrieved January 19, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 19, 2026, from [Link]

  • measuring enzyme inhibition by drugs. (2021). YouTube. Retrieved January 19, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 19, 2026, from [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). bioRxiv. Retrieved January 19, 2026, from [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. Retrieved January 19, 2026, from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Retrieved January 19, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. (n.d.). Chemos GmbH&Co.KG. Retrieved January 19, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEETS BENZISOTHIAZOLE SULPHOXIDE. (n.d.). Cleanchem Laboratories. Retrieved January 19, 2026, from [Link]

  • 1,2-Benzisothiazol-3(2H)-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved January 19, 2026, from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase. (1998). PubMed. Retrieved January 19, 2026, from [Link]

  • Enzyme assay. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2019). MDPI. Retrieved January 19, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Benzothiazole based inhibitors of p38alpha MAP kinase. (2008). PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (2019). PubMed. Retrieved January 19, 2026, from [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Selective COX-2 Inhibitors from 1,2-Benzisothiazole 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of synthetic methodologies for preparing selective cyclooxygenase-2 (COX-2) inhibitors based on the 1,2-benzisothiazole 1,1-dioxide scaffold. This privileged heterocyclic system, also known as saccharin, serves as a versatile starting point for the development of potent and selective anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations.

Introduction: The Rationale for 1,2-Benzisothiazole 1,1-Dioxide in COX-2 Inhibition

The selective inhibition of COX-2 over its constitutive isoform, COX-1, is a cornerstone of modern anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The 1,2-benzisothiazole 1,1-dioxide scaffold has emerged as a valuable pharmacophore in the design of such selective inhibitors. Its rigid structure and the presence of a sulfonamide-like moiety provide a key interaction point with the active site of the COX-2 enzyme. Specifically, the sulfonyl group can interact with a side pocket in the COX-2 active site, a feature not present in COX-1, thereby conferring selectivity.[1]

This guide will detail two primary synthetic strategies for elaborating the 1,2-benzisothiazole 1,1-dioxide core into selective COX-2 inhibitors:

  • Synthesis of N-Aryl Derivatives: Functionalization at the nitrogen atom of the benzisothiazole ring with specific aryl moieties, particularly those bearing a sulfamoyl group, is a well-established strategy for achieving COX-2 selectivity.

  • Synthesis of 3-Amino Derivatives and Subsequent Modification: Utilizing the reactivity of the 3-position of the benzisothiazole ring, this approach allows for the introduction of various pharmacophores, including those that lead to the formation of diaryl heterocyclic systems, a hallmark of many potent COX-2 inhibitors.

PART 1: Synthesis of Key Intermediates

A successful synthesis of the target COX-2 inhibitors hinges on the efficient preparation of key building blocks derived from 1,2-benzisothiazole 1,1-dioxide (saccharin).

Preparation of 3-Chloro-1,2-benzisothiazole 1,1-Dioxide

This activated intermediate is a cornerstone for introducing nucleophiles at the 3-position of the benzisothiazole ring.

Reaction Principle: The conversion of the carbonyl group of saccharin into a chloro-imine-like functionality is typically achieved using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Experimental Protocol:

  • Materials: 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (saccharin), Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), Chlorobenzene (solvent).

  • Procedure using Thionyl Chloride:

    • To a stirred suspension of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1 equivalent) in chlorobenzene, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to 70-80 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise over 1 hour.

    • Maintain the reaction at 70-80 °C for an additional 8 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like toluene to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.[2][3]

Causality of Experimental Choices:

  • Chlorinating Agent: Both PCl₅ and SOCl₂ are effective, but SOCl₂ is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with the chlorinating agent, which is a more reactive electrophile.

  • Solvent: Chlorobenzene is a high-boiling, inert solvent suitable for this reaction temperature.

  • Temperature: The elevated temperature is necessary to drive the reaction to completion.

Visualization of the Synthetic Workflow:

Saccharin 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) ThionylChloride SOCl₂, cat. DMF Chlorobenzene, 70-80 °C Saccharin->ThionylChloride Product 3-Chloro-1,2-benzisothiazole 1,1-Dioxide ThionylChloride->Product

Caption: Synthesis of the key intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide.

PART 2: Synthesis of N-Aryl Selective COX-2 Inhibitors

This strategy focuses on the direct linkage of an aryl amine, containing a COX-2 selective pharmacophore, to the nitrogen of the 1,2-benzisothiazole 1,1-dioxide core.

Synthesis of N-(4-Sulfamoylphenyl)-1,2-benzisothiazol-3-amine 1,1-Dioxide Analogues

Reaction Principle: This synthesis involves a direct condensation reaction between saccharin and a substituted aniline, typically under thermal conditions. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of saccharin, followed by dehydration.

Experimental Protocol:

  • Materials: 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (saccharin), Substituted m- or p-aminobenzenesulfonamide, High-boiling solvent (e.g., m-cresol or diphenyl ether) or neat conditions.

  • Procedure:

    • In a round-bottom flask, combine saccharin (1 equivalent) and the desired aminobenzenesulfonamide (1.1 equivalents).

    • If using a solvent, add a minimal amount of a high-boiling solvent. For a neat reaction, proceed without solvent.

    • Heat the mixture to reflux (typically 180-220 °C) for 2-4 hours. The reaction can be monitored by observing the evolution of water.

    • Cool the reaction mixture to room temperature.

    • The resulting solid is often triturated with a suitable solvent like benzene or ethanol to remove unreacted starting materials and byproducts.

    • The crude product is then collected by filtration and can be further purified by recrystallization from a solvent system such as methanol/ethyl acetate to afford the desired N-(sulfamoylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.[4]

Causality of Experimental Choices:

  • Reactants: The sulfamoylphenyl moiety is a key pharmacophore for COX-2 selectivity.

  • Reaction Conditions: The high temperature is necessary to overcome the activation energy for the condensation and dehydration steps.

  • Workup: The choice of solvent for trituration and recrystallization depends on the solubility of the product and impurities.

Data Presentation: Representative N-Aryl COX-2 Inhibitors

Compound IDAryl SubstituentCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
A-1 4-SulfamoylphenylData not available in snippetsData not available in snippets
A-2 3-Chloro-4-sulfamoylphenylData not available in snippetsData not available in snippets

Note: Specific inhibitory activity data for these direct N-aryl derivatives from 1,2-benzisothiazole 1,1-dioxide were not available in the provided search results. The table serves as a template for organizing such data.

PART 3: Synthesis of 3-Amino and Diaryl-Substituted Selective COX-2 Inhibitors

This approach utilizes the electrophilic nature of the 3-position in activated 1,2-benzisothiazole 1,1-dioxide derivatives to introduce COX-2 selective moieties.

Synthesis of 3-(Arylamino)-1,2-benzisothiazole 1,1-Dioxide Derivatives

Reaction Principle: This is a nucleophilic aromatic substitution reaction where an amine displaces the chloro group at the 3-position of 3-chloro-1,2-benzisothiazole 1,1-dioxide.

Experimental Protocol:

  • Materials: 3-Chloro-1,2-benzisothiazole 1,1-dioxide, Substituted aniline (e.g., 4-aminophenol, 4-aminobenzenesulfonamide), Inert solvent (e.g., toluene, dioxane), Base (e.g., triethylamine, pyridine).

  • Procedure:

    • Dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (1 equivalent) in a suitable inert solvent.

    • Add the substituted aniline (1.1 equivalents) and a base (1.2 equivalents).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture and filter to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield the 3-(arylamino)-1,2-benzisothiazole 1,1-dioxide derivative.

Visualization of the Synthetic Workflow:

Start 3-Chloro-1,2-benzisothiazole 1,1-Dioxide Reagents Substituted Aniline Base, Solvent, Reflux Start->Reagents Product 3-(Arylamino)-1,2-benzisothiazole 1,1-Dioxide Reagents->Product

Caption: General scheme for the synthesis of 3-(arylamino) derivatives.

Synthesis of Pyrazole-Containing COX-2 Inhibitors

While direct attachment of a pre-formed pyrazole to the 1,2-benzisothiazole core is possible, a more common strategy in medicinal chemistry involves the construction of the pyrazole ring onto a precursor derived from the core scaffold. For the purpose of this guide, we will outline a general, analogous protocol for pyrazole synthesis that is widely used for COX-2 inhibitors and can be adapted.

Reaction Principle: A common route to 1,5-diarylpyrazoles, a class of potent COX-2 inhibitors, involves the condensation of a 1,3-dione with a hydrazine derivative.[5]

Conceptual Protocol for Adaptation:

  • Step 1: Synthesis of a 1,3-Dione Precursor: A key step would be to synthesize a 1,3-dione bearing the 1,2-benzisothiazole 1,1-dioxide moiety. This could conceptually be achieved through a Claisen condensation of an acetyl-functionalized 1,2-benzisothiazole 1,1-dioxide with an appropriate ester.

  • Step 2: Cyclization with a Hydrazine Derivative:

    • Materials: 1,3-Dione precursor, 4-Hydrazinobenzenesulfonamide hydrochloride, Triethylamine, Methanol.

    • Procedure:

      • Dissolve the 1,3-dione precursor (1 equivalent) in methanol.

      • Add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) and triethylamine (1 equivalent).

      • Reflux the reaction mixture for 10-12 hours.

      • Concentrate the reaction mixture under reduced pressure.

      • The residue can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and dilute acid.

      • The organic layer is then washed, dried, and concentrated.

      • Purification by column chromatography or recrystallization would yield the target pyrazole-substituted 1,2-benzisothiazole 1,1-dioxide derivative.

Causality of Experimental Choices:

  • Hydrazine Derivative: 4-Hydrazinobenzenesulfonamide is a common building block for introducing the sulfamoylphenyl group found in many coxibs.

  • Base: Triethylamine is used to neutralize the hydrochloride salt of the hydrazine and facilitate the reaction.

  • Solvent: Methanol or ethanol are common protic solvents for this type of condensation.

Data Presentation: COX-2 Inhibitory Activity of Pyrazole Analogues

Compound IDR¹ on PyrazoleR² on PyrazoleCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
B-1 1,2-Benzisothiazol-1,1-dioxide4-MethylphenylData not available in snippetsData not available in snippets
B-2 1,2-Benzisothiazol-1,1-dioxide4-FluorophenylData not available in snippetsData not available in snippets

Note: The table illustrates the type of data that would be generated. Specific examples linking the 1,2-benzisothiazole 1,1-dioxide scaffold directly to a pyrazole in the context of COX-2 inhibition with detailed protocols were not found in the provided search results.

Conclusion and Future Directions

The 1,2-benzisothiazole 1,1-dioxide scaffold is a versatile and valuable starting point for the synthesis of selective COX-2 inhibitors. The protocols outlined in this guide provide a solid foundation for the preparation of key intermediates and their elaboration into potential drug candidates. The synthetic routes are generally robust and can be adapted for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research in this area could focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel substitutions on the benzisothiazole ring to further enhance potency and selectivity.

References

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 239–252. [Link]

  • Google Patents. (n.d.). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • Siddiqui, H. L., et al. (2010). N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3069. [Link]

  • Google Patents. (n.d.). DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles.
  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). (2002). Journal of Chemical Research, Synopses, (5), 299-300. [Link]

  • Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, *OH scavenging and anti-adhesive activities. (2009). Bioorganic & Medicinal Chemistry, 17(2), 735-743. [Link]

  • Google Patents. (n.d.). CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
  • Google Patents. (n.d.). EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one.

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Application Notes and Protocols for Agrochemical Synthesis: Leveraging Modern Synthetic Methodologies for Enhanced Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Agrochemical Synthesis

The global imperative to ensure food security for a growing population necessitates the continuous development of innovative and effective crop protection agents. However, the agrochemical industry faces significant challenges, including the emergence of resistant pests and weeds, stringent environmental regulations, and the need for more sustainable and cost-effective manufacturing processes.[1][2] Traditional synthetic methods often rely on harsh reaction conditions, hazardous reagents, and multi-step sequences that can be inefficient and generate substantial waste. To address these challenges, the field of organic synthesis has witnessed a paradigm shift towards the adoption of novel methodologies that offer greater precision, efficiency, and sustainability.

This technical guide provides an in-depth exploration of the application of three transformative synthetic strategies in agrochemical synthesis: Photoredox Catalysis , C-H Activation , and Flow Chemistry . We will delve into the core principles of each methodology, provide detailed, field-proven protocols for the synthesis of key agrochemical classes, and present comparative data to highlight their advantages over conventional approaches. This guide is intended for researchers, scientists, and drug development professionals seeking to harness these powerful tools to accelerate the discovery and production of next-generation crop protection agents.

Photoredox Catalysis: Harnessing Light to Forge Complex Agrochemicals

Visible-light photoredox catalysis has emerged as a powerful and green strategy in organic synthesis.[3] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions.[4] This approach avoids the need for harsh reagents and high temperatures, offering a more sustainable and selective route to complex molecules.

Causality in Experimental Design:

The choice of photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes), solvent, and light source is critical for a successful photoredox reaction. The redox potentials of the photocatalyst in its ground and excited states must be matched with the redox potentials of the substrates to enable the desired electron transfer. For instance, highly oxidizing or reducing photocatalysts are chosen based on whether an oxidative or reductive quenching cycle is required to generate the key radical intermediate.[5] The solvent must be transparent to the wavelength of light used and capable of dissolving all reaction components. The light source, typically a blue LED, is chosen for its energy efficiency and narrow emission spectrum, which minimizes unwanted side reactions.

Application in Pyrazole Fungicide Synthesis:

Pyrazole-based fungicides are a significant class of agrochemicals used to control a broad spectrum of fungal diseases in crops.[6] The synthesis of functionalized pyrazole scaffolds can be efficiently achieved using photoredox catalysis.

This protocol describes the synthesis of a polysubstituted pyrazole, a common core structure in many fungicides, via a relay photoredox-catalyzed [4+1] annulation of a hydrazone and a bromo-dicarbonyl compound.[7]

Materials:

  • Hydrazone (1.0 equiv)

  • Diethyl 2-bromomalonate (1.2 equiv)

  • [Ir(ppy)2(dtbbpy)]PF6 (photocatalyst, 1 mol%)

  • K2HPO4 (2.0 equiv)

  • Acetonitrile (0.1 M solution)

  • 5 W Blue LED strip

Procedure:

  • To an oven-dried 10 mL Schlenk tube, add the hydrazone (0.2 mmol), K2HPO4 (0.4 mmol), and the iridium photocatalyst (0.002 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile (2.0 mL) and diethyl 2-bromomalonate (0.24 mmol) via syringe.

  • Stir the reaction mixture at room temperature, irradiating with a 5 W blue LED strip placed approximately 2 cm from the tube.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-16 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired pyrazole product.

Mechanistic Rationale:

The reaction proceeds through a relay of three photocatalytic cycles.[7] Initially, the excited iridium photocatalyst oxidizes the hydrazone to a radical cation, which then couples with the enolate of diethyl 2-bromomalonate. Subsequent intramolecular cyclization and aromatization steps, facilitated by further photoredox events, lead to the formation of the pyrazole ring.

G Figure 1: Simplified Catalytic Cycle for Pyrazole Synthesis PC Ir(III) PC_star *Ir(III) PC->PC_star Visible Light PC_oxidized Ir(IV) PC_star->PC_oxidized SET PC_oxidized->PC Reductive Quenching PC_reduced Ir(II) Hydrazone Hydrazone Hydrazone_radical Hydrazone Radical Cation Hydrazone->Hydrazone_radical Oxidation Intermediate_A Coupled Intermediate Hydrazone_radical->Intermediate_A + Bromo-dicarbonyl Pyrazole Pyrazole Product Intermediate_A->Pyrazole Cyclization & Aromatization

Caption: Simplified catalytic cycle for photoredox-mediated pyrazole synthesis.

C-H Activation: A Paradigm Shift in Agrochemical Assembly

Direct C-H bond activation has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to molecule construction.[8] This strategy avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, thereby streamlining synthetic routes and reducing waste.[3] Transition metal catalysts, particularly palladium and nickel, are pivotal in mediating these transformations.

Causality in Experimental Design:

The success of a C-H activation reaction hinges on several factors, including the choice of catalyst, ligand, oxidant, and directing group (if required). The catalyst's electronic and steric properties influence its reactivity and selectivity. Ligands play a crucial role in stabilizing the catalyst and tuning its reactivity.[3] For π-deficient heterocycles, a directing group is often employed to guide the catalyst to a specific C-H bond, ensuring regioselectivity.[1] The oxidant is necessary in many C-H activation cycles to regenerate the active catalytic species.

Application in Thiazole-based Agrochemical Synthesis:

Thiazole-containing compounds are prevalent in a variety of agrochemicals due to their diverse biological activities.[9] Palladium-catalyzed direct C-H arylation provides an efficient route to synthesize functionalized thiazoles.

This protocol details the C-2 arylation of a thiazole derivative with an aryl bromide, a key transformation in the synthesis of certain fungicides and insecticides.[10]

Materials:

  • Thiazole derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • PCy3·HBF4 (tricyclohexylphosphine tetrafluoroborate, 4 mol%)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane (0.2 M solution)

Procedure:

  • Add the thiazole derivative (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)2 (0.01 mmol), PCy3·HBF4 (0.02 mmol), and K2CO3 (1.0 mmol) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2-arylthiazole product.

Mechanistic Rationale:

The catalytic cycle is believed to involve the coordination of the palladium catalyst to the thiazole ring, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of the aryl bromide to the palladium center, followed by reductive elimination, furnishes the C-C coupled product and regenerates the active palladium catalyst.[9]

G Figure 2: Catalytic Cycle for Pd-Catalyzed C-H Arylation Pd_0 Pd(0)L_n Pd_II_Aryl Ar-Pd(II)-X L_n Pd_0->Pd_II_Aryl Oxidative Addition (Ar-X) Palladacycle Palladacycle Intermediate Pd_II_Aryl->Palladacycle C-H Activation (Heterocycle) Product_complex Product-Pd(II) Complex Palladacycle->Product_complex Reductive Elimination Product_complex->Pd_0 Product Arylated Heterocycle Product_complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed C-H arylation of a heterocycle.

Flow Chemistry: Intensifying Agrochemical Production

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering numerous advantages over traditional batch processing, particularly for large-scale production.[4] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety.[8][11]

Causality in Experimental Design:

In flow chemistry, reaction parameters such as temperature, pressure, and residence time (the time reactants spend in the reactor) are precisely controlled.[12] The small dimensions of the reactor channels lead to a high surface-area-to-volume ratio, enabling rapid heating and cooling. This precise temperature control is crucial for managing highly exothermic or temperature-sensitive reactions. The ability to operate at elevated temperatures and pressures can significantly accelerate reaction rates. The choice of reactor material (e.g., PFA, stainless steel) depends on the reaction conditions and the chemical compatibility of the reagents.

Application in Sulfonylurea Herbicide Synthesis:

Sulfonylurea herbicides are a vital class of agrochemicals known for their high efficacy at low application rates. The synthesis of sulfonylureas can be hazardous in batch due to the use of reactive intermediates. Flow chemistry offers a safer and more efficient alternative.

This protocol describes a two-step continuous flow process for the synthesis of a carbamate intermediate, a key precursor for many sulfonylurea herbicides.

Equipment:

  • Two syringe pumps

  • T-mixer

  • Two heated reactor coils (e.g., PFA tubing in a heated oil bath)

  • Back-pressure regulator

Reagents:

  • Solution A: Amine and a base (e.g., triethylamine) in a suitable solvent (e.g., THF).

  • Solution B: Aryl chloroformate in the same solvent.

  • Solution C: Sulfonamide and a base (e.g., DBU) in the same solvent.

Procedure:

  • Step 1: Carbamate Formation.

    • Pump Solution A and Solution B at defined flow rates into a T-mixer.

    • Pass the resulting mixture through the first heated reactor coil at a specific temperature and residence time to form the carbamate intermediate.

  • Step 2: Sulfonylurea Formation.

    • The output stream from the first reactor is mixed with Solution C at another T-mixer.

    • This combined stream is then passed through the second heated reactor coil to form the final sulfonylurea product.

    • The product stream is collected after passing through a back-pressure regulator to maintain the system pressure.

  • Work-up and Purification:

    • The collected product stream is then subjected to standard work-up and purification procedures (e.g., extraction, crystallization).

Workflow Diagram:

G Figure 3: Continuous Flow Synthesis of a Sulfonylurea cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Sulfonylurea Formation Pump_A Pump A (Amine + Base) T_Mixer_1 T-Mixer Pump_A->T_Mixer_1 Pump_B Pump B (Chloroformate) Pump_B->T_Mixer_1 Reactor_1 Heated Reactor 1 T_Mixer_1->Reactor_1 T_Mixer_2 T-Mixer Reactor_1->T_Mixer_2 Pump_C Pump C (Sulfonamide + Base) Pump_C->T_Mixer_2 Reactor_2 Heated Reactor 2 T_Mixer_2->Reactor_2 BPR Back-Pressure Regulator Reactor_2->BPR Product Product Collection BPR->Product

Caption: Workflow for the two-step continuous flow synthesis of a sulfonylurea herbicide.

Data Presentation: A Comparative Analysis

The advantages of these modern synthetic methodologies are best illustrated through a direct comparison with traditional batch processes. The following tables summarize key performance indicators for the synthesis of representative agrochemical classes.

Table 1: Synthesis of a Pyrazole Fungicide Precursor

ParameterConventional MethodPhotoredox Catalysis
Reaction Time 24-48 hours12-16 hours
Temperature 80-120 °CRoom Temperature
Yield 60-75%80-95%
Reagents Strong bases, hazardous oxidantsMild base, visible light
Sustainability High energy consumption, waste generationLow energy consumption, greener process

Table 2: Synthesis of a Thiazole-based Agrochemical

ParameterTraditional Cross-CouplingC-H Activation
Starting Material Pre-functionalized (e.g., organotin)Unfunctionalized heterocycle
Number of Steps 2-3 steps1 step
Atom Economy LowerHigher
Yield 70-85%85-95%
Byproducts Stoichiometric metallic wasteCatalytic waste

Table 3: Synthesis of a Sulfonylurea Herbicide

ParameterBatch SynthesisFlow Chemistry
Reaction Time 6-12 hours15-30 minutes
Safety Risk of thermal runawayEnhanced safety, small reaction volume
Scalability ChallengingReadily scalable
Productivity LowerHigher
Process Control LimitedPrecise control of parameters

Conclusion: The Future of Agrochemical Synthesis

The adoption of photoredox catalysis, C-H activation, and flow chemistry represents a significant advancement in the field of agrochemical synthesis. These methodologies offer compelling advantages in terms of efficiency, safety, and sustainability, enabling the rapid and cost-effective production of complex crop protection agents. By embracing these innovative approaches, the agrochemical industry can accelerate the development of next-generation products that are not only more effective but also have a reduced environmental footprint. As a senior application scientist, I strongly encourage the research and development community to explore and implement these powerful synthetic tools to address the ongoing challenges in global agriculture.

References

  • Ackermann, L. (2021). C–H Activation in Organic Synthesis. Wiley-VCH. [Link]

  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.). SpringerLink. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. (2026, January 14). [Link]

  • Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings - PMC - NIH. (n.d.). [Link]

  • General mechanism for the dual nickel/photoredox catalytic system. - ResearchGate. (n.d.). [Link]

  • Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization | Organic Letters - ACS Publications. (n.d.). [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews. (2021, September 29). [Link]

  • Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Publishing. (n.d.). [Link]

  • Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.). [Link]

  • C-H Activation of Heteroaromatics - ResearchGate. (n.d.). [Link]

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed. (2025, June 20). [Link]

  • Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. (n.d.). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (n.d.). [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). [Link]

  • Carbon–hydrogen bond activation - Wikipedia. (n.d.). [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). [Link]

  • WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google P
  • Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis. (n.d.). [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing). (n.d.). [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). [Link]

  • CN101671328A - Novel synthesis method of sulfonylurea weedicide - Google P
  • Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles | Organic Letters. (2010, March 31). [Link]

  • Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides - Organic Chemistry Portal. (n.d.). [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. (n.d.). [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions - Asian Journal of Pharmaceutical Research. (n.d.). [Link]

  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed. (n.d.). [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023, November 21). [Link]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients - MDPI. (n.d.). [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - NIH. (n.d.). [Link]

  • Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation - PubMed. (n.d.). [Link]

  • Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective? - MDPI. (n.d.). [Link]

  • Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives - ResearchGate. (2025, August 6). [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC - NIH. (n.d.). [Link]

  • Comparative studies on conventional and microwave-assisted synthesis of a series of 2,4-di and 2,3,4-trisubstituted benzimidazo[1,2-a] pyrimidines and their antimicrobial activities - ResearchGate. (2025, August 7). [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). [Link]

  • Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active Against the Rice Blast Pathogen Pyricularia oryzae - AIR Unimi. (2021, April 2). [Link]

  • Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - MDPI. (n.d.). [Link]

  • Facile synthesis and complete characterization of homoleptic and heteroleptic cyclometalated Iridium(III) complexes for photocatalysis | Request PDF - ResearchGate. (2025, August 6). [Link]

  • Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. (2025, August 10). [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method - Semantic Scholar. (n.d.). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Benzisothiazole 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-benzisothiazole 1,1-dioxide, commonly known as saccharin. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by a detailed analysis of potential causes and recommended solutions.

Problem 1: Consistently Low Product Yield

Question: My reaction to synthesize 1,2-benzisothiazole 1,1-dioxide from o-toluenesulfonamide consistently results in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yield in the oxidation of o-toluenesulfonamide is a frequent challenge. The root cause often lies in one of several key areas: the purity of the starting material, the efficiency of the oxidizing agent, or suboptimal reaction conditions.

  • Purity of Starting Materials: The presence of impurities in the o-toluenesulfonamide starting material can inhibit the reaction or lead to unwanted side products. It is crucial to start with highly pure o-toluenesulfonamide; if necessary, purify the commercial material by recrystallization before use.[1]

  • Oxidizing Agent and Conditions: The choice and handling of the oxidizing agent are critical.

    • Traditional Oxidants: Classical methods using potassium permanganate or chromic acid can be effective but may suffer from harsh conditions and difficult workups, contributing to product loss.

    • Improved Oxidation Systems: More modern approaches can offer higher yields and more controlled reactions. For instance, a process using a combination of chromium trioxide (CrO₃) and periodic acid (H₅IO₆) has been developed to improve the efficiency and cost-effectiveness of the oxidation step.[2] This dual-oxidant system can lead to a more complete conversion of the starting material.

  • Reaction Temperature Control: The oxidation of the methyl group is highly exothermic. Poor temperature control can lead to over-oxidation and the formation of byproducts. It is recommended to add the o-toluenesulfonamide starting material slowly to the acidic reaction mixture, ensuring the temperature does not exceed a set limit (e.g., 70°C).[2] Subsequently, the oxidizing agent should also be added portion-wise to maintain a constant temperature.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion. You can monitor the progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before initiating the work-up.[3]

Below is a workflow to diagnose and address low yield issues.

G start Low Yield Observed check_purity Verify Purity of o-toluenesulfonamide start->check_purity monitor_rxn Monitor Reaction (e.g., TLC) start->monitor_rxn check_conditions Review Reaction Conditions start->check_conditions impure Impure? check_purity->impure incomplete Incomplete? monitor_rxn->incomplete suboptimal Suboptimal? check_conditions->suboptimal impure->monitor_rxn No recrystallize Recrystallize Starting Material impure->recrystallize Yes incomplete->check_conditions No extend_time Extend Reaction Time or Slightly Increase Temp. incomplete->extend_time Yes optimize Optimize Oxidant, Temp. & Reagent Stoichiometry suboptimal->optimize Yes

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Side Product Formation

Question: My final product is contaminated with a significant amount of an unknown impurity, making purification difficult. What is the likely side product and how can I prevent its formation?

Answer: When synthesizing saccharin via the oxidation of o-toluenesulfonamide, the most common side product is p-sulfamoylbenzoic acid . This arises from the presence of the isomeric impurity, p-toluenesulfonamide, in the starting material.

  • Cause: Commercial o-toluenesulfonamide is often produced via the sulfonation of toluene, which can yield a mixture of ortho and para isomers. If not thoroughly separated, the p-toluenesulfonamide will be co-oxidized along with the ortho isomer, leading to the corresponding para-substituted carboxylic acid.

  • Prevention and Mitigation:

    • High-Purity Starting Material: The most effective prevention is to use o-toluenesulfonamide with the highest possible purity.[1]

    • Purification Strategy: Fortunately, saccharin and p-sulfamoylbenzoic acid have different acidity levels (pKa), which can be exploited for purification. Saccharin is more acidic. By dissolving the crude product mixture in a weak alkaline solution (e.g., sodium bicarbonate), the more acidic saccharin will deprotonate and dissolve, while the less soluble p-sulfamoylbenzoic acid can be removed by filtration.[1] The saccharin can then be re-precipitated from the filtrate by acidifying with a strong acid like HCl.[1][4]

Problem 3: Difficulty with Product Isolation and Purification

Question: I'm struggling with the work-up and purification of my 1,2-benzisothiazole 1,1-dioxide. What are some effective methods for isolation and purification?

Answer: Effective isolation and purification are key to obtaining a high-purity final product. The strategy depends on the synthetic route and the nature of the impurities.

  • Acid-Base Extraction: As mentioned previously, the acidic nature of the N-H proton in saccharin (pKa ≈ 1.6) is the most powerful tool for purification.[5]

    • After the reaction is complete, quench the reaction mixture by carefully adding it to water or ice.

    • Make the aqueous solution basic with a base like sodium hydroxide or sodium carbonate. This will convert the saccharin into its highly water-soluble sodium salt.[2][6]

    • Filter the solution to remove any insoluble organic impurities or byproducts.

    • Acidify the clear filtrate with a strong mineral acid (e.g., HCl, H₂SO₄) to re-precipitate the purified saccharin.[4]

    • The precipitated solid can be collected by filtration, washed with cold water to remove residual acid and salts, and then dried.

  • Recrystallization: For further purification, saccharin can be recrystallized from hot water or ethanol-water mixtures.

  • Handling Different Synthetic Routes:

    • For syntheses starting from 2-(alkylthio)benzaldehydes, purification can be achieved by direct crystallization from the reaction mixture or by extraction followed by recrystallization.[7]

    • In routes involving diazotization of anthranilic acid esters, the final saccharin product is typically found in the aqueous phase after amidation and can be precipitated by acidification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1,2-benzisothiazole 1,1-dioxide?

A1: There are several established methods. The most common are:

  • Remsen-Fahlberg Process: This is the classic industrial method involving the oxidation of o-toluenesulfonamide.[8]

  • Maumee Chemical Company Process: An improved synthesis developed in 1950 that starts from methyl anthranilate. This route involves diazotization, reaction with sulfur dioxide and chlorine, and finally amidation to form the saccharin ring.[5]

  • From 2-Substituted Precursors: Other routes include the cyclization of 2-(alkylthio)benzaldehyde oximes or 2-(alkylthio)benzonitriles using a halogenating agent.[7]

The choice of route often depends on the available starting materials, scale, and desired purity.

G product 1,2-Benzisothiazole 1,1-Dioxide (Saccharin) ots o-Toluenesulfonamide ots->product Oxidation (Remsen-Fahlberg) ma Methyl Anthranilate ma->product Diazotization, SO₂, Cl₂, NH₃ (Maumee Process) atb 2-(Alkylthio)benzaldehyde Oxime atb->product Halogenating Agent (Cyclization)

Sources

Technical Support Center: Purification of 1,2-Benzisothiazole 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-benzisothiazole 1,1-dioxide derivatives, a core scaffold in medicinal chemistry commonly known as saccharin and its analogs.[1] This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these heterocyclic compounds in high purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.

Section 1: Frequently Asked Questions - First Principles in Purification

This section addresses foundational questions that guide the selection of an appropriate purification strategy.

Q1: How do I choose the right initial purification technique for my crude 1,2-benzisothiazole 1,1-dioxide derivative?

A1: The optimal choice depends on the physical state of your crude product and the nature of the impurities. The decision process can be broken down as follows:

  • Is your product a solid? If yes, recrystallization is often the most efficient and scalable first choice, provided a suitable solvent can be found.[2] It is ideal for removing minor impurities that have different solubility profiles from your target compound.

  • What is the polarity difference between your product and the major impurities? Use Thin-Layer Chromatography (TLC) to assess this. If there is a significant difference in retention factor (Rf) values (ideally >0.2), flash column chromatography is a highly effective method for separation.[3]

  • Does your derivative have an acidic N-H proton or other ionizable groups? The N-H proton of the core saccharin ring is weakly acidic. This property can be exploited for purification via acid-base extraction, which is excellent for removing neutral or basic impurities.[4]

  • Is the product thermally stable? Most saccharin derivatives are stable, but if you are working with a thermally labile analog, prolonged heating during recrystallization should be avoided.

The following decision tree provides a visual guide for selecting your primary purification strategy.

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_liquid Product is a liquid or oil is_solid->is_liquid No tlc_check Assess polarity difference via TLC recrystallize->tlc_check Fails / 'Oils Out' end_purified Purified Product recrystallize->end_purified Successful is_liquid->tlc_check large_delta_rf Large ΔRf between spots? tlc_check->large_delta_rf Yes small_delta_rf Small ΔRf / Smearing tlc_check->small_delta_rf No chromatography Use Flash Column Chromatography large_delta_rf->chromatography acid_base_check Does derivative have ionizable groups? small_delta_rf->acid_base_check chromatography->end_purified acid_base_yes Consider Acid-Base Extraction acid_base_check->acid_base_yes Yes end_complex Consider alternative methods (e.g., Prep-HPLC) acid_base_check->end_complex No acid_base_yes->chromatography Fails acid_base_yes->end_purified Successful

Caption: Purification Strategy Decision Tree.

Section 2: Troubleshooting Guide by Technique

Recrystallization Issues

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[5]

Q2: My compound separates as an oil instead of forming crystals ("oiling out"). What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[3] This is a common problem when the compound is significantly impure or the solvent's boiling point is too high.

  • Causality & Explanation: The high concentration of impurities depresses the melting point of your compound. When the solution cools, it reaches a point of supersaturation while the temperature is still higher than this depressed melting point, causing the compound to separate as a liquid phase (oil) instead of a solid crystalline lattice.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point, then allow it to cool much more slowly.[6]

    • Lower the Solvent Boiling Point: If the issue persists, your solvent's boiling point may be too high. Switch to a lower-boiling point solvent or use a solvent pair (e.g., ethanol/water, ethyl acetate/hexane) to modulate the solvent properties.[5]

    • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal of the pure compound.[2]

    • Pre-Purification: If the crude material is very impure, perform a rapid preliminary purification, such as passing it through a small plug of silica gel, before attempting recrystallization.[2]

Q3: My recovery yield is very low after recrystallization. What are the likely causes?

A3: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[2][6]

  • Causality & Explanation: The goal is to use the minimum amount of hot solvent to just dissolve the compound. Any excess solvent will retain more of your product in the solution (the mother liquor) even after cooling, thus reducing the isolated yield.

  • Solutions:

    • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

    • Ensure Complete Cooling: Use an ice-water bath to cool the solution for at least 20-30 minutes after it has reached room temperature to maximize precipitation.

    • Wash with Cold Solvent: When washing the collected crystals during filtration, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.

    • Concentrate the Mother Liquor: If significant product remains in the filtrate, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[2]

Flash Column Chromatography Issues

Flash chromatography is the workhorse for purifying moderately polar heterocyclic compounds like saccharin derivatives.[7][8] It relies on partitioning the components of a mixture between a mobile phase (eluent) and a stationary phase (typically silica gel).

Q4: My compound is not eluting from the column, even after I've passed many column volumes of eluent.

A4: This classic issue is almost always caused by the eluent being insufficiently polar to move a highly polar compound down the stationary phase.[2][9]

  • Causality & Explanation: The surface of silica gel is covered in acidic silanol groups (Si-OH), making it a very polar stationary phase. Polar compounds, especially those with hydrogen bond donors/acceptors like the sulfonyl group (-SO₂) and carbonyl group (C=O) in saccharin derivatives, will adsorb strongly. If the mobile phase is too non-polar (e.g., 100% hexane), it cannot effectively compete for these interaction sites to displace your compound.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, consider adding a small amount (0.5-2%) of a much more polar solvent like methanol.[2]

    • Run a Gradient: Start with a less polar solvent system to elute non-polar impurities, then systematically increase the polarity to elute your compound of interest.

    • Verify with TLC First: Always determine an appropriate solvent system using TLC before running a column. The ideal Rf value for your target compound should be between 0.2 and 0.4.[3]

Q5: My compound is streaking on the TLC plate and I'm getting poor separation and recovery from the column.

A5: Streaking often indicates that your compound is either degrading on the silica gel or is too acidic/basic for standard silica.[9]

  • Causality & Explanation: The acidic nature of standard silica gel can catalyze the decomposition of sensitive functional groups. Alternatively, for compounds with a strongly acidic proton (like the N-H of unsubstituted saccharin), the spot can streak due to interactions with the stationary phase.

  • Solutions:

    • Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) to your eluent system. The triethylamine will neutralize the acidic sites on the silica gel, preventing degradation and reducing streaking for basic or sensitive compounds.[3]

    • Switch Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina is a common alternative for acid-sensitive compounds.[9]

    • Check Compound Stability: Run a simple stability test by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, it confirms instability on silica.[9]

G start Poor Column Performance issue1 Problem: No Elution start->issue1 issue2 Problem: Poor Separation start->issue2 issue3 Problem: Streaking / Degradation start->issue3 cause1 Cause: Eluent too non-polar. Compound strongly adsorbed. issue1->cause1 solution1 Solution: 1. Increase eluent polarity (e.g., more EtOAc or MeOH). 2. Run a gradient elution. cause1->solution1 cause2 Cause: Incorrect solvent system or column overloading. issue2->cause2 solution2 Solution: 1. Find optimal eluent via TLC (ΔRf > 0.2). 2. Reduce sample load (1-5% of silica mass). cause2->solution2 cause3 Cause: Compound is acid-sensitive. Silica gel is acidic. issue3->cause3 solution3 Solution: 1. Add 1% Triethylamine to eluent. 2. Switch to neutral alumina. cause3->solution3

Caption: Troubleshooting Common Column Chromatography Issues.

Acid-Base Extraction Issues

Q6: I've acidified the basic aqueous extract, but my saccharin derivative is not precipitating out.

A6: This usually means that either the solution is not acidic enough to fully protonate the saccharin anion, or the protonated form has some solubility in the aqueous medium.[10]

  • Causality & Explanation: To precipitate from the aqueous layer, the water-soluble salt (e.g., sodium saccharinate) must be converted back to the neutral, water-insoluble form. This requires adding enough acid to lower the pH well below the pKa of the saccharin's N-H proton. If the pH is too high, the compound remains in its salt form.

  • Solutions:

    • Check the pH: Use pH paper or a pH meter to ensure the solution is strongly acidic (pH 1-2). Add more acid (e.g., concentrated HCl) dropwise if necessary.

    • Back-Extraction: If the compound still does not precipitate (or forms a fine suspension), it may have some residual water solubility. Extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (typically 3 portions). The neutral compound will move back into the organic layer.[10]

    • Cooling and Salting Out: Cooling the acidified solution in an ice bath can decrease solubility. Additionally, saturating the aqueous layer with sodium chloride ("salting out") can reduce the solubility of organic compounds and promote precipitation or improve extraction efficiency.

Section 3: Standardized Purification Protocols

Protocol 1: Recrystallization of an N-Substituted Saccharin Derivative

This protocol provides a general method for purifying a solid saccharin derivative. The choice of solvent is critical and must be determined experimentally. Common solvents include ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexanes.[11][12][13]

  • Materials: Crude solid derivative, various solvents (e.g., ethanol, water), Erlenmeyer flask, heat source, filter funnel, filter paper, vacuum filtration apparatus.

  • Procedure:

    • Solvent Selection: Place a small amount of crude material in a test tube. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[5]

    • Dissolution: Place the bulk of the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil. Continue adding hot solvent until the solid just dissolves.

    • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

    • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for separating a saccharin derivative from impurities of different polarities.[8]

  • Materials: Crude product, silica gel (230-400 mesh), eluent (e.g., hexane/ethyl acetate), glass column, flasks.

  • Procedure:

    • TLC Analysis: Determine the optimal eluent system by TLC. The target compound should have an Rf of ~0.3.[3]

    • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally gives better separation. Carefully add this powder to the top of the column bed.

    • Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography). Begin collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Purity Assessment

After purification, it is critical to assess the purity of the 1,2-benzisothiazole 1,1-dioxide derivative.

Q7: How can I confirm the purity of my final product?

A7: A combination of techniques should be used to provide a comprehensive purity profile.

  • Chromatographic Methods:

    • TLC: A single, well-defined spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used. Purity is determined by the area percentage of the main peak.[14][15][16]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound and detect the presence of impurities, which would show up as extra, unassignable peaks.

  • Physical Properties:

    • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indication of impurities.[11]

TechniqueInformation ProvidedTypical Use Case
TLC Qualitative purity, monitors reactions & column fractionsQuick check for presence of impurities
HPLC Quantitative purity (% purity), detects trace impuritiesFinal purity assessment for reports and assays[15]
NMR Structural confirmation, detection of structural impuritiesVerifies identity and checks for starting materials or byproducts
Melting Point Physical constant, indicator of crystalline purityFast assessment for solid, crystalline products

Table 1: Common Techniques for Purity Assessment.

References

  • BenchChem. (2025).
  • Jiang, S., et al. (2014). Synthesis of Novel Saccharin Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Saccharin. PubChem Compound Database. [Link]

  • Wang, Z., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. [Link]

  • Zhang, Y., et al. (2021). Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. Molecules. [Link]

  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology. [Link]

  • Royal Society of Chemistry. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. [Link]

  • ResearchGate. (n.d.). Determination and Correlation of Solubility and Solution Thermodynamics of Saccharin in Different Pure Solvents. [Link]

  • Silva, A. M., et al. (2016). Saccharin Derivative Synthesis via[2][17] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduate Students. Journal of Chemical Education. [Link]

  • Silva, A. M., et al. (2016). Saccharin Derivative Synthesis via[2][17] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduates. Pendidikan Kimia.

  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents. PubMed Central. [Link]

  • Scribd. (n.d.). Saccharin Solubility Data. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Sciencemadness Wiki. (2024). Saccharin. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Jiang, S., et al. (2014). Synthesis of Novel Saccharin Derivatives. MDPI. [Link]

  • BenchChem. (2025). Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide.
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. [Link]

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common side products in the synthesis of 1,2-benzisothiazole 1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2-benzisothiazole 1,1-dioxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter. We delve into the causality behind the formation of common side products and provide actionable solutions.

Synthesis of the 1,2-Benzisothiazole 1,1-Dioxide Core (Saccharin Synthesis)

Question 1: My final product is contaminated with acidic impurities that are difficult to remove. What are they and how can I prevent their formation?

Answer:

The most common acidic impurities encountered during the synthesis of the 1,2-benzisothiazole 1,1-dioxide core, such as saccharin, are the hydrolysis products: 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid .[1][2]

  • Causality: The sultam ring of the 1,2-benzisothiazole 1,1-dioxide is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[1][2] Prolonged exposure to harsh pH conditions during the reaction or work-up can lead to the opening of the five-membered ring.

  • Troubleshooting & Prevention:

    • pH Control: Maintain the pH of your reaction mixture within a neutral or near-neutral range, especially during heating steps. If acidic or basic conditions are necessary, try to use milder reagents or limit the reaction time and temperature.

    • Temperature Management: Avoid excessive temperatures during the synthesis and work-up.[1]

    • Work-up Procedure: When neutralizing your reaction mixture, do so at a low temperature (e.g., in an ice bath) and avoid over-acidification or basification. Prompt extraction of the product into an organic solvent can minimize its exposure to aqueous acidic or basic environments.

Question 2: I've detected an isomeric impurity in my product. What is it likely to be and where does it come from?

Answer:

An isomeric impurity that is frequently observed is p-sulfamoylbenzoic acid . This arises from the presence of p-toluenesulfonamide in the o-toluenesulfonamide starting material used in the classical Remsen-Fahlberg synthesis of saccharin.

  • Causality: The sulfonation of toluene often yields a mixture of ortho and para isomers. If the separation of o-toluenesulfonamide from p-toluenesulfonamide is incomplete, the para-isomer will be carried through the reaction sequence and oxidized to p-sulfamoylbenzoic acid alongside the desired product.

  • Troubleshooting & Prevention:

    • Starting Material Purity: Ensure the high purity of your o-toluenesulfonamide starting material. If necessary, recrystallize the starting material before use.

    • Purification: The difference in acidity between saccharin and p-sulfamoylbenzoic acid can be exploited for purification. Saccharin is a stronger acid (pKa ≈ 2) than p-sulfamoylbenzoic acid. Dissolving the crude product in a dilute alkaline solution will preferentially deprotonate and dissolve the saccharin, allowing the less soluble p-sulfamoylbenzoic acid to be removed by filtration.[3]

Question 3: During the conversion of saccharin to 3-chloro-1,2-benzisothiazole 1,1-dioxide using phosphorus pentachloride (PCl₅), I'm getting a significant amount of a nitrile-containing side product. What is this compound and how can I avoid it?

Answer:

The nitrile-containing side product is 2-chlorosulfonylcyanobenzene . This is an intermediate in the reaction that can be isolated if the reaction is not driven to completion.[4][5]

  • Causality: The reaction of saccharin with PCl₅ initially forms the ring-opened 2-chlorosulfonylcyanobenzene. This intermediate then cyclizes to the desired 3-chloro-1,2-benzisothiazole 1,1-dioxide at a sufficiently high temperature.[4][5]

  • Troubleshooting & Prevention:

    • Reaction Temperature: Ensure the reaction temperature is high enough to promote the cyclization of the intermediate. The optimal temperature will depend on the specific reaction conditions, but temperatures around 130-140°C are often employed.

    • Reaction Time: Allow for a sufficient reaction time to ensure complete conversion of the intermediate to the final product. Monitor the reaction by a suitable technique (e.g., IR spectroscopy, looking for the disappearance of the nitrile stretch around 2230 cm⁻¹) to determine the endpoint.

N-Alkylation of 1,2-Benzisothiazole 1,1-Dioxides

Question 4: My N-alkylation of saccharin has resulted in a mixture of two isomers. What is the side product and how can I improve the selectivity for the desired N-alkylated product?

Answer:

The saccharin anion is an ambident nucleophile , meaning it has two nucleophilic sites: the nitrogen and the exocyclic carbonyl oxygen. Therefore, alkylation can occur at either site, leading to a mixture of the desired N-alkylated saccharin and the isomeric O-alkylated saccharin .

  • Causality & HSAB Theory: The regioselectivity of the alkylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is a "harder" nucleophilic center.

    • Soft electrophiles (e.g., alkyl iodides, benzyl bromides) will preferentially react with the soft nitrogen atom.

    • Hard electrophiles (e.g., alkyl sulfates, alkyl tosylates) will have a greater tendency to react with the hard oxygen atom.

  • Influence of Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF and DMSO are commonly used. The choice of solvent can influence the reactivity of the nucleophile and the nature of the counter-ion, thereby affecting the N/O alkylation ratio.

    • Leaving Group: As predicted by HSAB theory, a better leaving group (softer base) on the alkylating agent will favor N-alkylation. For example, using an alkyl iodide is more likely to yield the N-alkylated product than an alkyl chloride.

    • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the availability of the N and O nucleophilic sites.

  • Troubleshooting & Prevention:

    • To favor N-alkylation , use an alkylating agent with a soft leaving group (e.g., iodide or bromide) in a polar aprotic solvent.

    • To favor O-alkylation , a harder alkylating agent like dimethyl sulfate can be employed.

Reactions with Organometallic Reagents

Question 5: I am attempting to synthesize a 3-substituted 1,2-benzisothiazole 1,1-dioxide using a Grignard reagent and saccharin, but I am getting a complex mixture of products. What are the likely side products?

Answer:

The reaction of Grignard reagents with saccharin can be complex and lead to several side products. The primary side products are open-chain tertiary alcohols and 3,3-disubstituted 1,2-benzisothiazoline 1,1-dioxides .[6]

  • Causality:

    • Open-chain tertiary alcohols: Grignard reagents can attack the carbonyl group of saccharin, leading to the opening of the sultam ring and the formation of a sulfonamide-substituted ketone intermediate. A second equivalent of the Grignard reagent can then add to this ketone, resulting in the formation of a tertiary alcohol after acidic workup.

    • 3,3-disubstituted 1,2-benzisothiazoline 1,1-dioxides: In some cases, after the initial addition to the carbonyl group, a second equivalent of the Grignard reagent can add to the imine intermediate before ring opening, leading to the 3,3-disubstituted product.[6]

  • Troubleshooting & Prevention:

    • Organolithium Reagents: Organolithium reagents are often found to be more selective in their reaction with saccharin, leading to higher yields of the desired 3-substituted 1,2-benzisothiazole 1,1-dioxides.[6]

    • Reaction Conditions: Careful control of stoichiometry and reaction temperature is crucial. Using a single equivalent of the organometallic reagent at low temperatures may favor the desired mono-addition product.

Visualization of Side Product Formation

Hydrolysis_of_Saccharin Saccharin 1,2-Benzisothiazole 1,1-Dioxide (Saccharin) Hydrolysis H₂O / H⁺ or OH⁻ (Heat) Saccharin->Hydrolysis Sulfamoylbenzoic_acid 2-Sulfamoylbenzoic Acid Hydrolysis->Sulfamoylbenzoic_acid Ring Opening Sulfobenzoic_acid 2-Sulfobenzoic Acid Hydrolysis->Sulfobenzoic_acid Further Hydrolysis

Caption: Hydrolysis of the 1,2-benzisothiazole 1,1-dioxide ring.

N_vs_O_Alkylation Saccharin_Anion Saccharin Anion (Ambident Nucleophile) N_Alkylation N-Alkylated Product (Softer Electrophile, e.g., R-I) Saccharin_Anion->N_Alkylation Attack at Nitrogen O_Alkylation O-Alkylated Product (Harder Electrophile, e.g., R₂SO₄) Saccharin_Anion->O_Alkylation Attack at Oxygen

Caption: Competing N- and O-alkylation pathways of the saccharin anion.

Summary of Common Side Products and Solutions

Side ProductFormation PathwayCausality & Key FactorsPrevention & Troubleshooting Strategies
2-Sulfobenzoic Acid & 2-Sulfamoylbenzoic Acid Hydrolysis of the sultam ringHarsh pH (acidic or basic) and high temperatures.[1][2]Maintain neutral pH, avoid excessive heat, and perform work-up at low temperatures.
p-Sulfamoylbenzoic Acid Isomeric impurity from starting materialPresence of p-toluenesulfonamide in the o-toluenesulfonamide starting material.Use highly pure starting materials or purify the crude product by pH-controlled precipitation.[3]
2-Chlorosulfonylcyanobenzene Incomplete reaction during chlorination of saccharinInsufficient temperature or reaction time for the cyclization of the intermediate.[4][5]Ensure adequate reaction temperature and time; monitor the reaction for completion.
O-Alkylated Saccharin Reaction at the oxygen of the ambident saccharin anionGoverned by HSAB theory; favored by hard electrophiles and certain solvents.Use alkylating agents with soft leaving groups (e.g., iodides) to favor N-alkylation.
Open-chain Tertiary Alcohols Double addition of Grignard reagent to saccharinGrignard reagent attacks the carbonyl, leading to ring-opening and a second addition to the ketone intermediate.[6]Use organolithium reagents for better selectivity; control stoichiometry and temperature.
3,3-Disubstituted 1,2-Benzisothiazoline 1,1-Dioxides Double addition of Grignard reagent to saccharinSecond addition of the Grignard reagent to the imine intermediate before ring-opening.[6]Use organolithium reagents; optimize reaction conditions.

Experimental Protocol: Purification of N-Alkylated Saccharin by Flash Column Chromatography

This protocol provides a general guideline for the separation of an N-alkylated saccharin derivative from its O-alkylated isomer and unreacted saccharin.

1. Materials and Equipment:

  • Crude reaction mixture containing N-alkylated saccharin, O-alkylated saccharin, and unreacted saccharin.

  • Silica gel (230-400 mesh).

  • Glass column for flash chromatography.

  • Eluent: A mixture of hexane and ethyl acetate (start with a low polarity mixture, e.g., 9:1 hexane:ethyl acetate).

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp.

  • Collection tubes or flasks.

  • Rotary evaporator.

2. Procedure:

  • Step 1: Determine the Optimal Eluent System via TLC.

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures of increasing polarity (e.g., 9:1, 8:2, 7:3).

    • The ideal eluent system should provide good separation between the spots corresponding to the N-alkylated product, O-alkylated product, and unreacted saccharin, with the desired N-alkylated product having an Rf value of approximately 0.2-0.3.

  • Step 2: Prepare the Column.

    • Securely clamp the column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Step 3: Load the Sample.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the level reaches the top of the sand.

  • Step 4: Elute the Column.

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a hand pump or a regulated airline) to force the eluent through the column at a steady rate.

    • Collect the eluate in fractions (e.g., 10-20 mL per fraction).

  • Step 5: Monitor the Separation.

    • Analyze the collected fractions by TLC to identify which fractions contain the desired product.

    • Combine the pure fractions containing the N-alkylated saccharin.

  • Step 6: Isolate the Product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-alkylated 1,2-benzisothiazole 1,1-dioxide.

References

  • Mowry, D. T. (1956). Recovery and purification of saccharin. U.S. Patent 2,745,840.
  • Zare, A., et al. (2010). Saccharin-N-sulfonic acid as a solid-acid catalyst for the synthesis of N,N′-alkylidene bisamides. Journal of the Iranian Chemical Society, 7(4), 954-959.
  • Wikipedia. (2024). Saccharin.
  • Koyama, M., et al. (2005). Simultaneous determination of nine sweeteners in various foods by high-performance liquid chromatography-electrospray mass spectrometry.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Abramovitch, R. A., et al. (1974). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594.
  • El-Gazzar, A. B. A., et al. (2009). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Journal of Chemical Research, 2009(10), 604-605.
  • Hamor, G. H. (1959). Hydrolytic Stability of Saccharin. Journal of Pharmaceutical Sciences, 48(6), 339-340.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Hammud, K., Neema, R. R., & Salih, E. A. (2017). Qualitative and Quantitative Determination of Artificial Sweetener Saccharin Sodium by FTIR Spectroscopy. Journal of Applicable Chemistry, 6(5), 896-902.
  • Chemistry LibreTexts. (2023). Grignard Reaction.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361.
  • Study.com. (n.d.).
  • Razzak Mahmood, A. A., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-56.
  • El-Gazzar, A. B. A., et al. (2009). Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride). Journal of Chemical Research, 2009(10), 604-605.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Chen, J. (2013). Method for synthesizing 1,2-benzisothiazolin-3-one. Chinese Patent CN103130738A.
  • Papadakis, R., et al. (2014). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Organic Process Research & Development, 18(11), 1476-1484.
  • Zhang, Y. (2013). Method of processing sodium saccharin crystallized mother liquid. Chinese Patent CN103420935A.
  • Teledyne ISCO. (n.d.).
  • Wang, J. (2006). Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. Chinese Patent CN1850811A.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Sun, H., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 524-529.
  • Khan Academy. (n.d.). Hydrolysis.
  • Razzak Mahmood, A. A., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications.
  • MIT OpenCourseWare. (2010).
  • Dobrydnev, A. V., et al. (2022).
  • Rankin, G. M., & Poulsen, S.-A. (2017).
  • Li, J. (2020). A kind of synthetic method for preparing saccharin. Chinese Patent CN111269195A.
  • Kumar, A., et al. (2018). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline]. RSC Advances, 8(28), 15539-15546.
  • Marshall, J. A., & Sehon, C. A. (1998). Furan, 5-heptyl-3-methyl-2-pentyl-. Organic Syntheses, 76, 263.
  • Enamine. (n.d.). N-Chlorosaccharin.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Selective Oxidation of Benzisothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of benzisothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The selective oxidation of the sulfur atom in the benzisothiazole ring is a critical transformation for accessing biologically active molecules, including 1-oxides with antifungal and anxiolytic properties and 1,1-dioxides (saccharin derivatives) used as artificial sweeteners.[1]

However, controlling the oxidation state of the sulfur atom presents a significant synthetic challenge. The most common pitfall is over-oxidation, leading to the formation of the thermodynamically stable 1,1-dioxide when the 1-oxide is the desired product. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high selectivity and yield in your reactions.

Core Troubleshooting Guide

This section addresses the most common issues encountered during the selective oxidation of benzisothiazoles in a practical question-and-answer format.

Issue 1: Low Yield & Incomplete Conversion

Question: I am attempting to synthesize a benzisothiazol-3(2H)-one 1-oxide, but my reaction has a low yield, and I'm recovering a large amount of my starting material. What are the likely causes and solutions?

Answer: This is a common problem that typically points to issues with reaction kinetics or reagent stoichiometry. Let's break down the potential causes:

  • Possible Cause 1: Oxidant Stoichiometry and Potency. The most straightforward cause is an insufficient amount of the oxidizing agent. For the selective conversion to the 1-oxide (sulfoxide), a stoichiometry of 1.0 to 1.2 equivalents is typically recommended. Using less than one equivalent will naturally result in incomplete conversion. Additionally, some oxidants, like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA), can degrade upon storage. It is crucial to use a fresh, verified batch or titrate the oxidant to confirm its activity.

    • Solution: Ensure you are using at least 1.0 equivalent of the oxidant. If using m-CPBA or H₂O₂, consider using a slight excess (e.g., 1.1–1.2 eq.) and verify its purity. For a more robust and stable alternative, consider using Selectfluor, which is a solid reagent with high thermal stability.[1]

  • Possible Cause 2: Suboptimal Reaction Temperature. Oxidation reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion within a reasonable timeframe.

    • Solution: While low temperatures are often used to prevent over-oxidation, there is a balance to be struck.[2] If you observe poor conversion at 0 °C or below, try allowing the reaction to warm slowly to room temperature. The Selectfluor-mediated oxidation is often efficient at room temperature (25 °C), simplifying temperature control.[1][3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature for your specific substrate.

  • Possible Cause 3: Insufficient Reaction Time. The reaction may simply not have been allowed to run to completion.

    • Solution: Monitor the disappearance of the starting material by TLC or HPLC at regular intervals (e.g., every 30-60 minutes). Only quench the reaction once the starting material has been fully consumed.

Issue 2: Poor Selectivity & Over-oxidation to the 1,1-Dioxide

Question: My primary goal is the benzisothiazol-3(2H)-one 1-oxide, but I am consistently isolating the 1,1-dioxide (saccharin derivative) as the major product. How can I prevent this over-oxidation?

Answer: This is the central challenge in this chemical transformation. The 1-oxide is an intermediate on the pathway to the more highly oxidized 1,1-dioxide. Achieving selectivity requires carefully controlling the reaction's kinetic profile to favor the formation and isolation of the sulfoxide before it can be further oxidized.

  • Possible Cause 1: Highly Reactive Oxidant. Powerful oxidizing agents like H₂O₂ and m-CPBA can be difficult to control.[1][4] While effective, they can rapidly oxidize the starting material to the 1-oxide, which is then immediately converted to the 1,1-dioxide, especially if local concentrations or temperatures are not well-controlled.

    • Solution: The choice of oxidant is the most critical factor for selectivity.

      • Switch to a Milder/More Selective Oxidant: Selectfluor has emerged as a highly efficient and selective reagent for this transformation, providing excellent yields of the 1-oxide with minimal to no formation of the 1,1-dioxide under optimized conditions.[1][3][5][6] It is considered a green and sustainable option, often used in aqueous media.[1]

      • Use Halogenating Agents with Water: Reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or even gaseous chlorine in the presence of water can selectively produce the 1-oxide.[4] The proposed mechanism involves the formation of a halosulfonium salt, which is then hydrolyzed by water to the sulfoxide, a process that is less prone to over-oxidation.[4]

  • Possible Cause 2: Excess Oxidant or Poor Temperature Control. Using a significant excess of a strong oxidant or allowing the reaction temperature to rise can dramatically favor the formation of the 1,1-dioxide.[2][4]

    • Solution:

      • Precise Stoichiometry: Carefully control the amount of oxidant to be near equimolar (1.0-1.1 equivalents).[4]

      • Maintain Low Temperatures: When using reactive oxidants like m-CPBA, maintain the reaction at a low temperature (e.g., 0 °C or below) and add the oxidant slowly to dissipate any exothermic heat.

OxidantTypical ConditionsSelectivity for 1-OxideProsCons
m-CPBA CH₂Cl₂, 0 °C to RT, 1.0-1.1 eq.Moderate to PoorReadily available, strong oxidant.Prone to over-oxidation, requires careful temperature and stoichiometry control.[1][4]
H₂O₂ Acetic Acid, controlled temp.Moderate to PoorInexpensive, "green" byproduct (H₂O).Difficult to control selectivity, can be explosive.[1][4]
NBS / H₂O CH₂Cl₂, RT, 1.2 eq.Good to ExcellentHigh selectivity, simple procedure.Use of halogenated reagents.[4]
Selectfluor H₂O/DMF (9:1), RT, 1.0 eq.ExcellentHigh selectivity, stable solid, green solvent system, often avoids chromatography.[1][3][5][6][7]Higher reagent cost compared to peroxides.

Frequently Asked Questions (FAQs)

Q1: What is the best overall method for selectively preparing benzisothiazol-3(2H)-one 1-oxides in a research lab setting? For general laboratory synthesis, the metal-free oxidation using Selectfluor in an aqueous solvent mixture (like H₂O/DMF) is highly recommended.[1][3] This method provides high yields and excellent selectivity, utilizes a stable and easy-to-handle solid reagent, and aligns with green chemistry principles.[1] Furthermore, the purification process is often simplified, sometimes avoiding the need for column chromatography entirely.[1][2][3]

Q2: I actually want to synthesize the 1,1-dioxide (saccharin derivative). What is the most efficient way to do this? You can leverage the reactivity of the 1-oxide intermediate. A highly efficient, one-pot sequential double oxidation has been developed. First, the benzisothiazole is oxidized with Selectfluor to form the 1-oxide. Then, without isolating the intermediate, a stronger oxidant like m-CPBA is added to the same reaction vessel to complete the oxidation to the 1,1-dioxide.[1][3] This avoids a separate purification step and provides the final product in high yield.

Q3: What is the proposed mechanism for the Selectfluor-mediated oxidation? Two primary mechanisms have been proposed. One involves a single-electron transfer (SET) from the benzisothiazole to Selectfluor, forming a sulfur radical cation.[1] This is supported by experiments where the reaction is suppressed by radical scavengers like TEMPO.[1] An alternative proposed mechanism involves the initial formation of a transient fluorosulfonium salt, which then reacts with water to yield the sulfoxide.[3]

Q4: Can I run this oxidation reaction under metal-free conditions? Yes. The methods using m-CPBA, H₂O₂, halogenating agents (NBS, Cl₂), and Selectfluor are all metal-free oxidation protocols.[1][4] This is advantageous for applications in medicinal chemistry and drug development, where metal contamination is a significant concern.

Experimental Protocols & Workflows

Visualizing the Synthetic Challenge

The diagram below illustrates the critical decision point in the oxidation process. The goal is to kinetically favor the formation of the 1-oxide and prevent the subsequent oxidation to the 1,1-dioxide.

G A Benzisothiazole (Starting Material) B Benzisothiazole 1-Oxide (Desired Product) A->B + [O] (Selective Conditions) C Benzisothiazole 1,1-Dioxide (Over-oxidation Product) A->C + Excess [O] (Non-selective) B->C + [O] (Harsh Conditions)

Caption: Reaction pathway showing selective vs. over-oxidation.

Protocol 1: Selective S-Oxidation using Selectfluor in Aqueous Media

This protocol is adapted from Li, Q., et al. (2024).[1][3]

  • Setup: In a round-bottom flask, add the starting N-substituted benzo[d]isothiazol-3(2H)-one (1.0 eq., 0.2 mmol).

  • Solvent Addition: Add a 9:1 mixture of H₂O and N,N-Dimethylformamide (DMF) (2.0 mL). Stir the mixture to create a suspension or solution.

  • Oxidant Addition: Add Selectfluor (1.0 eq., 70.9 mg, 0.2 mmol) to the mixture in one portion at room temperature (25 °C).

  • Reaction: Stir the reaction mixture vigorously in the open air at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, add 10 mL of water to the reaction mixture. The product often precipitates as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. This procedure frequently yields the desired 1-oxide with high purity, avoiding the need for column chromatography.[1]

Protocol 2: One-Pot Sequential Synthesis of 1,1-Dioxides (Saccharin Derivatives)

This protocol is adapted from Li, Q., et al. (2024).[1][3]

  • First Oxidation: Follow steps 1-4 from Protocol 1 to generate the benzisothiazole 1-oxide in situ.

  • Second Oxidant Addition: Once TLC analysis confirms the complete conversion of the starting material to the 1-oxide, add m-CPBA (approx. 1.5-2.0 eq.) to the same reaction flask.

  • Second Reaction: Continue stirring at room temperature or warm slightly if necessary. Monitor the conversion of the 1-oxide intermediate to the final 1,1-dioxide product by TLC.

  • Workup and Isolation: Once the reaction is complete, perform a standard aqueous workup to remove any remaining m-CPBA and its benzoic acid byproduct. The final 1,1-dioxide product can then be isolated by filtration or extraction and purified if necessary.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common experimental problems.

G decision decision stop stop start Reaction Outcome? decision1 Low Conversion? start->decision1 Analyze Crude Mixture action1 Increase Reaction Time OR Increase Temperature Slightly OR Verify Oxidant Potency/Stoichiometry decision1->action1 Yes decision2 1,1-Dioxide Observed? decision1->decision2 No stop1 Monitor Progress action1->stop1 Re-run & Analyze action2 Reduce Temperature AND/OR Reduce Oxidant Stoichiometry AND/OR Switch to a More Selective Oxidant (e.g., Selectfluor or NBS/H₂O) decision2->action2 Yes stop3 Reaction Successful! Proceed to Purification decision2->stop3 No stop2 stop2 action2->stop2 Optimize Selectivity

Caption: A decision tree for troubleshooting oxidation reactions.

References

  • Li, Q., Yuan, D., Liu, C., Herington, F., Yang, K., & Ge, H. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3899. [Link]

  • Li, Q., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. [Link]

  • The direct oxidation of benzo[d]isothiazol-3(2H)-ones for... ResearchGate. [Link]

  • Li, Q., Yuan, D., Liu, C., Herington, F., Yang, K., & Ge, H. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Odesa University. [Link]

  • Li, Q., Yuan, D., Liu, C., Herington, F., Yang, K., & Ge, H. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PubMed. [Link]

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the scale-up of this important synthetic intermediate. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your work.

Introduction: Navigating the Synthesis

The synthesis of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry, presents a series of challenges, particularly during scale-up. This guide will walk you through a common synthetic pathway, highlighting critical control points and offering solutions to frequently encountered issues. Our focus is on providing a self-validating system of protocols, grounded in established chemical principles.

Proposed Synthetic Pathway

A logical and widely applicable route for the synthesis of 6-bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide commences with the readily available 4-bromotoluene. The pathway involves a three-step process: sulfonation, chlorosulfonation, and a final cyclization with a suitable amine source.

Synthesis_Pathway A 4-Bromotoluene B 4-Bromo-2-methylbenzenesulfonic acid A->B Sulfonation (e.g., H2SO4) C 4-Bromo-2-methylbenzenesulfonyl chloride B->C Chlorosulfonation (e.g., SOCl2 or PCl5) D 6-Bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide C->D Ammonolysis & Cyclization (e.g., NH4OH) Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Verify Starting Material Purity Start->Check_SM Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Impurity Identify Impurities (TLC, HPLC, NMR) Check_Conditions->Analyze_Impurity Optimize_Purification Optimize Purification Method (Recrystallization, Chromatography) Analyze_Impurity->Optimize_Purification Consult_Literature Consult Literature for Similar Systems Analyze_Impurity->Consult_Literature Outcome Improved Synthesis Optimize_Purification->Outcome Consult_Literature->Outcome

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 6-Bromo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,2-Benzisothiazolin-3-one.

Navigating the Stability of 1,2-Benzisothiazole 1,1-Dioxide: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 1,2-benzisothiazole 1,1-dioxide, commonly known in the pharmaceutical and food industries as saccharin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this widely used excipient. Here, we will move beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies, ensuring the integrity and success of your research.

Section 1: Understanding the Core Stability Profile of Saccharin

1,2-benzisothiazole 1,1-dioxide is a high-intensity artificial sweetener valued for its stability under a range of conditions. However, like any chemical compound, it has its limits. A thorough understanding of its stability profile is crucial for formulation development and ensuring product quality and safety.

Frequently Asked Questions: Core Stability

Q1: What is the general stability of saccharin in its solid state and in solution?

A: In its solid form, saccharin and its salts (sodium and calcium) are highly stable.[1] When stored under appropriate conditions (cool, dry place), they exhibit no detectable decomposition. In aqueous solutions, saccharin also demonstrates high hydrolytic, thermal, and photostability, especially within a pH range of 3.3 to 8.0.[1][2]

Q2: How do pH and temperature affect the stability of saccharin in aqueous solutions?

A: Saccharin is remarkably stable across a wide pH range. However, its stability is compromised under highly acidic conditions (pH < 2.0) combined with elevated temperatures.[1] Significant hydrolysis can occur under these extreme conditions, leading to the formation of degradation products. For instance, at a pH of 2, a saccharin loss of 2.9% at 100°C, 8.5% at 125°C, and 18.6% at 150°C has been reported after one hour.[3] Conversely, in buffered solutions with pH values of 3.3, 7.0, and 8.0, saccharin remains practically unaffected by heating at temperatures up to 150°C for one hour.[2]

Q3: What are the primary degradation products of saccharin?

A: Under conditions of hydrolysis, particularly in acidic environments, the primary degradation products of saccharin are 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid.[1] At very high temperatures, such as during high-temperature frying (190°C), o-sulfamoylbenzoic acid has been identified as a decomposition product.[4] It is important to note that these degradation products do not possess a sweet taste.[1]

Q4: Is saccharin sensitive to light?

A: Saccharin is generally considered to be photostable under normal conditions.[1] However, prolonged exposure to high-intensity UV light, especially in the presence of oxidizing agents, can lead to degradation. Advanced oxidation processes involving UV and hydrogen peroxide (H2O2) or persulfate (PS) have been shown to effectively degrade saccharin in water treatment scenarios.[5]

Section 2: Troubleshooting Common Stability-Related Issues

Encountering unexpected issues during formulation development is a common challenge. This section provides a troubleshooting guide for some of the most frequently observed stability problems with saccharin.

Troubleshooting Guide
Observed Issue Potential Causes Recommended Actions & Explanations
Precipitation in liquid formulations pH Shift: A change in the pH of the formulation can affect the solubility of saccharin or other components. Interaction with API or other excipients: Formation of a less soluble salt or complex between saccharin and another ingredient.[6] Supersaturation: The concentration of saccharin or another component may have exceeded its solubility limit under the storage conditions.Verify and buffer the pH: Ensure the formulation's pH is maintained within a range where all components are soluble. Conduct compatibility studies: Use techniques like DSC or HPLC to screen for interactions between saccharin and other formulation components early in the development process. Evaluate solubility at different temperatures: Determine the solubility profile of your formulation under various storage conditions to avoid precipitation upon cooling.
Color change in the formulation Maillard Reaction: Interaction between an amine-containing active pharmaceutical ingredient (API) or excipient and a reducing sugar. While saccharin itself is not a reducing sugar, some formulations may contain them. Degradation of other components: The color change may not be due to saccharin degradation but rather another less stable ingredient in the formulation. Interaction with metal ions: Trace metal ions can sometimes catalyze degradation reactions that lead to colored byproducts.[7]Identify and replace reactive components: If a Maillard reaction is suspected, consider replacing the reducing sugar or the amine-containing compound if possible. Perform forced degradation studies on individual components: This will help identify the source of the color change. Use chelating agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA may help prevent the color change.
Loss of sweetness Hydrolysis of saccharin: Under extreme pH and temperature conditions, saccharin can hydrolyze to its non-sweet degradation products.[1] Interaction with other components: Certain ingredients may interact with saccharin in a way that masks its sweet taste.Monitor pH and temperature: Ensure the formulation is stored under conditions that do not promote hydrolysis. Analyze for degradation products: Use a stability-indicating HPLC method to quantify saccharin and its degradation products over time. Evaluate sensory properties during stability studies: This will help correlate any loss of sweetness with chemical changes.

Section 3: Experimental Protocols for Stability Assessment

A robust stability testing program is essential for any pharmaceutical product. This section provides a detailed, step-by-step methodology for conducting a forced degradation study on a formulation containing 1,2-benzisothiazole 1,1-dioxide.

Protocol: Forced Degradation Study of a Saccharin-Containing Oral Solution

Objective: To identify potential degradation products and establish a stability-indicating analytical method for a saccharin-containing oral solution.

Materials:

  • Saccharin-containing oral solution

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and a phosphate buffer (e.g., 0.02 M KH2PO4), with the pH adjusted as needed for optimal separation. A gradient elution may be necessary.[4]

  • Reference standards for saccharin, 2-sulfobenzoic acid, and 2-sulfamoylbenzoic acid.

Procedure:

  • Sample Preparation: Prepare five separate samples of the oral solution. One will serve as the control, and the other four will be subjected to stress conditions.

  • Acid Hydrolysis: To one sample, add a sufficient volume of 0.1 N HCl to achieve a final acid concentration of approximately 0.01 N. Heat the solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours). After the stress period, neutralize the sample with 0.1 N NaOH.

  • Base Hydrolysis: To another sample, add a sufficient volume of 0.1 N NaOH to achieve a final base concentration of approximately 0.01 N. Heat the solution under the same conditions as the acid hydrolysis. After the stress period, neutralize the sample with 0.1 N HCl.

  • Oxidative Degradation: To a third sample, add a sufficient volume of 3% H2O2. Store the sample at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store the fourth sample at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24 hours).

  • Photostability: Expose a separate sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • HPLC Analysis: Analyze all samples (control and stressed) using a validated HPLC method.

    • Wavelength: A common detection wavelength for saccharin and its degradation products is around 264 nm.[4]

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: Typically 1.0 mL/min.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify any new peaks, which are potential degradation products.

    • If reference standards are available, confirm the identity of the degradation products by comparing their retention times.

    • Assess the peak purity of the saccharin peak in the stressed samples to ensure that no degradation products are co-eluting.

    • Calculate the percentage of degradation in each stress condition.

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.01 N HCl, 80°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.01 N NaOH, 80°C) Base->HPLC Analyze Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Photo Photostability (ICH Q1B) Photo->HPLC Analyze Evaluation Data Evaluation: - Identify Degradants - Assess Peak Purity - Quantify Degradation HPLC->Evaluation Interpret Data OralSolution Saccharin Oral Solution Sample OralSolution->Acid Prepare Samples OralSolution->Base Prepare Samples OralSolution->Oxidation Prepare Samples OralSolution->Thermal Prepare Samples OralSolution->Photo Prepare Samples Control Control Sample (Unstressed) OralSolution->Control Prepare Samples Control->HPLC Analyze

Caption: Workflow for a forced degradation study of a saccharin-containing oral solution.

Section 4: Compatibility with Excipients and APIs

The interaction between saccharin and other components in a formulation is a critical aspect of its stability.

Compatibility with Common Pharmaceutical Excipients
Excipient Compatibility Comments
Lactose Potential Incompatibility While saccharin itself is not directly involved in the Maillard reaction, the presence of lactose (a reducing sugar) and an API with a primary or secondary amine group can lead to discoloration, especially in the presence of moisture and heat.[8]
Starch Generally Compatible Starch is generally considered compatible with saccharin.
Magnesium Stearate Generally Compatible Magnesium stearate is typically compatible with saccharin.[8] However, as a basic lubricant, it can potentially interact with acidic APIs, which might indirectly affect the overall stability of the formulation.
Interactions with Active Pharmaceutical Ingredients (APIs)

Saccharin, being a weak acid, can form salts with basic APIs. This interaction can be advantageous as it often leads to a significant increase in the aqueous solubility of the API.[6][9][10] Examples of APIs that form more soluble salts with saccharin include quinine, haloperidol, and mirtazapine.[6][10]

However, it is also important to consider potential negative interactions. For instance, a study on acetylcysteine showed that its mixture with sodium saccharin resulted in degradation during storage at high temperature and humidity.

Section 5: The Role of Saccharin Salts: Sodium vs. Calcium

The most commonly used forms of saccharin in pharmaceutical formulations are its sodium and calcium salts.

Q5: What are the key differences between sodium saccharin and calcium saccharin in terms of stability?

A: Both sodium saccharin and calcium saccharin are highly soluble in water and are generally stable.[1] The primary difference lies in the cation, which can be relevant in specific formulations. For patients on a sodium-restricted diet, calcium saccharin is a preferred alternative. In terms of stability, both salts are expected to be stable under normal conditions of use in food and pharmaceutical products.[11] However, the specific ionic environment created by each salt could potentially influence interactions with other formulation components. For example, the presence of calcium ions from calcium saccharin could interact with certain APIs or excipients, potentially leading to precipitation.

Section 6: Degradation Pathways

Understanding the degradation pathways of saccharin is essential for predicting its stability and identifying potential impurities.

Hydrolytic Degradation Pathway

Under strongly acidic conditions and heat, the primary degradation pathway for saccharin is hydrolysis of the amide bond within the isothiazole ring.

Hydrolysis_Pathway Saccharin 1,2-Benzisothiazole 1,1-Dioxide (Saccharin) Sulfamoylbenzoic_Acid 2-Sulfamoylbenzoic Acid Saccharin->Sulfamoylbenzoic_Acid Hydrolysis (H+, Heat) Sulfobenzoic_Acid 2-Sulfobenzoic Acid Sulfamoylbenzoic_Acid->Sulfobenzoic_Acid Further Hydrolysis

Sources

avoiding unwanted byproducts in N-alkylation of 1,2-benzisothiazole 1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,2-benzisothiazole 1,1-dioxides, a core reaction in the synthesis of various biologically active compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their synthetic strategies. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Hurdles in N-Alkylation

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.

Problem 1: My reaction yields a mixture of N- and O-alkylated products, with the O-alkylated isomer being a significant byproduct.

Root Cause Analysis:

The 1,2-benzisothiazole 1,1-dioxide scaffold, commonly known as saccharin, possesses an ambident nucleophilic character upon deprotonation.[1][2] This means that alkylation can occur at two distinct sites: the nitrogen atom (N-alkylation) to yield the desired product, or the exocyclic carbonyl oxygen atom (O-alkylation) to form an undesired pseudo-saccharin ether. The regioselectivity of this reaction is highly dependent on the reaction conditions.[3][4]

Strategic Solutions:

To favor the formation of the N-alkylated product, it is crucial to carefully select the alkylating agent, solvent, and base.

  • Choice of Alkylating Agent: The "Hard and Soft Acids and Bases" (HSAB) theory can be a useful guide here. The nitrogen anion is a "softer" nucleophilic center than the oxygen anion. Therefore, using a "soft" alkylating agent will preferentially lead to N-alkylation.[5] In contrast, "hard" alkylating agents will favor O-alkylation.

    • Favoring N-alkylation (Soft Electrophiles): Alkyl iodides (e.g., methyl iodide, ethyl iodide) and benzyl bromides are considered soft electrophiles and are excellent choices for selective N-alkylation.[5]

    • Favoring O-alkylation (Hard Electrophiles): Reagents like dimethyl sulfate and methyl triflate are hard electrophiles and tend to produce more of the O-alkylated byproduct.[5]

  • Solvent Selection: The choice of solvent plays a critical role in modulating the reactivity of the nucleophile.

    • Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally recommended for favoring N-alkylation.[2][6] These solvents effectively solvate the cation of the saccharin salt, leaving the anion more available for nucleophilic attack.

  • Counter-ion Effect: The nature of the cation in the saccharin salt can also influence the N/O selectivity. While sodium salts are commonly used, lithium salts of 1,2-benzisothiazolin-3-one have been shown to provide good selectivity for N-alkylation.[7]

Illustrative Diagram of Competing Pathways:

G Competing N- vs. O-Alkylation Pathways cluster_N N-Alkylation (Favored by soft R-X) cluster_O O-Alkylation (Favored by hard R-X) Saccharin_Anion Saccharin Anion (Ambident Nucleophile) N_Product N-Alkylated Product (Desired) Saccharin_Anion->N_Product Attack at Nitrogen O_Product O-Alkylated Product (Byproduct) Saccharin_Anion->O_Product Attack at Oxygen RX R-X (Alkylating Agent)

Caption: Competing N- and O-alkylation pathways for the saccharin anion.

Problem 2: I am observing a significant amount of an alkene byproduct, especially when using more complex alkylating agents.

Root Cause Analysis:

The formation of an alkene byproduct is a strong indication that an E2 elimination reaction is competing with the desired SN2 substitution.[6] This is particularly prevalent when using secondary or tertiary alkyl halides as your alkylating agent. The deprotonated saccharin is a reasonably strong base, which can abstract a proton from the alkyl halide, leading to the formation of a double bond and elimination of the leaving group.[8][9]

Strategic Solutions:

  • Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide.[9] If your target molecule allows for different synthetic routes, always choose the pathway that utilizes a less sterically hindered alkyl halide.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[6] Elimination reactions often have a higher activation energy and are therefore more sensitive to increases in temperature.

  • Choice of Base: While a base is necessary to deprotonate the saccharin, using an excessively strong or hindered base can promote elimination. For saccharin, which is quite acidic, weaker bases like potassium carbonate (K₂CO₃) can be effective and may reduce the extent of elimination side reactions compared to stronger bases like sodium hydride (NaH).

Data Summary: Alkyl Halide Suitability

Alkyl Halide TypePrimary ReactionByproductRecommendation
Primary (e.g., R-CH₂-X) SN2 (Substitution)MinimalHighly Recommended
Secondary (e.g., R₂-CH-X) SN2 / E2 MixtureAlkeneUse with caution, at lower temperatures
Tertiary (e.g., R₃-C-X) E2 (Elimination)Alkene (Major)Not Recommended

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for achieving selective N-alkylation of 1,2-benzisothiazole 1,1-dioxides?

Beyond the classical approach using alkyl halides, two other highly effective methods are the Mitsunobu reaction and Phase Transfer Catalysis (PTC).

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of saccharin using alcohols as the alkylating agent, in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[10][11][12] A key advantage is the ability to use a wide range of alcohols. Interestingly, the regioselectivity (N- vs. O-alkylation) in the Mitsunobu reaction is often dependent on the steric hindrance of the alcohol. Less sterically hindered alcohols tend to give the N-alkylated product, while bulkier alcohols can favor O-alkylation.[13]

  • Phase Transfer Catalysis (PTC): PTC is an excellent method for N-alkylation, particularly for large-scale synthesis.[14][15] This technique involves the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to transport the saccharin anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent.[16][17] PTC often allows for the use of milder bases like sodium hydroxide or potassium carbonate and can lead to cleaner reactions with easier workups.[15][18]

Q2: How do I choose the best base for my N-alkylation reaction?

The choice of base depends on the specific reaction conditions and the scale of your synthesis.

  • For lab-scale synthesis with dry solvents: Strong bases like sodium hydride (NaH) are effective for complete deprotonation of the saccharin.

  • For milder conditions or PTC: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and can be more practical, especially for larger-scale reactions.[6][15]

Q3: My desired N-alkylated product is difficult to separate from the O-alkylated isomer. What purification strategies do you recommend?

Separation of N- and O-isomers can indeed be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separation. A careful selection of the eluent system is key. A gradual increase in the polarity of the solvent system (e.g., starting with a low percentage of ethyl acetate in hexanes and slowly increasing the concentration) can often resolve the two isomers.

  • Recrystallization: In some cases, a suitable recrystallization solvent system can be found to selectively crystallize one of the isomers, leaving the other in the mother liquor.[2] This often requires some screening of different solvents and solvent mixtures.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation using a Primary Alkyl Iodide
  • To a solution of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the primary alkyl iodide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via the Mitsunobu Reaction (for primary alcohols)
  • Dissolve 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1.0 eq), the primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.

Workflow for Troubleshooting N-Alkylation Reactions:

G start Start: N-Alkylation Reaction check_product Analyze Crude Product (NMR, LC-MS) start->check_product desired_product Desired N-Alkylated Product is Major check_product->desired_product Yes byproducts Significant Byproducts Observed check_product->byproducts No end_success Purify Product desired_product->end_success o_alkylation O-Alkylation Observed? byproducts->o_alkylation elimination Alkene Byproduct? o_alkylation->elimination No change_reagents Change Alkylating Agent (e.g., R-Br to R-I) o_alkylation->change_reagents Yes change_halide Use Primary Alkyl Halide elimination->change_halide Yes end_fail Consider Alternative Methods (Mitsunobu, PTC) elimination->end_fail No optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) optimize_rxn->start change_reagents->optimize_rxn change_solvent Change Solvent (e.g., to DMF or DMSO) change_solvent->optimize_rxn lower_temp Lower Reaction Temperature change_halide->lower_temp lower_temp->optimize_rxn

Caption: A logical workflow for troubleshooting common issues in N-alkylation reactions.

References

  • Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research, 2013(7), 417-419. [Link]

  • Abramovitch, R. A., & Smith, E. M. (1973). 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2589-2594. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) [Video]. YouTube. [Link]

  • Gemoets, H. P. L., La-Venia, A., Luyten, J., & Van Aken, K. (2019). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 4(9), 1595-1602. [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]

  • Bedford, S. B. (2018). New Directions in the Mitsunobu Reaction [Doctoral dissertation, University of Nottingham]. Nottingham ePrints. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. [Link]

  • Fülöp, F., & Palkó, M. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 669-700. [Link]

  • Clayden, J., & Turnbull, R. (2024). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 29(8), 1823. [Link]

  • Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • Hutait, S., et al. (2021). Synthesis of N-acyl and N-alkyl saccharin derivatives. ResearchGate. [Link]

  • Davis, F. A., & Billmers, R. L. (1983). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin). The Journal of Organic Chemistry, 48(16), 2672–2675. [Link]

  • Ivanova, Y., & Wessjohann, L. A. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Fülöp, F., & Palkó, M. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]

  • Macmillan Group. (2008, April 10). Phase Transfer Catalysis (PTC). [Link]

  • American Chemical Society. (n.d.). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. [Link]

  • Carrillo, J. R., et al. (2001). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 31(16), 2447-2454. [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

  • Banerjee, B., & Verma, P. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(62), 37887-37907. [Link]

  • Fülöp, F., & Palkó, M. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. [Link]

  • Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

  • Clarke, T. (2018). The Synthesis of Benzisothiazole and Benzothiazole Natural Products [Doctoral dissertation, University of Nottingham]. Nottingham ePrints. [Link]

  • Levy, J. B. (2014). Process for preparing benzisothiazolinones (U.S. Patent No. 8,884,024 B1). U.S.
  • ResearchGate. (n.d.). Why n-alkylation is more favorable than o-alkyation?. [Link]

  • Obexer, R., et al. (2022). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, 61(32), e202204682. [Link]

  • Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3174. [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Li, Z., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(17), 5059-5067. [Link]

  • Ye, N., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][19]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(28), 3707-3710. [Link]

Sources

challenges in the purification of benzisothiazole-3-one-1-oxides without column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Benzisothiazole-3-one-1-oxides

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for researchers working with benzisothiazole-3-one-1-oxides. This guide is designed to address the practical challenges encountered during the purification of this important heterocyclic scaffold, specifically focusing on robust, scalable methods that avoid the need for column chromatography. As drug development professionals and synthetic chemists know, chromatography-free purification is often the key to efficient and economically viable synthesis.

This document is structured as a series of troubleshooting questions and FAQs, reflecting the real-world problems our team frequently helps solve. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt them to your specific derivative.

Troubleshooting Guide: Addressing Common Purification Failures

This section tackles specific issues that can arise during the work-up and purification of benzisothiazole-3-one-1-oxides.

Q1: My product "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" is a common and frustrating event in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs for two primary reasons:

  • High Solute Concentration: The solution is too supersaturated, causing the product to crash out of solution faster than it can form an ordered crystal lattice.

  • Melting Point Depression: The melting point of your compound is below the boiling point of the chosen solvent. Impurities can also significantly depress the melting point, exacerbating this issue.

Troubleshooting Steps:

  • Immediate Action: If the product has oiled out upon cooling, reheat the solution until it is homogeneous again. Add a small amount of additional solvent (10-20% volume increase) to reduce the saturation.

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a cold bath (ice/water). Rapid cooling promotes precipitation over crystallization. Gently scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.

  • Solvent System Re-evaluation: If the issue persists, the solvent is likely inappropriate. Benzisothiazole-3-one-1-oxides are often crystalline solids.[1] A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider a lower-boiling point solvent or a co-solvent system. For example, if your compound is too soluble in isopropanol, adding a non-solvent like hexane (in which the product is insoluble) dropwise to the hot solution until it becomes slightly turbid can create an ideal system for crystallization upon cooling.

Q2: After recrystallization, my product's NMR spectrum still shows significant impurities. How can I improve the purity?

A2: This indicates that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities. The impurities are likely co-crystallizing due to similar solubility profiles.

Root Cause Analysis & Solutions:

  • Identify the Impurity: The most common impurities in the synthesis of benzisothiazole-3-one-1-oxides are unreacted starting material (the corresponding benzisothiazol-3-one) or the over-oxidized product (the 1,1-dioxide, a saccharin derivative).[1][2]

  • Leverage Different Separation Principles:

    • Trituration: This is an excellent alternative to recrystallization for removing small amounts of highly soluble impurities.[3] Suspend your impure, solid product in a solvent where the desired compound is poorly soluble, but the impurities are highly soluble. Stir vigorously for 15-30 minutes, then filter and wash the solid with fresh cold solvent. Ethers (like diethyl ether) or hydrocarbons (like hexane) are often effective for this.

    • Acid-Base Extraction: The N-H proton of the benzisothiazole-3-one-1-oxide core is weakly acidic, similar to its well-known 1,1-dioxide analog, saccharin.[4] This property can be exploited to separate it from neutral organic impurities. An acid-base extraction is a powerful, scalable purification technique that relies on differential solubility of a compound in its neutral and salt forms.[5][6] See the detailed protocol below.

Q3: My recovery is very low after performing an acid-base extraction. Where did my product go?

A3: Low recovery in an acid-base extraction is almost always due to one of three issues: incomplete extraction, incomplete precipitation, or product instability.

Troubleshooting Steps:

  • Check the pH: The key is proper pH control. To extract your weakly acidic product into the aqueous layer, the pH must be sufficiently basic to ensure deprotonation. Use a pH meter or pH paper. A weak base like sodium bicarbonate may not be sufficient if your compound has a pKa lower than ~6. You might need a stronger base like sodium carbonate or even dilute sodium hydroxide.

  • Ensure Complete Precipitation: After washing away the neutral impurities, you must re-acidify the aqueous layer to precipitate your product. Add acid (e.g., 1M HCl) dropwise until the solution is acidic (pH ~2-3) and no more precipitate forms.[7][8] Cooling the solution in an ice bath can further decrease the product's solubility and improve recovery.

  • Prevent Hydrolysis: Benzisothiazole-3-one-1-oxides contain an amide-like linkage. While generally stable, prolonged exposure to harsh basic conditions (e.g., high concentrations of NaOH, elevated temperatures) can potentially lead to hydrolysis. Perform extractions quickly and at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-chromatographic methods for purifying benzisothiazole-3-one-1-oxides?

A1: The most effective and widely used methods are:

  • Recrystallization: The workhorse of purification for crystalline solids. Its success is entirely dependent on selecting an appropriate solvent system.[9]

  • Trituration: A simple and rapid method to "wash" away soluble impurities from a solid product that has poor solubility in the trituration solvent.[3]

  • Acid-Base Extraction: An exceptionally powerful liquid-liquid extraction technique for separating acidic or basic compounds from neutral impurities.[10] Given the acidic nature of the N-H proton in this scaffold, this method is highly recommended.

Q2: How do I choose the best solvent for recrystallization or trituration?

A2: The ideal solvent choice is based on the principle of "like dissolves like," with a critical temperature dependence for recrystallization.

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature. Good candidates for recrystallization will show poor solubility. Solvents that dissolve the product at room temperature might be good for trituration (if the impurities are insoluble) or as one component of a co-solvent system.

  • Hot Solubility Test: Heat the suspensions that showed poor cold solubility. A good recrystallization solvent will fully dissolve the compound at or near its boiling point.

  • Cooling Test: Allow the hot solutions to cool. The ideal solvent will result in the formation of a high yield of crystals.

Solvent Property Comparison Table

Solvent Boiling Point (°C) Polarity Comments
Water 100 High Generally poor solubility for the core structure, but may be useful for washing away inorganic salts.
Ethanol (EtOH) 78 High Often dissolves compounds when hot, good for recrystallization.
Isopropanol (IPA) 82 Medium-High A common choice for recrystallizing moderately polar compounds.[1]
Acetone 56 Medium-High A strong, low-boiling solvent. Can be used in co-solvent systems with non-solvents like hexane.
Dichloromethane (DCM) 40 Medium Often dissolves these compounds readily, making it less ideal for recrystallization but potentially useful for trituration of insoluble impurities.[11]
Diethyl Ether (Et₂O) 35 Low Good for trituration to remove nonpolar impurities.

| Hexane | 69 | Low | Typically used as an "anti-solvent" to induce crystallization or for trituration. |

Q3: What are the most common impurities I should expect from a typical synthesis?

A3: The impurities are directly related to the synthetic route. A common method is the oxidation of a 2-substituted-benzo[d]isothiazol-3(2H)-one.[12]

  • Unreacted Starting Material: The precursor benzisothiazol-3-one.

  • Over-Oxidized Product: The corresponding benzisothiazole-3-one-1,1-dioxide (a saccharin analog).[13][14] This is especially common if strong oxidizing agents or prolonged reaction times are used.[1]

  • Reagent-Derived Byproducts: For example, if m-CPBA is used as the oxidant, the byproduct is m-chlorobenzoic acid, which is acidic and can be removed with a basic wash.

Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of a suitable solvent (e.g., isopropanol) to make a slurry. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Adding a large excess of solvent will reduce your final yield.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point and/or NMR analysis.

Protocol 2: Acid-Base Extraction for Purification

This protocol assumes your crude product contains the desired acidic benzisothiazole-3-one-1-oxide and neutral organic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Base Wash: Add an equal volume of a basic aqueous solution (e.g., 1M Na₂CO₃). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated product is now in the upper aqueous layer as a salt, while neutral impurities remain in the lower organic layer (for DCM).

  • Extraction: Drain the organic layer. Re-extract the organic layer with a fresh portion of the basic solution to ensure complete recovery of the acidic product. Combine the aqueous layers.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is ~2-3. The purified product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualization & Workflow Guides

Purification Method Selection

The following decision tree can guide you in choosing the most effective purification strategy for your crude benzisothiazole-3-one-1-oxide.

Purification_Workflow start Crude Product state What is the physical state? start->state solid Solid state->solid oil Oil / Gummy Solid state->oil impurities What is the nature of the main impurity? neutral Neutral (e.g., starting material) impurities->neutral acidic_basic Acidic / Basic impurities->acidic_basic acid_base Action: Acid-Base Extraction impurities->acid_base solid->impurities re_evaluate Action: Re-evaluate Synthesis / Solvent Choice oil->re_evaluate Often indicates solvent or purity issues recrystallize Action: Recrystallization neutral->recrystallize If solubility profiles differ triturate Action: Trituration neutral->triturate If impurity is much more soluble acidic_basic->acid_base To selectively remove impurities

Caption: Decision tree for selecting a non-chromatographic purification method.

References

  • Liu, C., Heringer, F., Yang, K., & Ge, H. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 26(16), 4984. Available at: [Link]

  • McGrath, N. A., & Bartlett, P. A. (2010). Synthesis of Novel Saccharin Derivatives. Molecules, 15(9), 6348–6364. Available at: [Link]

  • Wang, L., et al. (2020). Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. Molecules, 25(17), 3939. Available at: [Link]

  • Kaminskas, L. M., et al. (2011). Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives. Chemistry of Heterocyclic Compounds, 47, 863–869. Available at: [Link]

  • Johnson, W., et al. (2021). Estimation of the safe use concentrations of the preservative 1,2-benzisothiazolin-3-one (BIT) in consumer cleaning products and sunscreens. Regulatory Toxicology and Pharmacology, 125, 105005. Available at: [Link]

  • Abdellattif, M. H., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 10, 1045053. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • PubMed Central. Novel saccharin analogs as promising antibacterial and anticancer agents.... Available at: [Link]

  • University of Massachusetts Boston. Acid-Base Extraction. Available at: [Link]

  • Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al Haitham Journal for Pure and Applied Science, 33(2), 126-137. Available at: [Link]

  • AERU. 1,2-benzisothiazol-3(2H)-one,1,1-dioxide (Ref: IN 00581). Available at: [Link]

  • Google Patents. US5773626A - Method for producing 1,2-benzisothiazol-3-ones.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. Available at: [Link]

  • PubChem. 1,2-Benzisothiazol-3(2H)-one. Available at: [Link]

  • PubMed Central. Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation.... Available at: [Link]

  • Ataman Kimya. BENZISOTHIAZOLIN - 3 – ONE. Available at: [Link]

  • ResearchGate. How to purify a synthetic compound without TLC and Column chromatography?. Available at: [Link]

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Validation & Comparative

The Impact of Bromination on the Bioactivity of 1,2-Benzisothiazole 1,1-Dioxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The 1,2-benzisothiazole 1,1-dioxide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse therapeutic potential, including antimicrobial, anticancer, and enzyme-inhibitory activities. A key area of exploration within this chemical space is the influence of halogenation, particularly bromination, on the bioactivity of these compounds. This guide provides a comprehensive comparison of brominated versus non-brominated 1,2-benzisothiazole 1,1-dioxides, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Rationale for Bromination in Drug Design

The introduction of a bromine atom into a bioactive scaffold is a strategic decision in medicinal chemistry, often aimed at modulating a compound's physicochemical and pharmacokinetic properties. Bromine, being larger and more lipophilic than hydrogen, can enhance a molecule's ability to cross cellular membranes. Furthermore, its electron-withdrawing nature can alter the electron distribution within the aromatic system, potentially influencing binding interactions with biological targets. The strategic placement of a bromine atom can lead to enhanced potency, selectivity, and metabolic stability.

Comparative Bioactivity Analysis: A Focus on Antimicrobial and Enzyme Inhibitory Effects

While direct head-to-head comparative studies focusing solely on the effect of bromination on a single 1,2-benzisothiazole 1,1-dioxide parent molecule are not extensively documented in publicly available literature, a comprehensive analysis of structure-activity relationship (SAR) studies of broader series of benzothiazole and benzisothiazole derivatives allows for insightful inferences.

Antimicrobial Activity

The 1,2-benzisothiazole core is a well-established pharmacophore in the development of antimicrobial agents.[1][2] SAR studies on related benzazole derivatives have indicated that the presence and position of electron-withdrawing groups, such as halogens, can significantly influence their antimicrobial spectrum and potency.[3][4]

In a series of multisubstituted benzazoles, which include benzothiazole derivatives, compounds with electron-withdrawing groups at position 5 showed increased activity against Candida albicans.[3][4] Specifically, within a series of 2-aminobenzothiazoles, the presence of a halogen, such as chlorine, was found to be important for potent activity against Staphylococcus aureus, with its removal leading to a decrease in activity.[5] While this study did not include a direct bromo-analogue for comparison, it highlights the general importance of halogenation for antibacterial efficacy in this class of compounds. Another study on 5-(coumarin-3-yl)-2-(pyrazol-1-yl)-thiazoles revealed that bromo-substituted compounds exhibited the best antifungal activity against Aspergillus niger.[6]

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for halogenated and non-halogenated benzothiazole derivatives from a study on new antimicrobial active multisubstituted benzazole derivatives, illustrating the impact of halogenation on antimicrobial potency.

Compound IDR1 (Position 5)R2 (Bridge)Target OrganismMIC (µg/mL)Reference
6a H-OCH₂-Staphylococcus aureus3.12[4]
5c Cl-NHCH₂-Pseudomonas aeruginosa25[4]
7g NO₂-SCH₂-Pseudomonas aeruginosa25[4]

Note: This table presents a selection of data to illustrate the impact of electron-withdrawing groups, including halogens, on antimicrobial activity. A direct comparison between a brominated and its exact non-brominated counterpart within the 1,2-benzisothiazole 1,1-dioxide series was not available in the cited literature.

Enzyme Inhibition: The Case of Caspase-3

1,2-Benzisothiazole derivatives have been investigated as inhibitors of various enzymes, including caspases, which are key mediators of apoptosis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders, making caspase inhibitors attractive therapeutic targets.

The following diagram illustrates the general mechanism of caspase-3 inhibition, a potential therapeutic application for novel 1,2-benzisothiazole 1,1-dioxide derivatives.

G cluster_pathway Apoptotic Signaling Pathway Apoptotic_Signal Apoptotic Signal (e.g., Cellular Stress) Procaspase_3 Procaspase-3 (Inactive) Apoptotic_Signal->Procaspase_3 Activation Cascade Active_Caspase_3 Active Caspase-3 Procaspase_3->Active_Caspase_3 Cleavage Substrates Cellular Substrates (e.g., PARP) Active_Caspase_3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor 1,2-Benzisothiazole 1,1-Dioxide Inhibitor Inhibitor->Active_Caspase_3 Inhibition

Caspase-3 activation and inhibition pathway.

Experimental Protocols

To facilitate the direct comparison of brominated and non-brominated 1,2-benzisothiazole 1,1-dioxides in your own research, we provide the following detailed, step-by-step methodologies for key bioassays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the brominated and non-brominated 1,2-benzisothiazole 1,1-dioxides in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The typical concentration range to test is 0.06 to 64 µg/mL.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the workflow for the broth microdilution assay.

G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (35°C, 16-20h) C->D E Read and determine MIC value D->E

Workflow for MIC determination by broth microdilution.

In Vitro Caspase-3 Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of caspase-3 using the substrate Ac-DEVD-pNA.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).

  • Caspase-3 Enzyme: Use commercially available active human caspase-3.

  • Substrate: Acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA). Prepare a stock solution in DMSO.

  • Test Compounds: Prepare stock solutions of the brominated and non-brominated 1,2-benzisothiazole 1,1-dioxides in DMSO.

2. Assay Procedure (96-well plate format):

  • To each well, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations (final DMSO concentration should be <1%).

    • Active caspase-3 enzyme.

  • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the Ac-DEVD-pNA substrate.

  • Include controls: a no-enzyme control, a no-inhibitor control, and a vehicle (DMSO) control.

3. Data Acquisition and Analysis:

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the initial reaction velocity (rate of pNA release) for each concentration of the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion and Future Directions

The strategic incorporation of bromine into the 1,2-benzisothiazole 1,1-dioxide scaffold presents a compelling avenue for the development of novel therapeutic agents. While the currently available literature strongly suggests that halogenation can enhance the antimicrobial and potentially the enzyme-inhibitory activities of this class of compounds, direct comparative studies are needed to definitively quantify the impact of bromination.

The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses. By systematically evaluating the bioactivity of brominated and non-brominated analogs, researchers can elucidate the precise structure-activity relationships and pave the way for the rational design of more potent and selective 1,2-benzisothiazole 1,1-dioxide-based therapeutics. Future research should focus on these direct comparisons across a range of biological targets to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. [Link]

  • Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. PubMed. [Link]

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A Comparative Efficacy Analysis: 1,2-Benzisothiazole 1,1-Dioxide Inhibitors Versus Standard Drug Modalities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 1,2-benzisothiazole 1,1-dioxide scaffold has emerged as a "privileged" structure. Its inherent physicochemical properties and versatile synthetic accessibility have enabled the development of a diverse array of bioactive molecules. This guide provides a comprehensive, data-driven comparison of the efficacy of inhibitors derived from this scaffold against established, standard-of-care drugs in two key therapeutic areas: inflammation and oncology. Our analysis is tailored for researchers, scientists, and drug development professionals, offering not just a compilation of data, but an in-depth exploration of the underlying mechanisms and experimental methodologies that validate these findings.

Section 1: Anti-Inflammatory Applications - Beyond Traditional NSAIDs

The anti-inflammatory properties of compounds bearing the 1,2-benzisothiazole 1,1-dioxide core, particularly the broader class of 1,2-benzothiazine 1,1-dioxides (oxicams), have been extensively documented. This section provides a comparative analysis of their efficacy against traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: A Tale of Two Isoforms

Traditional NSAIDs, such as ibuprofen and diclofenac, exert their anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-2 is the inducible isoform responsible for mediating inflammation and pain, COX-1 is constitutively expressed and plays a crucial role in maintaining the integrity of the gastric mucosa and regulating platelet function. The non-selective inhibition of COX-1 is a major contributor to the gastrointestinal side effects associated with traditional NSAIDs.

In contrast, many 1,2-benzothiazine 1,1-dioxide derivatives, like meloxicam, exhibit a preferential inhibition of COX-2 over COX-1. This selectivity is a key factor in their improved gastrointestinal safety profile.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Traditional_NSAIDs Traditional NSAIDs (e.g., Ibuprofen, Diclofenac) Traditional_NSAIDs->COX1 Inhibition Traditional_NSAIDs->COX2 Inhibition Benzothiazine_Dioxides 1,2-Benzothiazine 1,1-Dioxides (e.g., Meloxicam) Benzothiazine_Dioxides->COX2 Preferential Inhibition

Figure 1: Cyclooxygenase (COX) pathway and points of inhibition.

Comparative In Vitro Efficacy: COX-1/COX-2 Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) for various 1,2-benzothiazine 1,1-dioxides and standard NSAIDs against COX-1 and COX-2. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is a key indicator of COX-2 selectivity; a higher ratio signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
1,2-Benzothiazine 1,1-Dioxides
Meloxicam~10~0.5~20[1][2]
Piroxicam~200~10~20[1]
Standard NSAIDs
Diclofenac~6~2~3[1]
Ibuprofen~15~35~0.4[1]
Celecoxib~3.3~0.5~6.6[1]

Note: IC50 values can vary depending on the specific assay conditions.

Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds. Studies have demonstrated that meloxicam gel exhibits increased protection against inflammation compared to piroxicam and diclofenac gels in this model.[3] In some cases, novel derivatives have shown anti-inflammatory activity superior to the reference drug diclofenac.[4]

Gastrointestinal Safety Profile

A significant advantage of preferential COX-2 inhibitors is their improved gastrointestinal safety. Clinical studies have shown that meloxicam is associated with a lower incidence of gastric ulcers compared to non-selective NSAIDs like diclofenac and piroxicam.[5] A meta-analysis of randomized controlled trials revealed that patients using meloxicam had fewer overall gastrointestinal adverse events, less dyspepsia, and fewer perforations, ulcers, and bleeds (PUBs) compared to those on non-COX-2-selective NSAIDs.[6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a widely accepted method for evaluating in vivo anti-inflammatory activity.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • They are fasted for 12 hours before the experiment.

2. Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (1,2-benzisothiazole 1,1-dioxide inhibitors) and standard drug (e.g., Diclofenac) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer or digital calipers.

3. Procedure:

  • Animals are randomly divided into groups (n=6): control (vehicle), standard, and test compound groups.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

4. Data Analysis:

  • The percentage of inhibition of edema is calculated using the following formula:

Section 2: Anticancer Applications - Targeting Carbonic Anhydrase IX

The 1,2-benzisothiazole 1,1-dioxide scaffold, particularly when incorporating a sulfonamide group, has shown significant promise in the development of inhibitors targeting carbonic anhydrase IX (CAIX), a key enzyme implicated in cancer progression.

Mechanism of Action: Disrupting the Tumor Microenvironment

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It plays a crucial role in maintaining the pH balance of the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity leads to extracellular acidification and intracellular alkalization, which promotes tumor cell survival, proliferation, and invasion. Sulfonamide-based inhibitors, including those with a 1,2-benzisothiazole 1,1-dioxide core, bind to the zinc ion in the active site of CAIX, blocking its catalytic activity and disrupting the pH regulation in the tumor microenvironment.

cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Extracellular Space cluster_inhibitor Inhibitor CO2_H2O CO2 + H2O CAIX CAIX CO2_H2O->CAIX H_HCO3 H+ + HCO3- pH_increase Intracellular pH ↑ (Alkalinization) H_HCO3->pH_increase H_ion H+ H_HCO3->H_ion CAIX->H_HCO3 pH_decrease Extracellular pH ↓ (Acidification) H_ion->pH_decrease Sulfonamide 1,2-Benzisothiazole 1,1-Dioxide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibition

Figure 2: Mechanism of CAIX in tumor pH regulation and its inhibition.

Comparative In Vitro Efficacy: CAIX Inhibition

The inhibitory potency of novel compounds is typically expressed as the inhibition constant (Ki). The following table presents a comparison of the Ki values of some novel sulfonamide inhibitors, including those with a 1,2-benzisothiazole scaffold, against CAIX and the off-target cytosolic isoforms CA I and CA II, with acetazolamide as the standard drug.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Reference
Novel Sulfonamides
Quinoline-based Sulfonamide 13b>1000058.45.5[8]
Quinoline-based Sulfonamide 11c>10000105.68.4[8]
Indoline-5-sulfonamide 4f--132.8[9]
Standard Inhibitor
Acetazolamide2501225[8][10]

Note: Lower Ki values indicate higher inhibitory potency. The selectivity for the target isoform (CAIX) over off-target isoforms (CA I and II) is a critical parameter for therapeutic potential.

Experimental Protocol: In Vitro Carbonic Anhydrase IX Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds against CAIX.

1. Materials:

  • Recombinant human carbonic anhydrase IX (hCAIX).

  • p-Nitrophenyl acetate (p-NPA) as the substrate.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).

  • Test compounds (1,2-benzisothiazole 1,1-dioxide inhibitors) and a standard inhibitor (Acetazolamide) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

2. Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution to the respective wells. Include a control well with the enzyme and solvent but no inhibitor.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (p-NPA) to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) in a kinetic mode for a set duration (e.g., 10 minutes). The hydrolysis of p-NPA by CAIX produces the yellow-colored p-nitrophenolate ion.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction from the slope of the absorbance versus time plot.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The 1,2-benzisothiazole 1,1-dioxide scaffold represents a highly promising platform for the development of novel therapeutic agents with improved efficacy and safety profiles compared to standard drugs. In the realm of anti-inflammatory therapy, derivatives of this scaffold, such as meloxicam, have demonstrated a clear advantage over traditional NSAIDs through their preferential COX-2 inhibition, leading to a significant reduction in gastrointestinal adverse events. In oncology, sulfonamide-bearing 1,2-benzisothiazole 1,1-dioxides are emerging as potent and selective inhibitors of carbonic anhydrase IX, offering a targeted approach to disrupt the tumor microenvironment. The experimental data and methodologies presented in this guide underscore the therapeutic potential of this versatile chemical scaffold and provide a solid foundation for further research and development in these critical areas of medicine.

References

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  • Asadipour, A., Fassihi, A., & Sadeghian, H. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 145–154. [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. (n.d.). ResearchGate. Retrieved from [Link]

  • Hawkey, C., Kahan, A., Steinbrück, K., Gorkom, B. A., & Veen, G. (1998). Gastrointestinal tolerability of meloxicam compared to diclofenac in osteoarthritis patients. Rheumatology, 37(9), 937-945. [Link]

  • El-Sayed, M. T., El-Gamal, M. I., El-Kersh, D. M., Al-Sha'alan, N. H., & El-Gamal, K. M. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6210. [Link]

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  • This histogram shows the inhibition of carrageenan-induced paw edema in rats. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to Validating the Mechanism of Action for 1,2-Benzisothiazole 1,1-Dioxide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2-benzisothiazole 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of inhibitors targeting critical enzymes in pathophysiology. Notably, derivatives of this scaffold have been identified as potent inhibitors of serine proteases, such as human mast cell tryptase, and other enzymes like HIV-1 reverse transcriptase and carbonic anhydrase IX[1][2][3][4][5]. A recurring theme in their mechanism is time-dependent, covalent inhibition, where the inhibitor forms a stable bond with the target protein, often leading to prolonged and potent pharmacological effects[2][3][6].

However, claiming a covalent mechanism of action necessitates a rigorous and multi-pronged validation strategy. Simply observing potent inhibition in an initial screen is insufficient. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the mechanism of action for this important class of inhibitors. We will objectively compare key experimental approaches, delve into the causality behind methodological choices, and provide actionable protocols to ensure scientific integrity.

Our validation strategy is built upon three fundamental pillars, each addressing a critical question:

  • Pillar 1: Target Engagement: Does the compound interact with its intended protein target within a complex and physiologically relevant cellular environment?

  • Pillar 2: Kinetic Characterization: What is the precise biochemical nature of the inhibition? Is it reversible, irreversible, and how efficient is the inactivation process?

  • Pillar 3: Biophysical Confirmation: Is there direct, physical evidence of a covalent bond between the inhibitor and the target protein?

By systematically addressing these questions, we can construct a self-validating data package that unequivocally defines the inhibitor's mechanism of action.

Pillar 1: Demonstrating Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Before delving into detailed biochemical kinetics, it is paramount to confirm that the inhibitor engages its target in a living system. The Cellular Thermal Shift Assay (CETSA) has become the gold standard for this purpose, offering a label-free method to assess target engagement in intact cells and even tissues[7][8][9].

The "Why" of CETSA: Beyond Purified Proteins

Traditional biochemical assays using purified recombinant proteins are essential but exist in a vacuum, devoid of the complexities of the cellular milieu. Factors such as cell permeability, efflux pumps, and off-target binding can dramatically alter a compound's efficacy. CETSA bridges this gap by directly measuring the biophysical interaction between a ligand and its target protein within the cell[10][11]. The principle is elegantly simple: a protein's thermal stability is altered upon ligand binding. By heating cell lysates treated with the inhibitor and quantifying the amount of soluble protein remaining at various temperatures, a shift in the melting curve provides direct evidence of target engagement[9].

Experimental Workflow & Protocol

The CETSA workflow can be adapted for various throughput needs, from initial hit validation to dose-response curves.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with Inhibitor or Vehicle (DMSO) A->B C 3. Harvest & Lyse Cells B->C D 4. Aliquot Lysate C->D E 5. Heat Aliquots across a Temperature Gradient D->E F 6. Separate Soluble & Aggregated Fractions (Centrifugation) E->F G 7. Quantify Soluble Protein (e.g., Western Blot, ELISA) F->G H 8. Plot Melting Curves & Determine ΔTm G->H

Caption: A generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol:

  • Cell Culture and Treatment: Plate cells expressing the target protein and grow to approximately 80% confluency. Treat the cells with the 1,2-benzisothiazole 1,1-dioxide inhibitor at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Harvesting and Lysis: After treatment, wash the cells with PBS and harvest them. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors (without EDTA if the target is a metalloproteinase). Lyse the cells through freeze-thaw cycles or sonication.

  • Thermal Challenge: Clear the lysate by centrifugation. Aliquot the supernatant into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation and Quantification: Separate the aggregated proteins from the soluble fraction by high-speed centrifugation. Collect the supernatant containing the soluble proteins.

  • Data Analysis: Analyze the amount of soluble target protein in each sample using a quantitative method like Western blotting or an immunoassay. Plot the percentage of soluble protein against temperature to generate melting curves. A positive shift in the melting temperature (ΔTm) in the inhibitor-treated samples compared to the vehicle control confirms target engagement.

Comparison with Alternatives
Technique Principle Advantages Disadvantages
CETSA Ligand binding alters protein thermal stability.Label-free, performed in intact cells, reflects physiological conditions.[7][11]Lower throughput for traditional format, requires a specific antibody for detection.
NanoBRET™/BRET Bioluminescence resonance energy transfer between a tagged protein and a fluorescent ligand.High-throughput, real-time measurements in live cells.Requires genetic modification of the target protein and a fluorescent ligand.
Fluorescent Cellular Thermal Shift Assay (F-CETSA) Similar to CETSA but uses a fluorescent probe that binds to the aggregated proteins for detection.Higher throughput than traditional CETSA.Can be prone to artifacts from compound fluorescence.
Real-Time CETSA (RT-CETSA) Couples a real-time PCR instrument with a luminescent reporter to monitor protein unfolding continuously.Higher throughput, captures the full aggregation profile from a single sample.[10][11]Requires genetic fusion of the target protein with a thermally stable luciferase.[10][11]

Pillar 2: Unraveling the Inhibition Kinetics

Once target engagement is confirmed, the next crucial step is to define the biochemical mechanism of inhibition. For covalent inhibitors, a simple IC50 value is often misleading and insufficient[12]. The inhibition is typically time-dependent, and its efficiency is best described by the second-order rate constant, kinact/KI[6][12]. This parameter reflects both the initial binding affinity (KI) and the maximal rate of covalent bond formation (kinact)[12].

The "Why" of Kinetic Analysis: Beyond a Single Number

The 1,2-benzisothiazole 1,1-dioxide core can act as a "warhead" that covalently modifies a nucleophilic residue (like serine or cysteine) in the enzyme's active site[6]. This process usually involves an initial reversible binding step (E + I ⇌ E·I) followed by an irreversible inactivation step (E·I → E-I)[6].

Inhibition_Kinetics E_I Enzyme (E) + Inhibitor (I) EI_complex Reversible Complex (E·I) E_I->EI_complex K_I (Affinity) EI_complex->E_I EI_covalent Covalent Adduct (E-I) EI_complex->EI_covalent k_inact (Reactivity)

Caption: Two-step kinetic model for covalent inhibition.

Determining kinact and KI provides a much deeper understanding of the structure-activity relationship (SAR) than IC50 values alone. It allows for the separate optimization of binding affinity and chemical reactivity, which is crucial for balancing potency and selectivity[13].

Experimental Protocol: Determining kinact and KI

This experiment involves measuring the rate of enzyme inactivation at various inhibitor concentrations.

Step-by-Step Protocol:

  • Assay Setup: Prepare a reaction mixture containing the purified target enzyme in a suitable buffer.

  • Initiation of Inactivation: Add the 1,2-benzisothiazole 1,1-dioxide inhibitor at several different concentrations to the enzyme solution and start a timer.

  • Time-Course Sampling: At specific time points, withdraw an aliquot from the inactivation mixture and add it to a separate assay solution containing a high concentration of the enzyme's substrate. The dilution and high substrate concentration effectively stop the inactivation process.

  • Measure Residual Activity: Measure the initial reaction velocity for each time point. This reflects the amount of active enzyme remaining.

  • Data Analysis: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus time. The slope of this line gives the observed rate of inactivation (kobs).

  • Determine Kinetic Parameters: Plot the kobs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact[I] / (KI + [I]) . This allows for the determination of kinact (the Vmax of the plot) and KI (the Km of the plot). The second-order rate constant is then calculated as kinact/KI.

Comparison with Alternatives
Method Principle Advantages Disadvantages
kinact/KI Determination Measures the time-dependent loss of enzyme activity to determine inactivation kinetics.Provides detailed mechanistic insight into both binding and reactivity; considered the gold standard for covalent inhibitors.[12][13]More complex and time-consuming than IC50 determination.
IC50 Determination Measures the concentration of inhibitor required to reduce enzyme activity by 50% at a fixed time point.Simple, rapid, and high-throughput.Highly dependent on incubation time and enzyme concentration; can be misleading for covalent inhibitors.[12]
Jump Dilution An inhibitor-enzyme mixture is allowed to reach equilibrium, then rapidly diluted to assess the reversibility of binding.Useful for distinguishing between slow, tight-binding reversible inhibitors and irreversible inhibitors.Does not provide the rate of inactivation.

Pillar 3: Direct Biophysical Confirmation of Covalent Adduct Formation

The kinetic data strongly implies covalent modification, but it is not direct proof. Mass spectrometry (MS) provides the definitive evidence by "weighing" the protein before and after inhibitor treatment, allowing for the direct detection of the mass increase corresponding to the inhibitor covalently attached to the protein[14][15].

The "Why" of Mass Spectrometry: The Unambiguous Proof

Mass spectrometry is the ultimate arbiter for confirming a covalent mechanism of action. It can answer two critical questions:

  • Did a covalent bond form? Intact protein MS analysis will show a mass shift in the treated protein that corresponds to the molecular weight of the inhibitor (minus any leaving groups)[15].

  • Where did the bond form? Peptide mapping MS (bottom-up proteomics) can pinpoint the exact amino acid residue that has been modified by the inhibitor[14]. This is crucial for confirming that the modification occurs at the intended site within the protein's active site.

Experimental Workflow & Protocols

MS_Workflow cluster_incubation Sample Preparation cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping A 1. Incubate Purified Protein with Inhibitor B 2. Remove Excess Inhibitor (e.g., Desalting Column) A->B C 3a. LC-MS Analysis of Intact Protein B->C E 3b. Proteolytic Digestion (e.g., Trypsin) B->E D 4a. Deconvolution of Mass Spectrum to Confirm Mass Shift C->D F 4b. LC-MS/MS Analysis of Peptides E->F G 5b. Identify Modified Peptide and Residue F->G

Caption: Workflow for mass spectrometry-based confirmation of covalent adduct formation.

Step-by-Step Protocols:

A. Intact Protein Mass Spectrometry:

  • Incubation: Incubate the purified target protein with a molar excess of the 1,2-benzisothiazole 1,1-dioxide inhibitor for a time sufficient for the reaction to go to completion (as determined by kinetic analysis). Include a control sample with no inhibitor.

  • Sample Cleanup: Remove excess, non-covalently bound inhibitor using a desalting column or buffer exchange.

  • Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: Deconvolute the resulting mass spectra. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation[15][16].

B. Peptide Mapping Mass Spectrometry:

  • Sample Preparation: Follow step 1 from the intact MS protocol.

  • Denaturation, Reduction, and Alkylation: Denature the protein and reduce disulfide bonds. Alkylate free cysteine residues to prevent them from forming new disulfide bonds.

  • Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment the peptide ions.

  • Data Analysis: Search the fragmentation data against the protein's sequence. A peptide containing the modified amino acid will have a mass shift corresponding to the inhibitor. The fragmentation pattern (MS/MS spectrum) will reveal the precise site of modification[14].

Comparison with Alternatives
Technique Principle Advantages Disadvantages
Mass Spectrometry Directly measures the mass of the protein and its fragments to detect modification.Provides definitive, unambiguous proof of covalent binding and can identify the modification site.[14][15]Requires specialized equipment and expertise; can be challenging for large proteins.
X-ray Crystallography Determines the three-dimensional structure of the inhibitor-protein complex.Provides high-resolution structural information of the covalent bond and binding interactions.Requires obtaining high-quality crystals, which can be a significant bottleneck.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that mimic the inhibitor to tag and identify target proteins in complex mixtures.Can identify off-targets and confirm target engagement in a native environment.Requires the synthesis of a specialized probe with a reporter tag.

Synthesis and Final Recommendation

The validation of the mechanism of action for 1,2-benzisothiazole 1,1-dioxide based inhibitors requires a cohesive, multi-faceted approach. No single experiment is sufficient. The most robust and self-validating strategy is a sequential progression through the three pillars discussed:

  • Start with CETSA to confirm that the inhibitor engages the intended target in a cellular context.

  • Proceed with detailed kinetic analysis to determine the kinact/KI, which quantifies the efficiency of the time-dependent inhibition.

  • Finally, use mass spectrometry to provide unequivocal biophysical proof of covalent adduct formation and to identify the specific amino acid residue modified.

By following this comprehensive guide, researchers can build a compelling and scientifically rigorous case for the mechanism of action of their 1,2-benzisothiazole 1,1-dioxide based inhibitors, paving the way for confident progression in the drug discovery pipeline.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed. (2016). PubMed.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ResearchGate. (2022).
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (n.d.). MDPI.
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. (2025). BenchChem.
  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed. (2016). PubMed.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentr
  • Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc. (2020). CarnaBio USA, Inc.
  • Inactivation Kinetics, Irreversible Drug Discovery - Enzymlogic. (n.d.). Enzymlogic.
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. (n.d.). Peak Proteins.
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  • The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide - Benchchem. (2025). BenchChem.
  • 1,2-Benzisothiazol-3-one 1,1-Dioxide Inhibitors of Human Mast Cell Tryptase. (1998). Journal of Medicinal Chemistry.
  • 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed. (1998). PubMed.
  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - MDPI. (n.d.). MDPI.
  • 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed. (2016). PubMed.

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A Comparative Guide to the Antimicrobial Spectrum of 1,2-Benzisothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,2-Benzisothiazole Scaffold

The 1,2-benzisothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation for a wide array of compounds with significant biological activities.[1] Derivatives of this scaffold have garnered substantial interest for their potential as therapeutic agents, demonstrating efficacy in antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[1] The parent compound, 1,2-benzisothiazolin-3-one (BIT), is a widely utilized industrial biocide, underscoring the inherent antimicrobial potential of this chemical class.[2] This guide focuses on the antimicrobial spectrum of these derivatives, exploring their efficacy against a range of microbial pathogens and the methodologies used to quantify their activity.

Comparative Antimicrobial Spectrum Analysis

1,2-Benzisothiazole derivatives exhibit a broad spectrum of antimicrobial activity, with a pronounced effect against Gram-positive bacteria, yeasts, and dermatophytes.[3] Their efficacy is influenced by the nature of substitutions on the benzisothiazole ring system, a key aspect of structure-activity relationship (SAR) studies.

Gram-Positive Bacteria

Numerous studies have demonstrated the potent activity of 1,2-benzisothiazole derivatives against Gram-positive bacteria. For instance, certain sulfonamide and sulfonylurea derivatives show good antibacterial activity against Bacillus subtilis and Staphylococcus aureus.[4] The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, for some of these derivatives falls in the range of 25–600 µg/mL against these bacteria.[1] SAR studies have revealed that substituents on the nitrogen of the thiazine ring and on the benzoyl moiety can significantly influence antibacterial activity.[1]

Gram-Negative Bacteria

The efficacy of 1,2-benzisothiazole derivatives against Gram-negative bacteria is generally more limited compared to their activity against Gram-positive organisms. Many derivatives show little to no activity against species like Proteus vulgaris and Salmonella typhimurium.[1] This difference in susceptibility is often attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria.

Fungi and Yeasts

Several 1,2-benzisothiazole derivatives possess significant antifungal properties. They have shown marked activity against various fungal strains, including Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum.[1] The antimycotic action extends to dermatophytes such as Epidermophyton floccosum, Microsporum gypseum, and Trichophyton species.[4]

Quantitative Comparison of Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 1,2-benzisothiazole derivatives and common alternative antimicrobial agents against a selection of microorganisms. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antimicrobial Activity of 1,2-Benzisothiazole Derivatives

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference(s)
1,2-Benzothiazine derivativesBacillus subtilis25–600[1]
1,2-Benzothiazine derivativesStaphylococcus aureus25–600[1]
Sulfonamide derivatives (Cpd 7 & 8)Gram-positive bacteriaGood activity[4]
Benzenesulfonylurea derivative (Cpd 9)Madurella mycetomatisMarked action[4]
Benzenesulfonylurea derivative (Cpd 9)DermatophytesMarked action[4]
N-arylalkanoic & N-aryloxyalkanoic acid derivativesGram-positive bacteria10-20x > BIT[5]
Methylisothiazolinone (MIT)Escherichia coli41[6]
Chloromethylisothiazolinone (CMIT)Escherichia coli0.5[6]
Methylisothiazolinone (MIT)Schizosaccharomyces pombe245[6]
Chloromethylisothiazolinone (CMIT)Schizosaccharomyces pombe2.6[6]

Table 2: Comparative Antimicrobial Activity of Alternative Biocides

Biocide ClassCompoundTarget MicroorganismMIC (µg/mL)Reference(s)
ParabensMethylparabenStaphylococcus aureus>4000[7]
ParabensPropylparabenStaphylococcus aureus2000[7]
ParabensMethylparabenCandida albicans2000[7]
ParabensPropylparabenCandida albicans500[7]
Formaldehyde-releaserBronopolPseudomonas aeruginosaGood activity[8]

Mechanism of Antimicrobial Action

The antimicrobial activity of isothiazolinones, including 1,2-benzisothiazole derivatives, is primarily attributed to a two-step mechanism.[9] The initial, rapid phase involves the inhibition of microbial growth and metabolism by disrupting key metabolic pathways, particularly those involving dehydrogenase enzymes.[9] This leads to a swift cessation of critical physiological functions such as respiration, oxygen consumption, and energy (ATP) generation.[7][9]

The second, irreversible step results in cell death through the destruction of protein thiols and the production of free radicals.[9] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups in cysteine residues of essential enzymes and proteins, leading to their inactivation.[10] This disruption of cellular machinery and induction of oxidative stress culminates in the loss of cell viability.

cluster_cell Microbial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Thiol_Proteins Thiol-containing Proteins/Enzymes Cytoplasm->Thiol_Proteins Respiratory_Chain Respiratory Chain Enzymes Mitochondrion->Respiratory_Chain ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase Respiratory_Chain->ATP_Synthase Disrupts Electron Transport ROS Reactive Oxygen Species (ROS) Respiratory_Chain->ROS Induces Production Cell_Death Cell Death Thiol_Proteins->Cell_Death Enzyme Inactivation ATP_Synthase->Cell_Death ATP Depletion ROS->Cell_Death Oxidative Stress BIT_Derivative 1,2-Benzisothiazole Derivative BIT_Derivative->Cell_Membrane Enters Cell BIT_Derivative->Respiratory_Chain Inhibits BIT_Derivative->Thiol_Proteins Reacts with (Thiol Groups)

Caption: Proposed mechanism of antimicrobial action of 1,2-benzisothiazole derivatives.

Experimental Protocols for Antimicrobial Spectrum Analysis

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the 1,2-benzisothiazole derivative in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 18-24 hours.

  • Reading and Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration where no visible growth is observed.

Start Start Prep_Stock Prepare Stock Solution of Derivative Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in Microplate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 35°C, 24h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Method.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.

Principle: A paper disk impregnated with a known concentration of the antimicrobial compound is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the susceptibility of the organism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with the 1,2-benzisothiazole derivative onto the surface of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at 35°C for 16-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is indicative of the antimicrobial activity.

Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Uniformly Inoculate Mueller-Hinton Agar Plate Prep_Inoculum->Inoculate_Plate Apply_Disk Apply Derivative- Impregnated Disk to Agar Surface Inoculate_Plate->Apply_Disk Incubate Incubate Plate (e.g., 35°C, 24h) Apply_Disk->Incubate Measure_Zone Measure Diameter of Zone of Inhibition (mm) Incubate->Measure_Zone End End Measure_Zone->End

Caption: Workflow for the Disk Diffusion Method.

Conclusion and Future Perspectives

1,2-Benzisothiazole derivatives represent a versatile and potent class of antimicrobial agents with a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. The ability to modify their chemical structure provides a powerful tool for optimizing their efficacy and tailoring their spectrum of activity for specific applications. The standardized methodologies outlined in this guide are essential for the accurate and reproducible evaluation of these and other novel antimicrobial compounds. Future research should continue to explore the vast chemical space of 1,2-benzisothiazole derivatives to identify new candidates with improved potency, broader spectrum, and favorable safety profiles to address the growing challenge of antimicrobial resistance.

References

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  • Zani, F., Vicini, P., Mingiardi, M. R., & Mazza, P. (1995). Biological studies on 1,2-benzisothiazole derivatives. V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation. Il Farmaco, 50(7-8), 535–543. [Link]

  • Collier, P. J., Ramsey, A., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

  • Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219–223. [Link]

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. PowerPlant Chemistry, 9(1), 14-22. [Link]

  • McAuliffe, J. C., & White, J. D. (2000). Aspergillus fumigatus Inhibits Pseudomonas aeruginosa in Co-culture: Implications of a Mutually Antagonistic Relationship on Virulence and Inflammation in the CF Airway. Frontiers in Microbiology, 9, 1205. [Link]

  • Croshaw, B., Groves, M. J., & Lessel, B. (1964). Some properties of bronopol, a new antimicrobial agent active against Pseudomonas aeruginosa. The Journal of pharmacy and pharmacology, 16(S1), 127T-130T. [Link]

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  • Nowak, K., Jabłońska, N., Ratajczak-Wrona, W., & Jędrzejczyk-Kalinowska, A. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. International Journal of Molecular Sciences, 24(7), 6774. [Link]

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A Researcher's Guide to In Vivo Validation of Anti-Inflammatory Activity in Rat Paw Edema Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the rat paw edema model stands as a cornerstone for the in vivo screening of potential anti-inflammatory agents. This guide provides an in-depth comparison of commonly used paw edema models, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research.

The Principle of Paw Edema Models: Simulating Acute Inflammation

The induction of paw edema in rats is a well-established and highly reproducible method to evaluate the efficacy of anti-inflammatory drugs.[1][2] The localized inflammation, characterized by swelling (edema), redness (erythema), and increased sensitivity (hyperalgesia), mimics the cardinal signs of acute inflammation in humans. The degree of swelling serves as a quantifiable parameter to assess the potency of a test compound.

The most widely utilized phlogistic agent to induce this inflammatory response is carrageenan, a sulfated polysaccharide extracted from red seaweed.[3][4] However, other agents such as histamine, serotonin, and prostaglandin E2 are also employed to investigate specific inflammatory pathways.

Comparative Analysis of Edema-Inducing Agents

The choice of inducing agent is critical as it determines the specific inflammatory mediators involved and, consequently, the type of anti-inflammatory activity that can be detected.

Inducing AgentPrimary Mediators InvolvedTime Course of EdemaPrimary Application
Carrageenan Biphasic: Early phase (0-2.5h) involves histamine, serotonin, and bradykinin. Late phase (3-6h) is mediated by prostaglandins, cytokines (TNF-α, IL-1β), and nitric oxide.[3][5]Biphasic, with peak edema around 3-5 hours.[2][6]Broad-spectrum screening of anti-inflammatory drugs, particularly NSAIDs.
Histamine Histamine, leading to increased vascular permeability.[7][8]Rapid and transient, peaking within the first hour.[7][9]Screening for compounds with antihistaminic properties.[7]
Serotonin (5-HT) Serotonin, also increasing vascular permeability.[7][10]Rapid onset, with significant edema within the first hour.[10][11]Evaluating compounds with anti-serotonergic activity.[7]
Prostaglandin E2 (PGE2) Prostaglandins, directly inducing vasodilation and increased vascular permeability.[12][13]Dose-dependent edema formation.[12]Investigating compounds that specifically target the prostaglandin pathway.[14]

Mechanism of Action: The Inflammatory Cascade

Understanding the underlying signaling pathways is crucial for interpreting experimental results. The carrageenan-induced model, being the most complex, provides a comprehensive view of the acute inflammatory process.

G cluster_carrageenan Carrageenan Injection cluster_early Early Phase (0-2.5h) cluster_late Late Phase (3-6h) cluster_response Inflammatory Response Carrageenan Carrageenan Histamine Histamine Carrageenan->Histamine Release of Serotonin Serotonin Carrageenan->Serotonin Release of Bradykinin Bradykinin Carrageenan->Bradykinin Release of COX2 COX-2 Upregulation Carrageenan->COX2 Induces Cytokines Cytokines (TNF-α, IL-1β) Carrageenan->Cytokines Induces NO Nitric Oxide Carrageenan->NO Induces Edema Edema (Increased Vascular Permeability) Histamine->Edema Serotonin->Edema Bradykinin->Edema PGE2 Prostaglandins (PGE2) COX2->PGE2 Synthesizes PGE2->Edema Cytokines->Edema NO->Edema

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to ensure robust and reproducible results. Ethical guidelines for animal studies must be strictly followed throughout the experimental process.

Carrageenan-Induced Paw Edema Protocol

This is a widely used model for screening acute anti-inflammatory activity.[3]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)[1][3]

  • Test Compound

  • Positive Control: Indomethacin or Diclofenac Sodium[15][16]

  • Vehicle (appropriate for the test compound)

  • Plethysmometer[17][18][19]

Procedure:

  • Animal Acclimatization: House the rats for at least one week under standard laboratory conditions to allow for acclimatization.

  • Grouping: Randomly divide the animals into control, positive control, and test groups.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[3]

  • Compound Administration: Administer the vehicle, positive control (e.g., Indomethacin 10 mg/kg), or test compound orally or intraperitoneally.[5][6]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[3][20]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3][21]

Data Analysis:

  • Increase in Paw Volume (Edema): Edema (mL) = Vₜ - V₀[3]

  • Percentage Inhibition of Edema: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Histamine-Induced Paw Edema Protocol

This model is suitable for evaluating compounds with antihistaminic effects.[7]

Materials:

  • Male Wistar rats (210-230 g)

  • Histamine (0.1% in sterile saline)[22]

  • Test Compound

  • Positive Control: Chlorpheniramine (10 mg/kg)[22]

  • Vehicle

  • Plethysmometer or fine caliper[22]

Procedure:

  • Follow steps 1-3 from the carrageenan protocol.

  • Compound Administration: Administer the vehicle, positive control, or test compound.

  • Induction of Edema: Thirty minutes to one hour after compound administration, inject 100 µl of 0.1% histamine subcutaneously into the ventral surface of the right hind paw.[22]

  • Paw Thickness/Volume Measurement: Measure the paw thickness or volume at 1, 2, and 3 hours after histamine injection.[22]

Data Analysis:

  • Calculate the change in paw thickness or volume.

  • Calculate the percentage inhibition of edema as described for the carrageenan model.

G Start Animal Acclimatization & Grouping Baseline Measure Initial Paw Volume (V₀) using Plethysmometer Start->Baseline Administer Administer Vehicle, Positive Control, or Test Compound Baseline->Administer Induce Induce Edema (e.g., Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (Vₜ) at specified time intervals Induce->Measure Analyze Data Analysis: Calculate Edema & % Inhibition Measure->Analyze

Comparative Performance of Standard Anti-Inflammatory Drugs

The following table summarizes the expected efficacy of commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in the carrageenan-induced paw edema model.

DrugMechanism of ActionExpected Inhibition of Edema
Indomethacin Non-selective COX-1 and COX-2 inhibitor, thus inhibiting prostaglandin synthesis.[23][24][25]Significant inhibition, particularly in the later phase of inflammation.[6]
Diclofenac Primarily a COX-2 inhibitor, also inhibiting prostaglandin synthesis.[26][27][] May also inhibit lipoxygenase pathways.[26]Potent inhibition of edema.[9][29]

Data Interpretation and Trustworthiness

A well-designed experiment with appropriate controls is a self-validating system. The inclusion of a vehicle control group establishes the baseline inflammatory response, while a positive control group with a known anti-inflammatory agent validates the assay's sensitivity.

Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, is essential to determine the significance of the observed anti-inflammatory effects.[30] A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

The rat paw edema model is an invaluable tool for the in vivo assessment of acute anti-inflammatory activity. By carefully selecting the inducing agent and adhering to rigorous experimental protocols, researchers can obtain reliable and reproducible data to guide the development of novel anti-inflammatory therapeutics. This guide provides the foundational knowledge and practical steps to successfully implement and interpret results from these essential preclinical models.

References

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  • and 3 show the effects of histamine and serotonin induced paw edema in... - ResearchGate. Available from: [Link]

  • Rat Paw Edema Assay Guide | PDF | Inflammation | Health Sciences - Scribd. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for its disposal, grounded in established safety protocols and regulatory standards.

The structure of this molecule—a halogenated heterocyclic compound—necessitates its classification as a hazardous chemical. Its disposal pathway must therefore be managed with precision, ensuring the safety of personnel and compliance with federal and local regulations.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural similarity to other halogenated benzisothiazoles allows for a reliable hazard assessment based on analogous compounds.[1] It must be treated as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[2][3]

Primary Hazards:

  • Health Hazards: Based on similar structures, this compound is presumed to be toxic if swallowed or if it comes into contact with skin.[1] It is also expected to cause serious skin and eye irritation. Inhalation of vapors or dust may be harmful and could irritate the respiratory tract.[1][4]

  • Physical Hazards: While not flammable, the decomposition of halogenated solvents during combustion can produce highly toxic gases.[4][5]

  • Environmental Hazards: Analogous benzisothiazole derivatives are recognized as being harmful or toxic to aquatic life, indicating that this compound must be prevented from entering drains or waterways.[1][6]

Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral)💀Danger H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal)💀Danger H311: Toxic in contact with skin.[1]
Skin IrritationWarning H315: Causes skin irritation.
Eye IrritationWarning H319: Causes serious eye irritation.[1]
Acute Aquatic Hazard🐠Warning H402: Harmful to aquatic life.[1]

Part 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The following engineering controls and PPE are mandatory when managing waste containing this compound. The goal is to create a self-validating system of safety where exposure is minimized at every step.

  • Engineering Controls : All transfers of this chemical, including into a waste container, must be conducted within a certified chemical fume hood to control vapor inhalation.[4][5] An eyewash station and emergency shower must be readily accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear nitrile gloves at all times. Given the compound's potential for dermal toxicity, double-gloving is recommended. Gloves must be inspected for integrity before use, and proper removal technique must be employed to avoid skin contact.[5]

    • Eye Protection : Chemical splash goggles are required to protect against accidental splashes.[4][7]

    • Skin and Body Protection : A fully buttoned, long-sleeved lab coat is necessary to protect against skin contact.[4][7]

Part 3: Step-by-Step Waste Collection & Segregation Protocol

The collection of this chemical waste must be systematic and compliant with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8]

Experimental Protocol: Waste Collection

  • Establish a Satellite Accumulation Area (SAA) : Designate an area at or near the point of waste generation for waste collection.[9][10][11] This area must be under the control of laboratory personnel. The SAA allows for the safe accumulation of up to 55 gallons of hazardous waste before it needs to be moved to a central storage area.[12]

  • Select a Compatible Waste Container :

    • Use a clean, leak-proof container made of chemically resistant material, such as amber glass or high-density polyethylene (HDPE).

    • Ensure the container has a tightly sealing screw-top cap to prevent leaks and vapor release.[13]

    • The container must be compatible with halogenated organic compounds. Avoid metal containers, which can corrode.[8][13]

  • Properly Label the Waste Container : Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[9][11]

    • The full chemical name: "this compound". Chemical formulas or abbreviations are not sufficient.[5]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant") or the corresponding GHS pictograms.[9][11]

  • Segregate the Waste : This is a critical step to prevent dangerous reactions.

    • This waste stream should be designated for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on its physical state.

    • DO NOT mix this waste with acids, bases, or strong oxidizing agents.[10] Incompatible wastes must be stored in separate containers with secondary containment.

  • Transferring the Waste :

    • Perform the transfer inside a chemical fume hood.

    • Carefully pour or transfer the waste into the labeled container, minimizing splashing.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[8]

    • Securely close the container cap immediately after adding waste. The container must remain closed at all times except when adding waste.[10][13]

  • Log and Store in SAA : Place the closed container in its designated SAA. Maintain a log of the waste added. Partially filled containers can remain in the SAA for up to one year.[10] Once a container is full, it must be removed from the SAA within three days.[10]

Part 4: Final Disposal Pathway and Emergency Procedures

The ultimate disposal of the collected waste is managed through your institution's Environmental Health & Safety (EH&S) office and a licensed waste disposal contractor.

Disposal Workflow

The diagram below outlines the logistical flow from generation to final disposal, a process governed by EPA regulations that track hazardous waste from "cradle to grave."[9]

DisposalWorkflow Point_of_Generation Point of Generation (Lab Bench / Fume Hood) Waste_Collection Step-by-Step Protocol (Segregated Collection) Point_of_Generation->Waste_Collection Researcher Action SAA Satellite Accumulation Area (SAA) (Secure On-site Storage) Waste_Collection->SAA Store Securely EHS_Pickup EH&S Pickup Request (Scheduled Removal) SAA->EHS_Pickup Container Full CAA Central Accumulation Area (CAA) (Managed by EH&S) EHS_Pickup->CAA Licensed_Hauler Licensed Waste Hauler (Transport) CAA->Licensed_Hauler Manifested Shipment Final_Disposal Final Disposal Facility (e.g., High-Temperature Incineration) Licensed_Hauler->Final_Disposal

Sources

Defensive Handling Protocol: Personal Protective Equipment for 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This protocol is built on the principle of assumed risk, drawing from authoritative data on related compounds to establish a robust framework of protection. The causality behind each recommendation is explained to empower you, the researcher, with the knowledge to work safely and effectively.

Hazard Analysis: A Predictive Risk Profile

An analysis of the structural components of 1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide suggests a potential for multiple hazards. We will proceed with the assumption that this compound may exhibit the following properties based on its parent structures.

  • Serious Eye Damage/Irritation : The parent compound, 1,2-Benzisothiazol-3(2H)-one, is known to cause serious eye damage.[1] Contact with the eyes is likely to be a primary and significant hazard.

  • Skin Irritation and Sensitization : Isothiazolinones are recognized skin irritants and potent sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[1][2] Furthermore, the sulfonamide moiety is the basis for "sulfa drug" allergies, which are common and can be severe.[3][4] The risk of this compound acting as a skin sensitizer is therefore considered high.

  • Acute Oral Toxicity : Several related benzisothiazole derivatives are classified as harmful or toxic if swallowed.[1][5][6]

  • Aquatic Toxicity : 1,2-Benzisothiazol-3(2H)-one is classified as very toxic to aquatic life.[1][5] This necessitates stringent controls on disposal to prevent environmental release.

Given this profile, all handling procedures must be designed to rigorously prevent eye and skin contact, inhalation of particulates, and accidental ingestion.

Core Protective Equipment: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is the final and most personal layer in the hierarchy of controls, employed after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are established.

Task-Based PPE Requirements

The level of PPE required is dictated by the specific task and the potential for exposure. The following table summarizes the minimum requirements.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing Solid (<1g) ANSI Z87.1 Safety Glasses with side shieldsNitrile Gloves (≥4 mil)Laboratory CoatRequired if outside a ventilated enclosure (e.g., N95)
Handling/Weighing Solid (>1g) Chemical Splash GogglesNitrile Gloves (≥4 mil), double-glovedLaboratory CoatRequired. Work must be done in a fume hood or powder containment hood.
Preparing/Handling Solutions Chemical Splash GogglesNitrile Gloves (≥4 mil)Laboratory CoatNot required if handled exclusively within a certified chemical fume hood.
Large Scale Operations (>100mL) Face Shield over Chemical Splash GogglesNitrile Gloves (≥8 mil), consider chemically resistant sleevesChemically Resistant Apron over Laboratory CoatRequired. Work must be done in a fume hood.
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, safety glasses are required for any work with this compound. However, due to the high risk of serious eye damage, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are strongly recommended for all applications, especially when handling solutions or quantities greater than a few milligrams.[5][7] For larger-scale operations where splashing is a significant risk, a full-face shield must be worn over the goggles.

  • Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice.[8] Always inspect gloves for tears or punctures before use. For prolonged work or when handling concentrated solutions, consider double-gloving or using thicker (≥8 mil) nitrile gloves. The most critical step is proper glove removal , a technique designed to prevent contact between the contaminated outer surface of the glove and your skin.[6] Dispose of contaminated gloves as hazardous waste immediately after use.

  • Body Protection : A standard flame-resistant laboratory coat is required to protect against incidental contact. For procedures involving larger volumes or a high risk of splashes, this must be supplemented with a chemically resistant apron .

  • Respiratory Protection : As a solid, this compound presents an inhalation risk from airborne dust or powder. All weighing and handling of the solid material should be performed in a certified chemical fume hood or a ventilated powder containment enclosure. If such engineering controls are not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator is required. For particulates, a filtering facepiece respirator (e.g., N95) may be sufficient, but a conservative approach would favor an elastomeric half-mask respirator with P100 (particulate) filters.[1][5]

Operational Plans: Integrating Safety into Workflow

Trustworthy protocols are self-validating. By embedding safety checks and PPE usage directly into the workflow, we minimize the potential for error and exposure.

Workflow for Weighing Solid Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_ppe Don PPE: Lab Coat, Goggles, Nitrile Gloves prep_setup Set up Weighing Area in Fume Hood prep_ppe->prep_setup prep_tare Tare Weigh Vessel prep_setup->prep_tare handle_transfer Carefully Transfer Solid from Stock to Vessel prep_tare->handle_transfer Begin Weighing handle_seal Seal Stock Container Immediately handle_transfer->handle_seal handle_record Record Weight handle_seal->handle_record clean_area Decontaminate Spatula and Weighing Area handle_record->clean_area Complete Weighing clean_gloves Remove Outer Gloves (if double) into Waste Bag clean_area->clean_gloves clean_ppe Remove Goggles & Coat clean_gloves->clean_ppe clean_hands Wash Hands Thoroughly clean_ppe->clean_hands

Caption: Step-by-step workflow for safely weighing the solid compound.

Emergency Protocols

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention. Because this compound is a potential sensitizer, any exposure should be documented.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[5] Seek immediate medical attention.

  • Spill : Evacuate the immediate area. Wear the appropriate PPE (including respiratory protection). For a solid spill, gently cover with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled, sealed container for hazardous waste. For a liquid spill, absorb with a non-reactive material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.[1][6]

Disposal Plan: Environmental Stewardship

Due to the presumed high aquatic toxicity, all waste streams containing this compound must be managed as hazardous waste.[5]

  • Solid Waste : All contaminated solids, including used gloves, weigh papers, absorbent materials from spills, and contaminated labware, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : All solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not dispose of any amount down the drain.

  • Container Disposal : Handle uncleaned, empty containers as you would the product itself. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before the container can be disposed of or recycled according to institutional guidelines.

By adhering to this defensive handling protocol, you are not merely following steps; you are engaging in a dynamic risk management process that prioritizes your safety and the integrity of your research.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide
Reactant of Route 2
1,2-Benzisothiazole, 6-bromo-2,3-dihydro-, 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.